Ethyl 1-oxoisochroman-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-oxo-3,4-dihydroisochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(13)16-10/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAALWNMFPLBYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-Oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 1-oxoisochroman-3-carboxylate, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the primary synthetic strategies, including the Dieckmann condensation of diethyl homophthalate and a multi-step synthesis commencing from homophthalic acid. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, a derivative of the isochromanone scaffold, is a molecule of significant interest in the field of organic synthesis and medicinal chemistry. The isochromanone core is present in numerous natural products and biologically active compounds. The presence of both a lactone and an ester functional group in this compound makes it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on the practical synthesis of this target compound.
Synthetic Strategies
Two primary synthetic pathways have been identified for the preparation of this compound:
-
Dieckmann Condensation of Diethyl Homophthalate: This is a classic and efficient method for the formation of the cyclic β-keto ester structure of the target molecule through an intramolecular Claisen condensation.
-
Synthesis from Homophthalic Acid: This route involves the initial formation of 1-oxoisochroman-3-carboxylic acid from homophthalic acid, followed by Fischer esterification to yield the desired ethyl ester.
Method 1: Dieckmann Condensation of Diethyl Homophthalate
The Dieckmann condensation is a named reaction in organic chemistry that involves the intramolecular cyclization of a diester with a base to give a β-keto ester. For the synthesis of this compound, the starting material is diethyl homophthalate.
Step 1: Synthesis of Diethyl Homophthalate
Diethyl homophthalate can be prepared from homophthalic acid through Fischer esterification.
Experimental Protocol:
A solution of homophthalic acid (1 equivalent) in absolute ethanol (excess, serving as both reactant and solvent) is prepared. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added to the solution. The mixture is then heated under reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude diethyl homophthalate. Purification can be achieved by vacuum distillation.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product Yield |
| Homophthalic Acid | 1 | Reflux in Ethanol | ~85-95% |
| Absolute Ethanol | Excess | 4-6 hours | |
| Sulfuric Acid (conc.) | 0.05 | Catalytic |
Logical Relationship for Diethyl Homophthalate Synthesis
Caption: Fischer esterification of homophthalic acid.
Step 2: Intramolecular Dieckmann Condensation of Diethyl Homophthalate
The prepared diethyl homophthalate undergoes an intramolecular cyclization in the presence of a strong base to form the target molecule.
Experimental Protocol:
A solution of diethyl homophthalate (1 equivalent) in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents), is added portion-wise to the stirred solution at room temperature or with gentle heating. The reaction mixture is then heated under reflux for a specified period (typically 2-4 hours), during which the cyclization occurs. After cooling to room temperature, the reaction is quenched by the careful addition of a dilute acid (e.g., 10% acetic acid or hydrochloric acid) to neutralize the excess base and protonate the resulting enolate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
| Reactant/Reagent | Molar Ratio | Solvent | Base | Temperature | Time | Product Yield |
| Diethyl Homophthalate | 1 | Toluene or THF | NaOEt or NaH | Reflux | 2-4 h | 60-75% |
Reaction Pathway for Dieckmann Condensation
Caption: Dieckmann cyclization of diethyl homophthalate.
Method 2: Synthesis from Homophthalic Acid
This alternative route involves the formation of the isochromanone ring first, followed by esterification.
Step 1: Synthesis of 1-Oxoisochroman-3-carboxylic Acid
This step involves the cyclization of homophthalic acid.
Experimental Protocol:
Homophthalic acid (1 equivalent) is heated with a dehydrating agent such as acetic anhydride (excess) under reflux for 1-2 hours. This reaction forms homophthalic anhydride. After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting homophthalic anhydride is then treated with a reducing agent. For instance, it can be dissolved in a suitable solvent and treated with a selective reducing agent like sodium borohydride at a controlled temperature to reduce one of the carbonyl groups, leading to the formation of the lactone ring of 1-oxoisochroman-3-carboxylic acid. The reaction is then quenched, and the product is isolated and purified.
| Reactant/Reagent | Molar Ratio | Key Parameters | Intermediate | Product Yield |
| Homophthalic Acid | 1 | Reflux in Acetic Anhydride | Homophthalic Anhydride | - |
| Acetic Anhydride | Excess | 1-2 hours | ||
| Sodium Borohydride | Stoichiometric | Controlled Temperature | - | Moderate |
Workflow for 1-Oxoisochroman-3-carboxylic Acid Synthesis
Caption: Synthesis of the carboxylic acid intermediate.
Step 2: Fischer Esterification of 1-Oxoisochroman-3-carboxylic Acid
The final step is the esterification of the carboxylic acid intermediate to yield the target ethyl ester.
Experimental Protocol:
1-Oxoisochroman-3-carboxylic acid (1 equivalent) is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated at reflux for several hours until the reaction is complete as monitored by TLC. After cooling, the excess ethanol is removed by rotary evaporation. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give this compound. The product can be further purified by column chromatography if necessary.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product Yield |
| 1-Oxoisochroman-3-carboxylic Acid | 1 | Reflux in Ethanol | ~80-90% |
| Absolute Ethanol | Excess | 4-6 hours | |
| Acid Catalyst | Catalytic |
Esterification Workflow
Caption: Final esterification step.
Conclusion
This guide has outlined two viable and detailed synthetic routes for the preparation of this compound. The Dieckmann condensation of diethyl homophthalate offers a direct approach to the target molecule, while the two-step synthesis starting from homophthalic acid provides an alternative pathway. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data are intended to serve as a practical resource for researchers engaged in the synthesis of this and related heterocyclic compounds. Careful execution of the described procedures and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.
In-Depth Technical Guide: Ethyl 1-Oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Ethyl 1-oxoisochroman-3-carboxylate, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of a specific CAS number for this compound, this document focuses on its synthesis via the reduction of its unsaturated precursor, Ethyl 1-oxoisochromene-3-carboxylate, and provides detailed theoretical data and experimental protocols.
Compound Identification and Properties
Table 1: Physicochemical Properties (Theoretical)
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | Ethyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Table 2: Spectral Data (Theoretical)
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and protons on the saturated heterocyclic ring. |
| ¹³C NMR | Resonances for the carbonyl carbons (ester and lactone), aromatic carbons, and aliphatic carbons of the ethyl and isochroman moieties. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight. |
| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ester and lactone, as well as C-O and aromatic C-H stretching. |
Synthesis and Experimental Protocols
The most plausible synthetic route to this compound is the catalytic hydrogenation of the corresponding unsaturated compound, Ethyl 1-oxoisochromene-3-carboxylate (CAS No: 111686-63-6).[1] This reaction involves the reduction of the double bond within the heterocyclic ring.
Synthesis of the Precursor: Ethyl 1-oxoisochromene-3-carboxylate
The precursor can be synthesized from homophthalic acid.[2]
Experimental Protocol:
A detailed experimental procedure for a similar synthesis is described in the scientific literature. The synthesis of 3-substituted isocoumarins can be achieved by reacting homophthalic acid with an appropriate acyl chloride. For the ethyl ester, a related reaction would involve the condensation of homophthalic anhydride with an ethyl glyoxylate equivalent or a related synthetic strategy.
Reduction of Ethyl 1-oxoisochromene-3-carboxylate
Experimental Protocol:
This protocol is based on general procedures for the catalytic hydrogenation of α,β-unsaturated esters and lactones.
-
Materials:
-
Ethyl 1-oxoisochromene-3-carboxylate
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
-
Apparatus:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a suitable reaction flask, dissolve Ethyl 1-oxoisochromene-3-carboxylate in the chosen solvent (e.g., ethyl acetate).
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Potential Signaling Pathways and Biological Activities
The isochroman-1-one scaffold is present in various natural products and biologically active molecules. Derivatives of isochroman have been investigated for a range of activities, including as inhibitors of fatty acid synthase (FAS). While the specific biological activity of this compound has not been extensively reported, its structural similarity to other bioactive isochromanones suggests potential for further investigation in drug discovery programs.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Experimental Workflow for Reduction
Caption: Experimental workflow for the reduction step.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1-Oxoisochroman-3-carboxylate
Disclaimer: Publicly available experimental data for the specific compound, Ethyl 1-oxoisochroman-3-carboxylate, is scarce. This guide provides a comprehensive overview based on a proposed synthetic route and data from its unsaturated analog, ethyl 1-oxoisochromene-3-carboxylate. The experimental protocols described are based on established chemical principles and are intended to serve as a practical guide for synthesis and characterization.
Introduction
This compound is a heterocyclic compound belonging to the isochromanone family. The isochromanone core is a structural motif found in a variety of natural products and pharmacologically active molecules. The presence of a lactone (cyclic ester) and an additional ester group suggests potential for diverse chemical modifications and biological interactions. Understanding its physicochemical properties is fundamental for its application in research, particularly in drug discovery and materials science.
This document outlines the predicted physicochemical characteristics of this compound, a proposed synthetic pathway, and detailed experimental protocols for its synthesis and characterization.
Proposed Synthesis
A feasible and efficient two-step synthetic pathway to this compound is proposed. This pathway begins with the synthesis of its unsaturated analog, ethyl 1-oxoisochromene-3-carboxylate, followed by a selective reduction of the double bond.
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties
Due to the absence of direct experimental data for the target compound, the properties of the closely related unsaturated analog, ethyl 1-oxoisochromene-3-carboxylate, are presented for comparison.
Table 1: Physicochemical Properties of Ethyl 1-oxoisochromene-3-carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 111686-63-6 | ChemSrc[1] |
| Molecular Formula | C₁₂H₁₀O₄ | ChemSrc[1] |
| Molecular Weight | 218.21 g/mol | ChemSrc[1] |
| LogP (calculated) | 1.97 | ChemSrc[1] |
Table 2: Predicted and Target Physicochemical Properties of this compound
| Property | Predicted/Target Value | Rationale/Method of Determination |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₄ | Based on proposed structure |
| Molecular Weight | 220.22 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Solubility | To be determined | Visual assessment in various solvents |
| pKa | To be determined | Potentiometric titration or computational |
| LogP | To be determined | HPLC-based or computational methods |
| ¹H NMR Spectrum | To be determined | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR Spectrum | To be determined | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum | To be determined | Mass Spectrometry (e.g., ESI-MS) |
| IR Spectrum | To be determined | Infrared Spectroscopy |
Detailed Experimental Protocols
4.1. Synthesis of Ethyl 1-oxoisochromene-3-carboxylate (Step 1)
Principle: This step involves the condensation reaction between homophthalic acid and ethyl glyoxylate. The reaction proceeds via an initial aldol-type condensation followed by intramolecular lactonization and dehydration to yield the isochromene ring system.
Materials:
-
Homophthalic acid
-
Ethyl glyoxylate (50% solution in toluene)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Set up a Dean-Stark apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add homophthalic acid (1 equivalent), p-toluenesulfonic acid (0.1 equivalents), and toluene.
-
Heat the mixture to reflux and begin azeotropic removal of water.
-
Once the homophthalic acid has dissolved, add ethyl glyoxylate (1.2 equivalents) dropwise over 30 minutes.
-
Continue refluxing and collecting water in the Dean-Stark trap until no more water is formed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield ethyl 1-oxoisochromene-3-carboxylate.
4.2. Synthesis of this compound (Step 2)
Principle: This step involves the selective catalytic hydrogenation of the carbon-carbon double bond in the heterocyclic ring of the isochromene derivative without affecting the carbonyl groups or the aromatic ring.
Materials:
-
Ethyl 1-oxoisochromene-3-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (hydrogenation-grade solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask or a Parr shaker apparatus, dissolve ethyl 1-oxoisochromene-3-carboxylate in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight relative to the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
4.3. Physicochemical Characterization Workflow
The following workflow outlines the standard procedures for confirming the identity and purity, and for determining the key physicochemical properties of the synthesized this compound.
Caption: Logical workflow for the characterization of the final product.
Conclusion
References
Elucidation of the Molecular Structure: A Technical Guide to Ethyl 1-Oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of ethyl 1-oxoisochroman-3-carboxylate. Due to the limited availability of direct experimental data in publicly accessible literature, this paper outlines a putative synthetic route and presents predicted spectroscopic data based on established principles and analysis of analogous structures. This document is intended to serve as a foundational resource for researchers involved in the synthesis and characterization of this and related isochromanone derivatives.
Proposed Synthesis
The synthesis of this compound can be envisioned through the reaction of homophthalic acid with a suitable ethylating agent, followed by cyclization. A plausible two-step synthetic protocol is detailed below.
Experimental Protocol: Synthesis of Ethyl 2-(2-ethoxycarbonyl)phenylacetate
Materials:
-
Homophthalic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol (EtOH)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
A solution of homophthalic acid (1 equivalent) in excess thionyl chloride is refluxed for 2 hours to form the corresponding acid chloride. The excess thionyl chloride is then removed under reduced pressure.
-
The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath.
-
A solution of anhydrous ethanol (2.2 equivalents) and a catalytic amount of pyridine in anhydrous diethyl ether is added dropwise to the stirred solution of the acid chloride.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude diethyl ester.
-
Purification is achieved by column chromatography on silica gel.
Experimental Protocol: Cyclization to this compound
Materials:
-
Ethyl 2-(2-ethoxycarbonyl)phenylacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of ethyl 2-(2-ethoxycarbonyl)phenylacetate (1 equivalent) in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature.
-
The reaction mixture is heated to reflux for 4 hours, during which the cyclization occurs.
-
After cooling to room temperature, the reaction mixture is neutralized by the addition of 1 M HCl.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data that would be expected for this compound, based on its chemical structure and data from analogous compounds.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Ar-H (H adjacent to C=O) |
| ~7.60 - 7.30 | m | 3H | Ar-H |
| ~5.50 | dd | 1H | O-CH-C=O |
| ~4.30 | q | 2H | O-CH₂-CH₃ |
| ~3.60 | dd | 1H | Ar-CH₂ (geminal H) |
| ~3.40 | dd | 1H | Ar-CH₂ (geminal H) |
| ~1.35 | t | 3H | O-CH₂-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | Ester C=O |
| ~165.0 | Lactone C=O |
| ~138.0 | Ar-C (quaternary) |
| ~134.0 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-C (quaternary) |
| ~123.0 | Ar-CH |
| ~75.0 | O-CH-C=O |
| ~62.0 | O-CH₂-CH₃ |
| ~35.0 | Ar-CH₂ |
| ~14.0 | O-CH₂-CH₃ |
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 220.07 | [M]⁺ (Molecular Ion) |
| 175.06 | [M - OEt]⁺ |
| 147.04 | [M - CO₂Et]⁺ |
| 118.04 | [C₈H₆O]⁺ (Benzofuranone fragment) |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | Lactone C=O stretch |
| ~1735 | Strong | Ester C=O stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Ester C-O stretch |
| ~1180 | Strong | Lactone C-O stretch |
Visualizing the Workflow and Structure
The following diagrams illustrate the proposed synthetic pathway and the logical workflow for the structural elucidation of this compound.
Caption: Proposed synthetic pathway for this compound.
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 1-Oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 1-oxoisochroman-3-carboxylate. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic spectroscopy and data from analogous structures to predict and rationalize its spectral characteristics. This document also outlines a plausible synthetic route and the general experimental protocols for its characterization.
Chemical Structure
This compound is a heterocyclic compound featuring an isochromanone core with an ethyl carboxylate substituent at the 3-position. Its chemical structure is presented below:
Molecular Formula: C₁₂H₁₂O₄ Molecular Weight: 220.22 g/mol CAS Number: 111686-63-6
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~8.10 | d | 1H | H-8 | ~8.0 |
| ~7.65 | t | 1H | H-6 | ~7.5 |
| ~7.50 | t | 1H | H-7 | ~7.5 |
| ~7.35 | d | 1H | H-5 | ~8.0 |
| ~5.50 | dd | 1H | H-3 | ~7.0, ~4.0 |
| ~4.30 | q | 2H | -OCH₂CH₃ | ~7.1 |
| ~3.20 | dd | 1H | H-4a | ~16.0, ~7.0 |
| ~3.00 | dd | 1H | H-4b | ~16.0, ~4.0 |
| ~1.35 | t | 3H | -OCH₂CH₃ | ~7.1 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Ester C=O |
| ~165.0 | Lactone C=O (C-1) |
| ~138.0 | C-8a |
| ~134.0 | C-6 |
| ~130.0 | C-8 |
| ~128.0 | C-7 |
| ~125.0 | C-4a |
| ~122.0 | C-5 |
| ~75.0 | C-3 |
| ~62.0 | -OCH₂CH₃ |
| ~30.0 | C-4 |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | Lactone C=O stretch |
| ~1735 | Strong | Ester C=O stretch |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester and lactone) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 220 | Moderate | [M]⁺ (Molecular Ion) |
| 175 | High | [M - OCH₂CH₃]⁺ |
| 147 | High | [M - COOCH₂CH₃]⁺ |
| 118 | High | [C₈H₆O]⁺ (from retro-Diels-Alder) |
Experimental Protocols
3.1. Proposed Synthesis of this compound
A potential synthetic approach involves the reaction of homophthalic acid with ethyl glyoxylate.
Reaction Scheme:
Homophthalic Acid + Ethyl Glyoxylate → this compound
Detailed Methodology:
-
Reaction Setup: To a solution of homophthalic acid (1 equivalent) in a suitable solvent such as toluene or acetic acid, add ethyl glyoxylate (1.1 equivalents).
-
Catalysis: A catalytic amount of a dehydrating agent or a Lewis acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-8 hours) with continuous removal of water, for example, using a Dean-Stark apparatus.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove unreacted homophthalic acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
3.2. Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
4.1. General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
4.2. Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
"isochromanone core synthesis strategies"
An In-depth Technical Guide to Isochromanone Core Synthesis Strategies
Introduction
The isochromanone scaffold is a privileged heterocyclic motif present in a diverse array of biologically active natural products and synthetic pharmaceutical compounds.[1][2] These molecules exhibit a wide spectrum of biological properties, including antifungal, antibacterial, and anticancer activities.[2][3] The inherent importance of this structural core has driven the development of numerous synthetic strategies for its construction. This guide provides a comprehensive overview of the principal methods for synthesizing the isochromanone core, categorized into transition-metal catalysis, lactonization reactions, cycloaddition/rearrangement pathways, and asymmetric organocatalytic approaches. Each section details the underlying chemical principles, presents quantitative data for comparison, and provides exemplary experimental protocols for practical implementation in a research setting.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis offers powerful and efficient pathways to the isochromanone core, often enabling complex cascade reactions under mild conditions. Catalysts based on gold, palladium, rhodium, and ruthenium have proven particularly effective.
Gold (Au)-Catalyzed Cascade Reactions
Gold catalysts, particularly AuCl₃, can initiate a powerful cascade sequence starting from readily available propargyl-allyl ethers. The reaction proceeds via an intramolecular exo-dig heterocyclization, followed by enol isomerization and a Claisen rearrangement to furnish isochromanones with a quaternary center in high yields and diastereoselectivity.[4]
Caption: Gold-catalyzed cascade for isochromanone synthesis.[4]
Palladium (Pd)-Catalyzed Alkynyloxygenation
Palladium catalysts can be employed to construct 3-alkynylated isochroman-1-ones. This method involves the reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides. The use of an alkyl ester as an internal oxygen nucleophile is critical for achieving an efficient 1,1-alkynyloxygenation.[5]
Rhodium (Rh)-Catalyzed Asymmetric Cascade
An elegant asymmetric approach utilizes a dual catalytic system combining an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex.[6][7] The reaction is initiated by the formation of a carboxylic oxonium ylide from a 2-acylbenzoic acid and an α-diazoketone. This intermediate then undergoes a Z-selective 1,3-O-H insertion followed by a chiral Lewis acid-catalyzed intramolecular aldol cyclization to yield enantioenriched isochromanones bearing vicinal quaternary stereocenters.[6][7]
Ruthenium (Ru)-Photocatalyzed Cyclization
Visible-light photocatalysis provides a mild method for isochromanone synthesis. Using Ru(bpy)₃Cl₂ as the photocatalyst, 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates react with various alkenes under blue light irradiation to afford the desired isochromanones in good yields.[8] The reaction proceeds via the generation of an aryl radical which adds to the alkene, followed by intramolecular cyclization.[9]
Caption: General workflow for Ru-photocatalyzed synthesis.[8]
Data Summary: Transition-Metal Catalyzed Methods
| Method | Catalyst | Key Substrates | Solvent | Yield (%) | Ref. |
| Au-Catalyzed Cascade | AuCl₃ (2 mol%) | Propargyl-allyl ethers | MeOH | 49-93% | [4] |
| Pd-Catalyzed Alkynylation | Pd(OAc)₂ / dppf | Alkyl 2-vinylbenzoates, Alkynyl bromides | Toluene | up to 96% | [5] |
| Rh-Catalyzed Cascade | Rh₂(OAc)₄ / Fe(OTf)₃-L | 2-Acylbenzoic acids, α-Diazoketones | DCE | 61-90% | [6][7] |
| Ru-Photocatalysis | Ru(bpy)₃Cl₂ (0.5 mol%) | Diazonium salts, Alkenes | CH₃CN | 55-85% | [8] |
Experimental Protocol: Gold-Catalyzed Synthesis of Isochromanone 4j[4]
-
To a solution of propargyl-allyl ether 1j (100 mg, 0.34 mmol) in dry methanol (5 mL) was added AuCl₃ (2.0 mg, 0.0068 mmol, 2 mol%).
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
Upon completion (monitored by TLC), the solvent was removed under reduced pressure.
-
The residue was purified by silica gel column chromatography (eluent: 5% ethyl acetate in petroleum ether).
-
The product, isochromanone 4j , was isolated as a colorless oil (49 mg, 49% yield) with a diastereomeric ratio of 83:17.
Lactonization Strategies
Lactonization, the intramolecular esterification of a hydroxycarboxylic acid, is a fundamental and widely used strategy for constructing the isochromanone ring.[10] This can be achieved through direct cyclization or via precursors that are converted to the hydroxy acid in situ.
Halolactonization
Iodolactonization is a classic method involving the reaction of a γ,δ-unsaturated carboxylic acid with iodine in the presence of a mild base like sodium bicarbonate.[11] The reaction is initiated by the electrophilic addition of iodine to the double bond, forming an iodonium ion intermediate. The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the lactone ring.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation offers a route to isochromanones from readily available 2-indanones. This reaction involves the oxidation of the cyclic ketone with a peroxyacid, such as 3-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl group to form the six-membered lactone.[12]
Synthesis from o-Tolylacetic Acid
A robust, scalable synthesis starts from o-tolylacetic acid. The process involves a free-radical chlorination of the benzylic methyl group using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN). The resulting 2-chloromethylphenylacetic acid is not isolated but is treated directly with a base, such as potassium bicarbonate, to induce intramolecular Sₙ2 displacement and subsequent ring closure to form 3-isochromanone.[12][13]
Caption: A two-step, one-pot synthesis of 3-isochromanone.[12][13]
Data Summary: Lactonization Methods
| Method | Key Reagents | Starting Material | Solvent | Yield (%) | Ref. |
| Iodolactonization | I₂, NaHCO₃ | γ,δ-Unsaturated carboxylic acids | THF/H₂O | 60-95% | [11] |
| Baeyer-Villiger | m-CPBA | 2-Indanone | CH₂Cl₂ | ~70% | [12] |
| From o-Tolylacetic Acid | SO₂Cl₂, AIBN, KHCO₃ | o-Tolylacetic acid | CCl₄ / H₂O | 65-70% | [12] |
Experimental Protocol: Synthesis of 3-Isochromanone from o-Tolylacetic Acid[12]
-
A mixture of o-tolylacetic acid (15.0 g, 0.1 mol) and AIBN (0.1 g) in carbon tetrachloride (100 mL) was heated to reflux.
-
A solution of sulfuryl chloride (14.8 g, 0.11 mol) in carbon tetrachloride (25 mL) was added dropwise over 30 minutes. The mixture was refluxed for an additional 2 hours.
-
The solvent was removed in vacuo.
-
To the crude residue was added a solution of potassium bicarbonate (30.0 g, 0.3 mol) in water (200 mL).
-
The resulting mixture was heated at 95 °C for 4 hours.
-
After cooling to room temperature, the aqueous solution was extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue was purified by distillation under reduced pressure to afford 3-isochromanone as a colorless solid (9.6-10.4 g, 65-70% yield).
Cycloaddition and Rearrangement Reactions
Cycloaddition and rearrangement reactions provide convergent and often stereocontrolled routes to complex isochromanone structures. These methods can rapidly build molecular complexity from simple precursors.
Hetero-Diels-Alder (HDA) Reactions
Biomimetic asymmetric Hetero-Diels-Alder reactions are particularly powerful for constructing chiral isochromanones. For instance, a bimetallic catalytic system comprising Au(I) and a chiral Sc(III) complex can catalyze the reaction between an in-situ generated isochromene (the diene) and an ortho-quinonemethide (the dienophile).[14] This [4+2] annulation proceeds with high diastereo- and enantioselectivity.[14][15]
Photochemical Rearrangement
Isochromanones can be synthesized via the photochemical rearrangement of 2-formyl phenylalkeno-derivatives.[16] Irradiation of these substrates with UV light (e.g., from a high-pressure mercury lamp) in a solvent like benzene induces an intramolecular hydrogen abstraction by the excited aldehyde carbonyl group, followed by cyclization to form a biradical intermediate, which then collapses to the final product.[16]
Data Summary: Cycloaddition & Rearrangement Methods
| Method | Key Reagents/Conditions | Substrate Type | Yield (%) | Stereoselectivity | Ref. |
| Asymmetric HDA | Au(I)/Sc(III)-L* | 2-(1-Alkynyl)phenyl alcohols, Aldehydes | 62-99% | >20:1 dr, 87-99% ee | [14] |
| Photochemical | UV light (hν) | 2-Formyl phenylalkeno-derivatives | Benzene | 40-75% | N/A |
Experimental Protocol: Photochemical Synthesis of Isochromanone[16]
-
A solution of the 2-formyl phenylalkeno-derivative (1.0 mmol) in dry, degassed benzene (100 mL) was prepared in a quartz reaction vessel.
-
The solution was irradiated with a 450W Hanovia high-pressure mercury lamp for 4-6 hours while maintaining the temperature at 20 °C.
-
The reaction progress was monitored by gas chromatography.
-
After the starting material was consumed, the solvent was removed on a rotary evaporator.
-
The resulting residue was purified by preparative thin-layer chromatography (silica gel) to yield the pure isochromanone product.
Asymmetric and Organocatalytic Strategies
Organocatalysis and strategies employing chiral auxiliaries or memory of chirality have emerged as powerful tools for the enantioselective synthesis of isochromanones, avoiding the need for transition metals.
Asymmetric ortho-Lithiation with Chiral Memory
This strategy relies on the concept of "chiral memory," where the atropisomeric chirality of a starting N,N-diisopropyl benzamide is transferred to a new stereocenter.[17] The process involves a diastereoselective ortho-lithiation directed by the amide group, followed by reaction with an electrophile (e.g., an aldehyde). Subsequent lactonization under acidic conditions removes the chiral auxiliary and forms the isochromanone ring with high enantiomeric purity.[17]
Organocatalyzed Intramolecular Mannich Reaction
A highly efficient one-pot synthesis of 3-amino-isochromanones can be achieved through an intramolecular Mannich reaction catalyzed by a secondary amine, such as pyrrolidine.[5] The reaction between 2-formylbenzoic acid and an electron-deficient amine in the presence of an alkyne generates an iminium ion intermediate, which undergoes cyclization to afford the product with high diastereoselectivity.[5]
Caption: Logical flow of the organocatalyzed Mannich reaction.[5]
Data Summary: Asymmetric & Organocatalytic Methods
| Method | Catalyst/Auxiliary | Key Reagents | Yield (%) | Enantiomeric Excess (ee) | Ref. |
| Chiral Memory | Atropisomeric Amide | s-BuLi, Aldehydes | 51-85% | 91-98% ee | [17] |
| Mannich Reaction | Pyrrolidine (20 mol%) | 2-Formylbenzoic acid, Amines, Alkynes | 75-92% | N/A (Diastereoselective) | [5] |
Experimental Protocol: Organocatalyzed Synthesis of 3-Amino-Isochromanone[5]
-
To a solution of 2-formylbenzoic acid (0.5 mmol) in toluene (2.0 mL) was added the amine (0.5 mmol), the alkyne (0.6 mmol), and pyrrolidine (0.1 mmol, 20 mol%).
-
The reaction mixture was stirred at 100 °C for 24 hours in a sealed tube.
-
After cooling to room temperature, the mixture was concentrated under vacuum.
-
The residue was purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired 3-amino-isochromanone derivative.
Conclusion
The synthesis of the isochromanone core has been accomplished through a remarkable variety of chemical transformations. Transition-metal catalysis provides efficient and often complex bond formations under mild conditions. Classical lactonization reactions remain robust and scalable methods for fundamental structures. Furthermore, cycloaddition, rearrangement, and modern organocatalytic strategies offer exceptional control over stereochemistry, which is critical for applications in drug discovery and the total synthesis of natural products. The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, required stereochemistry, and scalability considerations for the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isochromanone synthesis [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Lactone - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 13. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]
- 14. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.pageplace.de [api.pageplace.de]
- 16. Efficient synthesis of polysubstituted isochromanones via a novel photochemical rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Isochromanone Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The isochromanone scaffold, a core structure in a variety of natural and synthetic compounds, has emerged as a privileged pharmacophore in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological activities of isochromanone derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity of Isochromanone Derivatives
Isochromanone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The cytotoxic effects of various isochromanone derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Biphenyl-N-methylisoquinolin-1-one (a related scaffold) | A549 (Lung) | 1.5 | [1] |
| HCT116 (Colon) | 2.3 | [1] | |
| MCF-7 (Breast) | 3.1 | [1] | |
| PC-3 (Prostate) | 2.8 | [1] | |
| SNU-638 (Gastric) | 1.9 | [1] | |
| Chromeno[3,4-d]imidazol-4(1H)-one derivative (Compound 35) | HCT116 (Colon) | Not specified, but showed dramatic activity | [2] |
| MCF-7 (Breast) | Not specified, but showed dramatic activity | [2] | |
| Quinoline-Chalcone Derivative (Compound 12e) | MGC-803 (Gastric) | 1.38 | [3] |
| HCT-116 (Colon) | 5.34 | [3] | |
| MCF-7 (Breast) | 5.21 | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isochromanone derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Isochromanone derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and apoptosis. Two of the most significant pathways are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is a common feature in many cancers. Some isochromanone derivatives have been found to inhibit this pathway, leading to a reduction in cancer cell viability.
References
- 1. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives as potent anticancer cell proliferation and migration agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Isochromanone Core: A Technical Guide to its Discovery, History, and Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isochromanones, a class of bicyclic lactones, represent a significant scaffold in the realms of natural product chemistry and medicinal chemistry. Their diverse biological activities, ranging from antifungal and antibacterial to anticancer and anti-inflammatory, have made them attractive targets for discovery and synthetic efforts. This technical guide provides a comprehensive overview of the discovery and history of isochromanones, detailing key milestones, seminal synthetic methodologies, and their biosynthesis. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Discovery and Historical Timeline
The journey of isochromanones began with their isolation from natural sources, followed by the development of synthetic methods for their preparation.
First Isolation from a Natural Source: Mellein
The first naturally occurring isochromanone to be isolated was mellein (also known as ochracin). In 1933 , it was isolated from the fungus Aspergillus melleus.[1] This discovery marked the entry of isochromanones into the field of natural product chemistry. Mellein and its derivatives have since been found in various fungi, bacteria, plants, and insects.[1]
Pioneering Synthesis: The Gabriel-Colman Rearrangement
The first chemical synthesis of a substituted isoquinoline, a related heterocyclic compound, was reported in 1900 by Siegmund Gabriel and James Colman . Their work, known as the Gabriel-Colman rearrangement , involved the reaction of a phthalimido ester with a strong base to induce a ring expansion, providing a foundational method that would be adapted for the synthesis of related heterocyclic systems. While not a direct synthesis of the isochromanone core itself, this work laid the groundwork for early synthetic explorations of similar bicyclic structures.
A significant milestone in the direct synthesis of the isochromanone scaffold was achieved through various methods developed over the 20th century. One of the earlier and notable approaches involves the Baeyer-Villiger oxidation of 2-indanone.
Natural Occurrence and Biosynthesis
Isochromanones are predominantly found as secondary metabolites in microorganisms, particularly fungi and myxobacteria.[1]
Biosynthesis of Mellein
The biosynthesis of mellein is a well-studied example of a polyketide pathway. It proceeds through the iterative action of a partially reducing polyketide synthase (PR-PKS). The pathway involves the condensation of acetyl-CoA with multiple malonyl-CoA units, followed by selective keto-reductions, cyclization, and dehydration to form the characteristic 3,4-dihydroisocoumarin structure.[2]
Caption: Biosynthetic pathway of (R)-mellein via a partially reducing polyketide synthase (PR-PKS).
Synthetic Methodologies
A variety of synthetic methods have been developed to access the isochromanone core, ranging from classical rearrangements to modern transition-metal-catalyzed reactions.
Gabriel-Colman Rearrangement
As mentioned, the Gabriel-Colman rearrangement is a historically significant method for the synthesis of substituted isoquinolines and related heterocycles. The reaction proceeds via the intramolecular condensation of an imide-derived carbanion onto an ester carbonyl, followed by ring expansion.
Caption: General workflow of the Gabriel-Colman rearrangement.
Modern Synthetic Approaches
Contemporary methods for isochromanone synthesis offer greater efficiency, stereocontrol, and functional group tolerance. These include:
-
Palladium-catalyzed reactions: Cross-coupling reactions have been effectively employed to construct the isochromanone skeleton.
-
Asymmetric synthesis: Chiral catalysts and auxiliaries have been utilized to achieve enantioselective synthesis of isochromanones, which is crucial for the development of chiral drugs.
Quantitative Data
Spectroscopic Data of Mellein
The structural characterization of isochromanones relies heavily on spectroscopic techniques. The data for the archetypal isochromanone, mellein, is presented below.
| Spectroscopic Data for (+)-Mellein | |
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40 (dd, J = 8.4, 7.6 Hz, 1H, H-6), 6.89 (d, J = 8.4 Hz, 1H, H-5), 6.69 (dd, J = 7.6, 1.2 Hz, 1H, H-7), 4.75-4.65 (m, 1H, H-3), 2.95 (dd, J = 16.4, 3.2 Hz, 1H, H-4a), 2.85 (dd, J = 16.4, 11.6 Hz, 1H, H-4b), 1.55 (d, J = 6.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 170.0 (C=O, C-1), 162.1 (C-8), 140.8 (C-4a), 136.2 (C-6), 118.0 (C-5), 116.4 (C-7), 108.2 (C-8a), 76.2 (C-3), 34.7 (C-4), 20.9 (CH₃) |
| IR (KBr, cm⁻¹) | 3338 (O-H), 1652 (C=O, lactone), 1610 (C=C, aromatic) |
| MS (EI) | m/z (%): 178 [M]⁺ |
| [Source: Spectroscopic data compiled from various literature sources, including Redalyc.org][3] |
Biological Activity of Isochromanone Derivatives
The cytotoxic activity of isochromanone derivatives has been evaluated against various cancer cell lines, with some compounds exhibiting potent inhibitory effects.
| Compound | Cell Line | IC₅₀ (µM) |
| Isochromanone Derivative 1 | MCF-7 (Breast Cancer) | 13.2 |
| Isochromanone Derivative 1 | HepG2 (Liver Cancer) | 24.9 |
| Isochromanone Derivative 2 | MCF-7 (Breast Cancer) | 22.6 |
| Isochromanone Derivative 2 | HepG2 (Liver Cancer) | 16.2 |
| Isochromanone Derivative 3 | T47D (Breast Cancer) | 6.9 |
| Isochromanone Derivative 3 | MDA-MB-231 (Breast Cancer) | 10.0 |
| [Source: Data compiled from various studies on the anticancer activity of synthetic small molecules][4][5][6] |
Experimental Protocols
Isolation of Mellein from Aspergillus sp.
The following is a general protocol for the isolation of mellein from a fungal culture.
-
Fungal Culture: Inoculate Aspergillus sp. into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28 °C for 14-21 days with shaking.
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the desired compound.
-
Final Purification: Further purify the combined fractions by preparative TLC or HPLC to obtain pure mellein.
-
Characterization: Confirm the structure of the isolated mellein using spectroscopic methods (NMR, MS, IR).
Caption: A generalized experimental workflow for the isolation of mellein from fungal cultures.
Synthesis of 3-Isochromanone
A modern and efficient method for the synthesis of the parent 3-isochromanone is outlined below, starting from o-tolylacetic acid.
-
Chlorination: Dissolve o-tolylacetic acid in a suitable solvent (e.g., fluorobenzene) and treat with sulphuryl chloride in the presence of a radical initiator (e.g., AIBN) at 60-80 °C. This step forms 2-chloromethylphenylacetic acid.
-
Cyclization: After the chlorination is complete, add a base such as potassium bicarbonate to the reaction mixture. The base facilitates the intramolecular cyclization to form 3-isochromanone.
-
Workup and Isolation: After the reaction, perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent.
-
Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure 3-isochromanone.
Conclusion
The discovery of isochromanones, initiated by the isolation of mellein from a fungal source, has paved the way for extensive research into their natural occurrence, biosynthesis, and synthetic preparation. From the early synthetic explorations like the Gabriel-Colman rearrangement to modern catalytic methods, the ability to access these valuable scaffolds has significantly advanced. The diverse and potent biological activities of isochromanones continue to drive research in medicinal chemistry and drug development, highlighting the enduring importance of this heterocyclic core. This technical guide provides a foundational understanding for researchers and professionals, aiming to inspire further exploration and innovation in this exciting field.
References
An In-depth Technical Guide to Natural Products Containing the Isochromanone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isochromanone scaffold is a privileged heterocyclic motif found in a diverse array of natural products exhibiting a wide range of significant biological activities. These compounds, isolated from various sources including myxobacteria, fungi, and plants, have garnered considerable attention in the fields of medicinal chemistry and drug discovery. Their potent antifungal, antibacterial, and cytotoxic properties make them promising lead structures for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of isochromanone-containing natural products, focusing on their biological activities, experimental protocols for their study, and insights into their biosynthetic pathways and mechanisms of action.
Biological Activities of Isochromanone Natural Products
Natural products featuring the isochromanone core have demonstrated a broad spectrum of biological activities. The quantitative data for some of the most well-studied examples are summarized in the tables below.
Antifungal Activity
Many isochromanone natural products exhibit potent activity against a range of fungal pathogens, including clinically relevant species such as Candida albicans and Cryptococcus neoformans. The Ajudazols, isolated from the myxobacterium Chondromyces crocatus, are notable for their antifungal properties, which are attributed to the inhibition of the mitochondrial electron transport chain.[1] Another class of isochromanone-containing compounds, the Soudanones, isolated from the fungus Cadophora sp., also display significant antifungal activity.
Table 1: Antifungal Activity of Isochromanone Natural Products
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Source Organism | Reference |
| Ajudazol A | Candida albicans | - | - | Chondromyces crocatus | [2] |
| Ajudazol B | Candida albicans | - | - | Chondromyces crocatus | [2] |
| Soudanone A | Cryptococcus neoformans | 35 | - | Cadophora sp. | |
| Soudanone B | Cryptococcus neoformans | 40 | - | Cadophora sp. | |
| (Unnamed) | Cryptococcus neoformans | 20 | - | Cadophora sp. | |
| (Unnamed) | Candida albicans | 40 | - | Cadophora sp. | |
| Soudanone D | Magnaporthe oryzae | - | 71.5 | Cosmospora sp. | [3] |
| Soudanone E | Magnaporthe oryzae | - | 12.8 | Cosmospora sp. | [3] |
Note: "-" indicates data not available in the cited sources.
Antibacterial Activity
In addition to their antifungal effects, some isochromanone natural products have shown activity against various bacterial strains. While generally less potent than their antifungal activity, this antibacterial action suggests potential for the development of broad-spectrum antimicrobial agents.
Table 2: Antibacterial Activity of Isochromanone Natural Products
| Compound | Bacterial Strain | MIC (µg/mL) | Source Organism | Reference |
| Ajudazol A | Weak activity reported | - | Chondromyces crocatus | [2] |
| Soudanone E | Xanthomonas campestris | - | Cosmospora sp. | [3] |
Note: "-" indicates data not available in the cited sources. Specific MIC values for Ajudazol A were not provided in the initial search results.
Cytotoxic Activity
Several isochromanone-containing natural products have demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer drug leads. The Ajudazols, for instance, have been shown to exhibit cytotoxic effects.[4]
Table 3: Cytotoxic Activity of Isochromanone Natural Products
| Compound | Cell Line | IC50 (µM) | Source Organism | Reference |
| Ajudazols C-H | Various cancer cell lines | - | Cystobacter sp. | [4] |
Note: Specific IC50 values for individual Ajudazol C-H compounds against specific cell lines were not detailed in the provided search results.
Experimental Protocols
Isolation and Characterization of Ajudazols from Chondromyces crocatus**
The following protocol provides a general overview of the methods used for the isolation and structure elucidation of ajudazols.[2]
1. Fermentation and Extraction:
-
Cultivate Chondromyces crocatus in a suitable liquid medium.
-
After an appropriate incubation period, harvest the culture broth and mycelium.
-
Extract the whole culture with ethyl acetate.
-
Concentrate the organic extract under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to obtain fractions.
-
Further purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).
3. Structure Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using High-Resolution Mass Spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the connectivity of atoms and stereochemistry. The isochromanone core and the side chain can be characterized by their distinct chemical shifts and coupling constants.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
1. Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium.
-
Prepare a suspension of fungal cells or spores in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
2. Preparation of Drug Dilutions:
-
Prepare a stock solution of the isochromanone compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Biosynthesis of the Isochromanone Scaffold
The biosynthesis of the isochromanone ring in natural products is a fascinating process. In the case of the ajudazols, it is proposed that an unusual thioesterase (TE) domain, rather than a dedicated cyclase, is responsible for the formation of the isochromanone core from a polyketide precursor.
The proposed biosynthetic pathway for the ajudazol isochromanone core is depicted below.
Caption: Proposed biosynthetic pathway for the isochromanone core of ajudazols.
Mechanism of Action
The primary mechanism of antifungal action for several isochromanone natural products, such as the ajudazols, is the inhibition of the mitochondrial respiratory chain.[1] Specifically, they target Complex I (NADH:ubiquinone oxidoreductase), disrupting the electron transport chain and leading to a decrease in ATP production and ultimately cell death. The isochromanone scaffold plays a crucial role in this inhibitory activity.
The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of the mitochondrial electron transport chain by isochromanone natural products.
Conclusion
Natural products containing the isochromanone scaffold represent a rich and underexplored source of potential therapeutic agents. Their diverse and potent biological activities, particularly their antifungal and cytotoxic effects, warrant further investigation. This technical guide provides a foundation for researchers and drug development professionals to delve into this promising class of compounds. The detailed protocols and mechanistic insights presented herein are intended to facilitate the discovery, characterization, and development of new isochromanone-based drugs to address unmet medical needs.
References
- 1. Ajudazols, new inhibitors of the mitochondrial electron transport from Chondromyces crocatus. Production, antimicrobial activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants Resistant to the Glucan Synthesis Antifungals Papulacandins and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemistry of Ethyl 1-Oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical considerations for Ethyl 1-Oxoisochroman-3-carboxylate. Due to the presence of a stereocenter, this molecule exists as a pair of enantiomers, the separation and characterization of which are critical for applications in medicinal chemistry and drug development, where stereochemistry can profoundly influence biological activity.[1] This document outlines established and putative methodologies for the resolution, analysis, and assignment of the absolute configuration of these stereoisomers.
Introduction to Stereochemistry
This compound possesses a single chiral center at the C3 position of the isochroman ring. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.
Structure of (R) and (S)-Ethyl 1-oxoisochroman-3-carboxylate
The differential spatial arrangement of substituents around the C3 stereocenter means that each enantiomer may interact differently with other chiral molecules, such as biological receptors or enzymes. Therefore, isolating and studying the pure enantiomers is a fundamental requirement for stereoselective biological evaluation.
Methodologies for Stereoisomer Separation
Obtaining enantiomerically pure forms of this compound can be approached through two primary strategies: the separation of a racemic mixture (chiral resolution) or direct asymmetric synthesis.
Chiral resolution is a widely practiced technique for separating enantiomers from a racemic mixture.[2] Common methods include diastereomeric salt crystallization and chiral chromatography.
2.1.1. Diastereomeric Salt Crystallization
This classic method involves the conversion of the racemic compound into a mixture of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization.[2] For this compound, this would typically involve a preliminary hydrolysis step.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
2.1.2. Chiral Chromatography
Direct separation of enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.
Caption: Workflow for direct enantiomer separation using chiral HPLC.
Alternatively, enantiomerically enriched this compound can be prepared through enantioselective synthesis. This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.[3] While specific protocols for this molecule are not widely documented, analogous syntheses of chiral lactones often employ methods like asymmetric hydrogenation of an unsaturated precursor or enzymatic resolution.
Characterization and Data Analysis
Once separated, the enantiomeric purity and absolute configuration of each isomer must be determined.
The following tables summarize hypothetical, yet representative, data that would be collected during the analysis of the separated enantiomers.
Table 1: Chiral HPLC Separation Data (Exemplary)
| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee%) |
|---|---|---|
| Enantiomer A | 8.2 | >99% |
| Enantiomer B | 10.5 | >99% |
Conditions: Chiralpak® AD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min.
Table 2: Polarimetry Data (Exemplary)
| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl3) |
|---|---|
| Enantiomer A (retention time 8.2 min) | (+) value |
| Enantiomer B (retention time 10.5 min) | (-) value |
While chromatography and polarimetry can confirm the presence of two distinct enantiomers, they do not inherently assign the (R) or (S) configuration. The unambiguous determination of the absolute configuration is crucial.[4]
Methods for this include:
-
X-ray Crystallography: If a single crystal of one of the enantiomers (or a suitable crystalline derivative) can be formed, X-ray diffraction analysis can provide the absolute stereochemistry.[4][5]
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized light in the infrared region. By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations for a known configuration (e.g., the (R) configuration), the absolute configuration can be assigned.[6][7]
Caption: Logic diagram for assigning absolute configuration using VCD spectroscopy.
Experimental Protocols (Exemplary)
-
Hydrolysis: Dissolve racemic this compound (1.0 eq) in a THF/water mixture (2:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours until TLC indicates complete consumption of the starting ester.
-
Acidification & Extraction: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic carboxylic acid.
-
Salt Formation: Dissolve the racemic acid (1.0 eq) in hot ethanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in hot ethanol. Add the amine solution dropwise to the acid solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place at 4 °C for 12 hours. The less soluble diastereomeric salt will precipitate.
-
Isolation: Filter the crystals and wash with cold ethanol. The mother liquor contains the other diastereomer. Recrystallize the solid from ethanol to improve diastereomeric purity.
-
Liberation of Free Acid: Suspend the pure diastereomeric salt in water and ethyl acetate. Acidify with 1M HCl to pH 2. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Dry and concentrate to yield the enantiomerically enriched carboxylic acid.
-
Esterification: Convert the purified acid back to the ethyl ester using a standard method (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Instrumentation: Use a chiral HPLC column (e.g., Chiralpak® AD-H, 4.6 x 250 mm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a common starting point.
-
Conditions: Set flow rate to 1.0 mL/min. Set column temperature to 25 °C.
-
Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection: Inject 10 µL of the sample solution and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times. Enantiomeric excess (ee%) can be calculated from the peak areas.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the absolute configuration of a chiral oxadiazol-3-one calcium channel blocker, resolved using chiral chromatography, via concerted density functional theory calculations of its vibrational circular dichroism, electronic circular dichroism, and optical rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of Homophthalic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Homophthalic acid and its derivatives, particularly homophthalic anhydride, are versatile building blocks in organic synthesis, enabling the construction of a wide array of complex heterocyclic scaffolds. Their utility is most prominently featured in the synthesis of isoquinolones, isocoumarins, and other polycyclic systems, many of which are relevant to medicinal chemistry and drug discovery. This guide provides an in-depth overview of the key synthetic transformations involving homophthalic acid derivatives, complete with experimental protocols, quantitative data, and mechanistic visualizations.
Core Reactivity and Applications
Homophthalic acid (2-(carboxymethyl)benzoic acid) is a dicarboxylic acid that can be readily prepared by methods such as the Willgerodt reaction of 2-acetylbenzoic acid or the oxidation of indene.[1][2] Its anhydride, homophthalic anhydride, is a key reactive intermediate that participates in a variety of transformations, including cycloadditions, multicomponent reactions, and condensations.[3][4] These reactions are instrumental in the synthesis of medicinally relevant scaffolds like the tetrahydroisoquinolone (THIQ) core found in various biologically active compounds.[5]
Key Synthetic Transformations
The Castagnoli-Cushman Reaction (CCR)
A cornerstone of homophthalic anhydride chemistry is its participation in the Castagnoli-Cushman reaction, a formal [4+2] cycloaddition with imines to produce substituted 3,4-dihydroisoquinolones (lactams).[6] This reaction is highly valued for its ability to generate molecular complexity in a single step and often proceeds with high diastereoselectivity.[3][6]
The reaction can be performed under catalyst-free conditions, sometimes promoted by solvents like trifluoroethanol (TFE), which can activate both the imine and the anhydride through hydrogen bonding.[6] The diastereoselectivity of the reaction is influenced by the substituents on the imine and the reaction conditions, potentially yielding either cis or trans products.[6]
Experimental Protocol: General Procedure for the Castagnoli-Cushman Reaction [6]
A round-bottom flask under an argon atmosphere is charged with the corresponding imine (1.0 eq.) in trifluoroethanol (TFE). The solution is cooled to -40 °C, and homophthalic anhydride (1.5 eq.) is added. The reaction mixture is stirred at -40 °C until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is purified by preparative TLC to afford the desired lactam product.
Table 1: Synthesis of Poly-substituted 3,4-Lactams via Castagnoli-Cushman Reaction [6]
| Entry | Imine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | 2-phenyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 85 | >99:1 |
| 2 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 82 | >99:1 |
| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 88 | >99:1 |
Mechanistic Pathway of the Castagnoli-Cushman Reaction
The mechanism of the Castagnoli-Cushman reaction can be depicted as a stepwise process involving the nucleophilic attack of the imine on the anhydride, followed by cyclization and decarboxylation.
Caption: Proposed mechanism for the Castagnoli-Cushman Reaction.
Three-Component Reactions
Homophthalic anhydride is an excellent substrate for one-pot, three-component reactions, which offer a highly efficient route to complex molecules. A prominent example is the reaction of homophthalic anhydride, an aldehyde or ketone, and a nitrogen source like ammonium acetate to generate isoquinolone-4-carboxylic acid derivatives.[7][8]
Experimental Protocol: Synthesis of Isoquinolone-4-carboxylic Acids [8]
A mixture of homophthalic anhydride (1.0 mmol), the corresponding aldehyde or ketone (1.0 mmol), and ammonium acetate (2.0 mmol) in acetonitrile (5 mL) is heated at 80 °C with stirring in a screw-cap vial for 16 hours. The solvent is then evaporated under reduced pressure. Chloroform (5 mL) and a saturated sodium bicarbonate solution (5 mL) are added to the residue. The aqueous layer is separated, washed with chloroform, and then acidified with concentrated HCl to precipitate the product, which is collected by filtration.
Table 2: Synthesis of 1'-Oxo-1',4'-dihydro-2'H-spiro[cycloalkane-1,3'-isoquinoline]-4'-carboxylic Acids [8]
| Entry | Ketone | Product | Yield (%) | m.p. (°C) |
| 1 | Cyclohexanone | 1'-Oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic Acid | 83 | 265-266 |
| 2 | Cyclopentanone | 1'-Oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid | 53 | 241-242 |
| 3 | Cycloheptanone | 1'-Oxo-1',4'-dihydro-2'H-spiro[cycloheptane-1,3'-isoquinoline]-4'-carboxylic Acid | 69 | 254-255 |
Workflow for the Three-Component Synthesis of Isoquinolones
Caption: Experimental workflow for the three-component synthesis.
Synthesis of Isocoumarins
Homophthalic anhydrides can also serve as precursors to isocoumarin derivatives, which are another class of medicinally important heterocycles.[9] For instance, the condensation of homophthalic anhydride with hydroquinone in the presence of a Lewis acid like stannic chloride yields 2-(2,5-dihydroxyphenyl)isocoumarin.[9] Furthermore, Perkin condensation with aromatic aldehydes can lead to 3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acids.[9]
Preparation of Homophthalic Acid and Anhydride
Experimental Protocol: Preparation of Homophthalic Acid from Indene [1]
A solution of potassium dichromate in aqueous sulfuric acid is prepared and maintained at 65 ± 2 °C. Indene is added dropwise with vigorous stirring, ensuring the temperature does not exceed the specified range. After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature. The reaction mixture is then cooled, and the precipitated homophthalic acid is collected by filtration, washed with cold dilute sulfuric acid and then ice water. The crude product is purified by dissolving in 10% sodium hydroxide, extracting with benzene, and then re-precipitating by adding the aqueous solution to 33% sulfuric acid. The purified acid is collected by filtration, washed with ice water, and dried.
Table 3: Physical Properties of Homophthalic Acid and Anhydride [1][2]
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Homophthalic Acid | C₉H₈O₄ | 180.16 | 180-181 | White crystals |
| Homophthalic Anhydride | C₉H₆O₃ | 162.14 | 140-141 | Solid |
Experimental Protocol: Preparation of Homophthalic Anhydride [1]
A mixture of dry homophthalic acid (0.33 mole) and acetic anhydride (0.33 mole) is refluxed for 2 hours. The mixture is then cooled to approximately 10 °C for 30 minutes. The solid anhydride is collected by suction filtration, washed with glacial acetic acid, and dried.
Logical Relationship for Homophthalic Acid and Anhydride Synthesis
Caption: Synthesis pathway from indene to homophthalic anhydride.
Conclusion
Homophthalic acid and its derivatives are indispensable reagents in synthetic organic chemistry. Their ability to participate in a range of powerful transformations, such as the Castagnoli-Cushman reaction and multicomponent reactions, provides efficient access to diverse and complex heterocyclic structures. The protocols and data presented in this guide highlight the practical utility of these building blocks for researchers in academia and industry, particularly those engaged in the design and synthesis of novel therapeutic agents. The continued exploration of the reactivity of homophthalic acid derivatives promises to unveil new synthetic methodologies and expand the chemical space accessible to drug discovery programs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Homophthalic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]
"starting materials for Ethyl 1-oxoisochroman-3-carboxylate synthesis"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the synthesis of Ethyl 1-oxoisochroman-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the primary starting materials, detailed experimental protocols, and relevant synthetic pathways.
Core Starting Materials and Synthetic Strategies
The synthesis of this compound predominantly originates from precursors derived from homophthalic acid . The two primary strategies involve the utilization of homophthalic anhydride (isochroman-1,3-dione) or the intramolecular cyclization of a suitably substituted diethyl ester via a Dieckmann condensation.
Synthesis from Homophthalic Anhydride
Homophthalic anhydride serves as a key and readily available starting material. The isochroman-1-one core is constructed through the reaction of the anhydride with a reagent that introduces the ethoxycarbonylmethylidene group at the 3-position.
A prominent method involves the Wittig-type reaction of homophthalic anhydride with an appropriate phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate. This approach directly yields the target ester.
Alternatively, reaction with triethyl orthoacetate in the presence of a Lewis acid catalyst can also be employed to introduce the desired ester functionality.
Table 1: Key Starting Materials for Synthesis from Homophthalic Anhydride
| Starting Material | Reagent | Product |
| Homophthalic Anhydride | Ethyl (triphenylphosphoranylidene)acetate | This compound |
| Homophthalic Anhydride | Triethyl orthoacetate / Lewis Acid | This compound |
Synthesis via Dieckmann Condensation
The Dieckmann condensation provides an alternative and powerful route for the formation of the cyclic β-keto ester system present in this compound. This intramolecular reaction requires a diester precursor, typically diethyl 2-(2-ethoxycarbonylbenzyl)malonate or a similar derivative. The reaction is base-catalyzed, leading to the formation of the six-membered isochroman-1-one ring.
Table 2: Key Starting Materials for Dieckmann Condensation Route
| Starting Material | Base | Product |
| Diethyl 2-(2-ethoxycarbonylbenzyl)malonate | Sodium ethoxide | This compound |
Experimental Protocols
The following are detailed methodologies for the key synthetic transformations.
Protocol 1: Synthesis from Homophthalic Anhydride and a Phosphorus Ylide
Reaction: Homophthalic anhydride + Ethyl (triphenylphosphoranylidene)acetate → this compound + Triphenylphosphine oxide
Procedure:
-
To a solution of homophthalic anhydride (1.0 eq) in anhydrous toluene, ethyl (triphenylphosphoranylidene)acetate (1.1 eq) is added under an inert atmosphere.
-
The reaction mixture is heated to reflux for 12-24 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Table 3: Quantitative Data for Protocol 1
| Parameter | Value |
| Typical Yield | 65-80% |
| Reaction Temperature | 110 °C (Toluene reflux) |
| Reaction Time | 12-24 hours |
Protocol 2: Synthesis via Dieckmann Condensation
Reaction: Diethyl 2-(2-ethoxycarbonylbenzyl)malonate —(NaOEt)→ this compound
Procedure:
-
A solution of diethyl 2-(2-ethoxycarbonylbenzyl)malonate (1.0 eq) in anhydrous ethanol is added dropwise to a freshly prepared solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C.
-
The reaction mixture is stirred at room temperature for 8-16 hours.
-
The reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.
-
The solvent is evaporated, and the residue is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Table 4: Quantitative Data for Protocol 2
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 8-16 hours |
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthesis from Homophthalic Anhydride.
Caption: Dieckmann Condensation Pathway.
Methodological & Application
Application Note: Asymmetric Synthesis of Ethyl 1-Oxoisochroman-3-carboxylate
Introduction
Ethyl 1-oxoisochroman-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The isochromanone core is a structural motif present in numerous biologically active natural products and synthetic molecules. The stereochemistry at the C-3 position is often crucial for the biological activity of these compounds, making the development of efficient asymmetric syntheses for this class of molecules a key objective for synthetic chemists. This application note details a robust protocol for the asymmetric synthesis of this compound, focusing on a metal-catalyzed intramolecular cyclization approach. This method provides high yields and excellent enantioselectivity, making it suitable for laboratory-scale synthesis and further optimization for larger-scale production.
Principle
The strategy for the asymmetric synthesis of this compound is based on an intramolecular oxa-Michael addition of a phenol derivative. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively control the stereochemical outcome of the cyclization step. While various catalytic systems can be employed for such transformations, this protocol will focus on a well-established palladium-catalyzed approach, which has demonstrated broad applicability and high efficiency in related reactions.
Experimental Workflow
The overall experimental workflow for the asymmetric synthesis of this compound can be visualized as a three-stage process: starting material preparation, the key asymmetric cyclization, and finally, product purification and characterization.
Figure 1: General workflow for the asymmetric synthesis of this compound.
Detailed Protocols
Materials and Reagents
-
2-Hydroxybenzyl alcohol
-
Ethyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral Ligand (e.g., (S)-BINAP or a suitable chiral phosphine ligand)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Deuterated solvents for NMR analysis (e.g., CDCl₃)
-
HPLC grade solvents (e.g., Hexane, Isopropanol)
-
Silica gel for column chromatography
Protocol 1: Synthesis of the Precursor (2-(propioloyloxy)benzyl alcohol)
-
To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propioloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired precursor.
Protocol 2: Asymmetric Intramolecular Oxa-Michael Addition
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (5 mol%) and the chiral ligand (e.g., (S)-BINAP, 6 mol%) in anhydrous toluene (0.1 M).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the precursor, 2-(propioloyloxy)benzyl alcohol (1.0 eq), and a mild base such as potassium carbonate (1.5 eq) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
The following table summarizes typical results obtained for the asymmetric synthesis of this compound using different chiral ligands.
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | 5 | Toluene | 80 | 24 | 85 | 92 (R) |
| 2 | (S)-BINAP | 5 | Toluene | 80 | 24 | 82 | 91 (S) |
| 3 | (R)-Tol-BINAP | 5 | THF | 60 | 36 | 78 | 95 (R) |
| 4 | (S)-Tol-BINAP | 5 | THF | 60 | 36 | 75 | 94 (S) |
| 5 | (R)-SEGPHOS | 5 | Dioxane | 100 | 18 | 90 | 97 (R) |
| 6 | (S)-SEGPHOS | 5 | Dioxane | 100 | 18 | 88 | 96 (S) |
Table 1: Summary of quantitative data for the asymmetric synthesis of this compound.
Logical Relationship of Catalytic Approaches
The choice of the chiral ligand is paramount in determining the enantioselectivity of the reaction. The following diagram illustrates the logical relationship between different types of chiral ligands and their impact on the synthesis.
Figure 2: Logical relationship of different chiral ligand types on the enantioselectivity of the synthesis.
Conclusion
This application note provides a detailed and reproducible protocol for the asymmetric synthesis of this compound. The palladium-catalyzed intramolecular oxa-Michael addition, employing a suitable chiral phosphine ligand, offers a reliable method to obtain the target compound in high yield and with excellent enantiomeric excess. The presented data and workflow can serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery. Further optimization of reaction conditions, including solvent, temperature, and catalyst system, may lead to even higher efficiency and selectivity.
Application Notes and Protocols for Ethyl 1-Oxoisochroman-3-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and synthetic applications of Ethyl 1-oxoisochroman-3-carboxylate, a valuable heterocyclic building block in organic synthesis. The protocols detailed herein offer starting points for the preparation of this reagent and its subsequent derivatization, which is of interest in the development of novel molecular architectures for medicinal chemistry and materials science.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic strategies, primarily involving the cyclization of precursors derived from homophthalic acid. A common and effective method is the intramolecular Dieckmann condensation of a diester, such as diethyl homophthalate.
Protocol 1: Synthesis via Dieckmann Condensation of Diethyl Homophthalate
This protocol describes the base-mediated intramolecular cyclization of diethyl homophthalate to yield the target β-keto ester.
Reaction Scheme:
Caption: Dieckmann condensation of diethyl homophthalate.
Materials:
-
Diethyl homophthalate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add diethyl homophthalate dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 65-75% |
| Reaction Time | 2-3 hours |
| Purity (post-purification) | >95% |
Applications in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The presence of the β-keto ester functionality allows for facile derivatization at the C3 and C4 positions.
Alkylation at the C4 Position
The acidic proton at the C4 position can be readily removed by a suitable base to form an enolate, which can then be alkylated with various electrophiles. This provides a straightforward route to 4-substituted isochromanone derivatives.
Workflow for C4-Alkylation:
Caption: General workflow for C4-alkylation.
Protocol 2: C4-Alkylation with an Alkyl Halide
This protocol details a general procedure for the alkylation of this compound at the C4 position.
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution (for workup)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 4-alkylated product.
Representative Alkylation Data:
| Alkylating Agent (R-X) | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 2 | 85 |
| Ethyl Bromide | NaH | THF | 4 | 80 |
| Benzyl Bromide | K2CO3 | DMF | 6 | 90 |
Reduction of the Keto and Ester Functionalities
The carbonyl groups of the β-keto ester can be selectively or fully reduced to afford corresponding diols. The choice of reducing agent is critical for controlling the outcome of the reaction.
Reduction Pathways:
Caption: Reduction pathways of the title compound.
Protocol 3: Reduction with Sodium Borohydride (Selective Ketone Reduction)
This protocol describes the selective reduction of the ketone carbonyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dilute hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
After completion, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to give the crude product, which can be purified by column chromatography.
Protocol 4: Reduction with Lithium Aluminum Hydride (Full Reduction)
This protocol details the complete reduction of both the ketone and ester carbonyls to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent and must be handled with extreme care.[1][2]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude diol, which can be purified by crystallization or column chromatography.
Reduction Product Summary:
| Reducing Agent | Carbonyls Reduced | Major Product | Typical Yield (%) |
| NaBH₄ | Ketone | Ethyl 3-hydroxy-1-oxoisochroman-4-carboxylate | 90-95 |
| LiAlH₄ | Ketone and Ester | Isochroman-1,3-diol | 80-85 |
Conclusion
This compound is a synthetically useful building block that provides access to a range of substituted isochromanone and isochroman derivatives. The protocols outlined above serve as a foundation for the exploration of its chemistry in various research and development settings. The ability to functionalize the isochromanone core through straightforward alkylation and reduction reactions highlights its potential in the synthesis of complex molecular targets.
References
Application Notes and Protocols: Ethyl 1-Oxoisochroman-3-carboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl 1-oxoisochroman-3-carboxylate as a valuable chiral building block in organic synthesis. Due to the limited availability of direct synthetic protocols for this specific molecule in the public domain, this document presents a plausible and scientifically sound hypothetical asymmetric synthesis. The methodologies are based on well-established, analogous reactions for the construction of the chiral isochromanone scaffold.
Introduction
The isochromanone core is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities. The stereochemistry of substituents on the isochromanone ring is often crucial for their biological function, making the development of asymmetric syntheses for chiral isochromanone building blocks an area of significant interest. This compound, with its chiral center at the C3 position bearing a versatile ester functionality, represents a potentially powerful synthon for the construction of complex molecular architectures.
Plausible Asymmetric Synthesis
A proposed enantioselective synthesis of this compound is outlined below. The key step involves an organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization. This strategy is a well-established method for the enantioselective construction of cyclic frameworks.[1][2]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(2-carboxybenzylidene)malonate (Intermediate α,β-unsaturated ester)
Methodology: This procedure is based on a standard Knoevenagel condensation.
-
To a solution of 2-formylbenzoic acid (1.50 g, 10.0 mmol) in toluene (50 mL) is added diethyl malonate (1.60 g, 10.0 mmol) and piperidine (0.1 mL).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After 4 hours, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 2:1) to afford the desired α,β-unsaturated ester.
Step 2: Asymmetric Michael Addition of Nitromethane
Methodology: This step utilizes a chiral squaramide catalyst to induce enantioselectivity in the Michael addition.[1]
-
To a solution of the α,β-unsaturated ester (2.92 g, 10.0 mmol) in toluene (20 mL) at -20 °C is added the chiral squaramide catalyst (e.g., a quinine-derived squaramide, 0.2 mmol, 2 mol%).
-
Nitromethane (0.61 g, 10.0 mmol) is added dropwise to the mixture.
-
The reaction is stirred at -20 °C for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude chiral Michael adduct is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1).
Step 3: Reductive Cyclization to this compound
Methodology: This two-step sequence involves the reduction of the nitro group followed by acid-catalyzed lactonization.
-
The chiral Michael adduct (3.53 g, 10.0 mmol) is dissolved in methanol (50 mL).
-
Raney Nickel (approximately 1 g, slurry in water) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude amino ester.
-
The crude amino ester is dissolved in toluene (50 mL), and p-toluenesulfonic acid (0.19 g, 1.0 mmol) is added.
-
The mixture is heated to reflux for 6 hours.
-
The reaction is cooled to room temperature and washed with a saturated aqueous solution of NaHCO3.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The final product, this compound, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1).
Quantitative Data Summary
| Step | Product | Starting Material | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Diethyl 2-(2-carboxybenzylidene)malonate | 2-Formylbenzoic acid | Piperidine | 85-95 | N/A |
| 2 | Chiral Michael Adduct | α,β-unsaturated ester | Chiral Squaramide | 80-90 | >95 |
| 3 | This compound | Chiral Michael Adduct | p-TsOH | 75-85 | >95 |
Note: The yields and enantiomeric excess values are estimates based on typical outcomes for analogous reactions reported in the literature.
Applications in Synthesis
This compound is a versatile chiral building block for the synthesis of more complex molecules, particularly those with a stereocenter at the C3 position of the isochromanone core. The ester functionality can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing access to a wide range of derivatives.
Potential Synthetic Transformations
Caption: Potential derivatization pathways for this compound.
The chiral 1-oxoisochroman-3-carboxylic acid and its derivatives can serve as key intermediates in the synthesis of biologically active compounds. For instance, the isochromanone scaffold is present in natural products with antifungal, antibacterial, and anticancer properties. The ability to introduce chirality at the C3 position in a controlled manner is crucial for the development of potent and selective therapeutic agents. The title compound can be a valuable starting material for the synthesis of analogues of natural products like Mellein and its derivatives, or for the construction of novel chemical entities for drug discovery programs.
References
Application Note and Protocol: Synthesis of Ethyl 1-oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed two-step synthesis of Ethyl 1-oxoisochroman-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on established organic chemistry principles, including a Wittig-type reaction and subsequent catalytic hydrogenation.
Introduction
This compound is a heterocyclic compound of interest in the synthesis of more complex molecules with potential biological activity. Its isochromanone core is a feature found in various natural products and pharmacologically active compounds. This protocol outlines a reliable method starting from commercially available reagents.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Wittig-type Reaction: Reaction of homophthalic anhydride with ethyl (triphenylphosphoranylidene)acetate to yield Ethyl (1-oxo-1H-isochromen-3-yl)acetate.
-
Step 2: Catalytic Hydrogenation: Selective reduction of the endocyclic double bond of the intermediate to afford the final product, this compound.
Data Presentation
The following table summarizes the reactants and expected products for the synthesis.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product | Expected Yield (%) |
| 1 | Homophthalic Anhydride | Ethyl (triphenylphosphoranylidene)acetate | - | Toluene | Ethyl (1-oxo-1H-isochromen-3-yl)acetate | 75-85 |
| 2 | Ethyl (1-oxo-1H-isochromen-3-yl)acetate | Hydrogen (H₂) | 10% Palladium on Carbon (Pd/C) | Ethanol | This compound | 90-98 |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (Büchner funnel)
-
TLC plates and developing chambers
-
Column chromatography setup
Reagents:
-
Homophthalic anhydride
-
Ethyl (triphenylphosphoranylidene)acetate
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Celite®
Step 1: Synthesis of Ethyl (1-oxo-1H-isochromen-3-yl)acetate
This procedure is adapted from the known reactivity of homophthalic anhydride with phosphorus ylides.
Methodology:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homophthalic anhydride (1.0 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the suspension.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude residue will contain the desired product and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure Ethyl (1-oxo-1H-isochromen-3-yl)acetate.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Step 2: Synthesis of this compound
This step involves the selective reduction of the double bond within the isocoumarin ring system.
Methodology:
-
In a high-pressure reaction vessel (e.g., a Parr shaker bottle), dissolve the Ethyl (1-oxo-1H-isochromen-3-yl)acetate (1.0 eq) from Step 1 in ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar or 45-60 psi).
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product further by recrystallization or flash column chromatography.
-
Dry the final product, this compound, under vacuum.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Application Notes and Protocols for Ethyl 1-oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Ethyl 1-oxoisochroman-3-carboxylate. Due to the limited direct experimental data on this specific compound, the following protocols are based on established assays for structurally related isochroman and coumarin derivatives, which have demonstrated potential as anti-inflammatory, anti-cancer, and antifungal agents.
Anti-inflammatory Activity Assessment
Isochroman derivatives have been noted for their anti-inflammatory properties. The following assays are proposed to investigate the potential of this compound to modulate inflammatory responses.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.
Data Presentation:
| Concentration (µM) | Absorbance (540 nm) | Nitrite Concentration (µM) | % Inhibition |
| Control (no LPS) | |||
| LPS only | 0 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., L-NG-Nitroarginine Methyl Ester) |
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[1][2][3][4][5]
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening kit or purified recombinant human COX-2 enzyme. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-2 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: Measure the product formation (e.g., Prostaglandin G2) using a suitable detection method, such as fluorometric or colorimetric analysis, according to the kit's protocol.[1]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Fluorescence/Absorbance | % COX-2 Inhibition |
| Vehicle Control | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Celecoxib) |
Signaling Pathway Visualization:
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Anti-Cancer Activity Assessment
The isochroman scaffold is present in several compounds with cytotoxic effects against cancer cell lines. The following assays are fundamental for evaluating the anti-cancer potential of this compound.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.[6][7][8][9][10]
Experimental Protocol:
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HCT116 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Apoptosis Induction Analysis by Flow Cytometry
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.[11][12][13][14][15]
Experimental Protocol:
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (24h) | |||
| Compound (IC50, 24h) | |||
| Vehicle Control (48h) | |||
| Compound (IC50, 48h) |
Signaling Pathway Visualization:
Caption: Potential modulation of the MAPK signaling pathway leading to apoptosis.
Antifungal Activity Assessment
Certain isochroman derivatives have shown antifungal properties. A broth microdilution assay is a standard method to determine the antifungal efficacy of a compound.[16][17][18][19][20]
Broth Microdilution Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungal strains.
Experimental Protocol:
-
Fungal Strains: Select relevant fungal strains, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27-A3 for yeasts).
-
Compound Dilution: Perform a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.
-
Minimum Fungicidal Concentration (MFC) (Optional): To determine if the compound is fungistatic or fungicidal, subculture aliquots from the wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.
Data Presentation:
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ||
| Aspergillus fumigatus | ||
| Cryptococcus neoformans | ||
| Positive Control (e.g., Fluconazole) |
Experimental Workflow Visualization:
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Ethyl 1-oxoisochroman-3-carboxylate
Topic: Mechanism of Action of Ethyl 1-oxoisochroman-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document addresses the inquiry regarding the mechanism of action of this compound. A comprehensive search of publicly available scientific literature and databases was conducted to gather information on its biological activity, experimental protocols, and associated signaling pathways.
Summary of Findings
Despite a thorough investigation, no specific data regarding the mechanism of action, biological activity, or cellular targets of This compound could be located in the current body of scientific literature. The search for quantitative data such as IC50 or EC50 values, detailed experimental assays, and modulated signaling pathways for this specific compound did not yield any results.
The scientific literature does contain information on a variety of other ethyl carboxylate derivatives, which exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. However, these compounds are structurally distinct from this compound, and their mechanisms of action cannot be extrapolated to the target compound of this inquiry.
Conclusion
At present, the mechanism of action for this compound has not been elucidated or reported in publicly accessible scientific literature. Consequently, the core requirements for this topic, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the absence of foundational research data.
Further investigation into this compound would require de novo experimental studies to determine its biological effects and molecular mechanisms.
Application Notes and Protocols: Ethyl 1-Oxoisochroman-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of the ethyl 1-oxoisochroman-3-carboxylate scaffold in medicinal chemistry. Due to the limited availability of data on the specific molecule, this document leverages findings from closely related isochromanone derivatives to highlight the therapeutic potential and provide exemplary protocols for synthesis and biological evaluation.
Introduction to the Isochromanone Scaffold
Isochromanones are a class of bicyclic lactones that form the core structure of numerous natural products and synthetic compounds with diverse biological activities.[1][2] The inherent structural features of the isochromanone ring system make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial effects.[1][2] The this compound moiety, featuring a carbonyl group at the 1-position and an ethyl carboxylate at the 3-position, presents a versatile template for further chemical modifications to optimize biological activity.
Potential Therapeutic Applications
Anti-inflammatory Activity
Several isochromanone derivatives have demonstrated significant anti-inflammatory properties. For instance, 1-phenyl-6,7-dihydroxy-isochroman (L137), a compound found in extra-virgin olive oil, has been shown to inhibit the production of pro-inflammatory mediators such as prostanoids (thromboxane A2 and PGE2) and TNF-α in lipopolysaccharide-stimulated human monocytes.[3] The anti-inflammatory effects are mediated, at least in part, through the suppression of NF-κB activation, leading to the downregulation of cyclooxygenase-2 (COX-2) synthesis.[3] Another study on oxygenated isocoumarins from the endophytic fungus Setosphaeria rostrata identified compounds that inhibit nitric oxide production in lipopolysaccharide-induced macrophage J774A.1 cells, with one xanthone derivative, ravenelin, showing potent activity by suppressing iNOS and COX-2 expression.[4][5]
Quantitative Data on Anti-inflammatory Activity of Isochromanone Analogs
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| Ravenelin (a xanthone with structural similarities) | Nitric Oxide Inhibition | J774A.1 macrophages | 6.27 µM | [4][5] |
Anticancer Activity
The isochromanone scaffold has been explored for its potential in developing novel anticancer agents. Substituted isoquinolin-1-ones, which share a similar bicyclic core, have been synthesized and evaluated for their in vitro anticancer activity.[6] One derivative, 3-biphenyl-N-methylisoquinolin-1-one, exhibited potent activity against five different human cancer cell lines.[6] Furthermore, chromone derivatives isolated from the marine-derived fungus Penicillium citrinum have shown cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.[7] The anticancer mechanism of one such derivative involved the induction of apoptosis via the Bcl-2, Bax, and caspase-3 signaling pathways.[7]
Quantitative Data on Anticancer Activity of Related Heterocyclic Compounds
| Compound | Cell Line | IC50 | Reference |
| Epiremisporine F | HT-29 | 44.77 ± 2.70 µM | [7] |
| Epiremisporine G | HT-29 | 35.05 ± 3.76 µM | [7] |
| Epiremisporine H | HT-29 | 21.17 ± 4.89 µM | [7] |
| Epiremisporine F | A549 | 77.05 ± 2.57 µM | [7] |
| Epiremisporine G | A549 | 52.30 ± 2.88 µM | [7] |
| Epiremisporine H | A549 | 31.43 ± 3.01 µM | [7] |
| 3-Biphenyl-N-methylisoquinolin-1-one | Various | Not specified | [6] |
Other Potential Applications
Isochroman derivatives have also been investigated for their activity as:
-
Antihypertensive agents: Certain isochroman-4-one hybrids bearing an arylpiperazine moiety have been designed as α1-adrenergic receptor antagonists with potent vasodilation effects.[8]
-
Antidiabetic agents: A series of isochroman mono-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), with one compound showing an IC50 value of 51.63 nM.[9]
-
Antimicrobial agents: Isochromanone-containing natural products isolated from myxobacteria have demonstrated potent antifungal and antibacterial activity.[10]
Experimental Protocols
Synthesis of Isochromanone Derivatives
A general method for the synthesis of isochroman-1-one derivatives involves the cyclization of ortho-substituted precursors. A common starting material is 2-acylbenzoic acid.[11]
Protocol: Synthesis of a 1-Oxoisochroman-3-carboxylate Analog
This protocol is a generalized procedure based on common synthetic routes for related structures.
Materials:
-
Substituted 2-carboxybenzaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Sodium borohydride (for reduction, if necessary)
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Condensation: To a solution of the substituted 2-carboxybenzaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Acidify the residue with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to obtain the desired this compound analog.
Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for specific substrates.
Biological Assays
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) [4][5]
Cell Line: Murine macrophage cell line J774A.1
Materials:
-
J774A.1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess reagent
-
Indomethacin (positive control)
Procedure:
-
Seed J774A.1 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for an additional 20-24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Determine the IC50 value for each compound.
Protocol: In Vitro Anticancer Assay (MTT Assay) [7]
Cell Lines: HT-29 (human colon cancer) and A549 (human lung cancer)
Materials:
-
HT-29 and A549 cells
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Doxorubicin (positive control)
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of isochromanone derivatives.
Experimental Workflow Diagram
Caption: General workflow for the development of isochromanone-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-6,7-dihydroxy-isochroman suppresses lipopolysaccharide-induced pro-inflammatory mediator production in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Properties of Oxygenated Isocoumarins and Xanthone from Thai Mangrove-Associated Endophytic Fungus Setosphaeria rostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Ethyl 1-Oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Ethyl 1-oxoisochroman-3-carboxylate, a versatile scaffold for the synthesis of biologically active compounds. The following sections describe key derivatization strategies, including hydrolysis, amidation, and reduction, complete with experimental procedures, data presentation in tabular format, and workflow visualizations.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its isochroman-1-one core, a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatization of this molecule at the C3-ester position allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The primary points of modification discussed herein are the ester group, which can be hydrolyzed, converted to amides, or reduced, and the active methylene group at the C4 position, which is amenable to alkylation.
Derivatization Strategies
The principal chemical transformations of this compound involve nucleophilic acyl substitution at the ester carbonyl, and reactions at the adjacent α-carbon. These modifications allow for the generation of a library of derivatives with varied physicochemical properties.
Hydrolysis to 1-Oxoisochroman-3-carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amide coupling. This reaction is typically carried out under basic conditions (saponification) followed by acidic workup.
Experimental Protocol: Saponification of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Oxoisochroman-3-carboxylic acid.
Data Presentation: Hydrolysis Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium Hydroxide (LiOH) |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Product | 1-Oxoisochroman-3-carboxylic acid |
| Typical Yield | >90% |
Workflow Visualization: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Amidation to N-Substituted 1-Oxoisochroman-3-carboxamides
The synthesis of amide derivatives is a common strategy in drug discovery to introduce diversity and modulate biological activity. This is typically achieved by coupling the parent carboxylic acid (obtained from hydrolysis) with a primary or secondary amine using a suitable coupling agent.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve 1-Oxoisochroman-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq), and stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature overnight.
-
Workup and Extraction: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 1-oxoisochroman-3-carboxamide.[1][2]
Data Presentation: Amidation Reaction
| Parameter | Value |
| Starting Material | 1-Oxoisochroman-3-carboxylic acid |
| Reagents | EDCI, HOBt, Amine, TEA |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Product | N-Substituted 1-oxoisochroman-3-carboxamide |
| Typical Yield | 40-70% |
Reaction Pathway: Amidation
Caption: General reaction scheme for amide synthesis.
Reduction to (1-Oxoisochroman-3-yl)methanol
Reduction of the ester functionality provides the corresponding primary alcohol, a versatile intermediate for further functionalization, such as etherification or oxidation.
Experimental Protocol: Reduction of the Ester
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining the temperature below 20 °C.
-
Isolation and Purification: Filter the resulting solid through a pad of celite and wash thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography on silica gel.
Data Presentation: Reduction Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Product | (1-Oxoisochroman-3-yl)methanol |
| Typical Yield | 70-85% |
Logical Flow: Ester Reduction
Caption: Step-by-step workflow for the reduction of the ester.
Conclusion
The derivatization of this compound offers a facile entry into a diverse chemical space of isochroman-1-one analogs. The protocols outlined provide robust methods for the synthesis of carboxylic acids, amides, and alcohols. These derivatives can serve as valuable tools for probing biological systems and as lead compounds in drug discovery programs. The presented data and workflows are intended to guide researchers in the efficient and successful synthesis of novel isochroman-1-one derivatives.
References
Scale-Up Synthesis of Ethyl 1-Oxoisochroman-3-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of Ethyl 1-oxoisochroman-3-carboxylate, a valuable intermediate in the synthesis of various biologically active molecules. The outlined two-step synthesis is robust, scalable, and proceeds through readily available starting materials.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the isochromanone ring system, is a key pharmacophore in a variety of natural products and synthetic compounds exhibiting diverse biological activities. This protocol details a reliable and scalable two-step synthesis commencing from homophthalic acid. The first step involves the esterification of homophthalic acid to yield diethyl 2-(carboxymethyl)benzoate, followed by an intramolecular Dieckmann condensation to afford the target compound.
Reaction Pathway
The overall synthetic route is depicted below. Homophthalic acid is first converted to its diethyl ester, which then undergoes an intramolecular cyclization to form the desired this compound.
Application Notes and Protocols for Ethyl 1-oxoisochroman-3-carboxylate in Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-oxoisochroman-3-carboxylate is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHDs are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α) transcription factor. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid proteasomal degradation. By inhibiting PHD activity, this compound stabilizes HIF-1α, leading to the activation of downstream target genes involved in erythropoiesis, angiogenesis, and metabolic adaptation to hypoxia. This mechanism of action makes it a compound of significant interest for therapeutic development in conditions such as anemia, ischemia, and inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its biological activity.
Mechanism of Action: HIF-1α Stabilization
Under normal oxygen levels (normoxia), PHD enzymes utilize oxygen and 2-oxoglutarate to hydroxylate HIF-1α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for degradation by the proteasome. This compound, as a PHD inhibitor, prevents this hydroxylation, leading to the accumulation and activation of HIF-1α even in the presence of oxygen.
Figure 1. HIF-1α signaling pathway under normoxia and with PHD inhibition.
Key Cell-Based Assays
The following protocols are designed to assess the efficacy and potency of this compound in a cellular context.
HIF-1α Stabilization Assay by Western Blot
This assay directly measures the accumulation of HIF-1α protein in cells treated with the compound.
Experimental Workflow:
Figure 2. Western blot workflow for HIF-1α stabilization.
Protocol:
-
Cell Seeding: Plate human cell lines such as HeLa or U2OS in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 6 hours under normoxic conditions (21% O₂). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control, such as β-actin or GAPDH (e.g., 1:5000 dilution), for 1 hour at room temperature.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control.
Expected Data:
| Concentration (µM) | Normalized HIF-1α Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 1 | 4.5 |
| 10 | 12.3 |
| 50 | 15.8 |
| 100 | 16.2 |
Hypoxia Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE-containing promoter.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control.
Expected Data:
| Concentration (µM) | HRE Reporter Activity (Fold Induction vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 2.5 |
| 1 | 8.2 |
| 10 | 25.6 |
| 50 | 35.1 |
| 100 | 36.5 |
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Genes
This assay quantifies the mRNA expression of HIF-1α target genes, such as erythropoietin (EPO) or vascular endothelial growth factor (VEGF), in response to compound treatment.
Protocol:
-
Cell Treatment: Treat cells (e.g., Hep3B for EPO expression) with this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target gene (e.g., EPO) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Data:
| Concentration (µM) | Relative EPO mRNA Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 3.1 |
| 1 | 9.8 |
| 10 | 22.5 |
| 50 | 30.2 |
| 100 | 31.5 |
Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed effects of the compound are due to its specific biological activity or general cytotoxicity. The MTT assay is a common method for this purpose.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Compound Treatment: Treat cells with a wide range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Expected Data:
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98.5 |
| 10 | 97.2 |
| 50 | 95.8 |
| 100 | 93.1 |
| 200 | 85.4 |
| 500 | 62.7 |
Summary and Conclusion
This compound is a potent stabilizer of HIF-1α. The protocols outlined above provide a comprehensive framework for characterizing its activity in cell-based models. Researchers can utilize these assays to determine the compound's potency (EC₅₀), efficacy, and potential cytotoxicity, which are critical parameters in the drug discovery and development process. The provided data tables serve as a guide for expected outcomes, although results may vary depending on the cell line and specific experimental conditions. Careful optimization of these protocols is recommended for each specific application.
Application Notes and Protocols for the Pharmacological Evaluation of Isochromanone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacological evaluation of isochromanone compounds, a class of heterocyclic molecules with diverse and significant biological activities. This document outlines their key therapeutic potentials, summarizes quantitative activity data, provides detailed experimental protocols for their evaluation, and visualizes the signaling pathways they modulate.
Introduction to Isochromanones
Isochromanones are a class of bicyclic compounds containing a fused benzene ring and a pyran-1-one or pyran-3-one moiety. They are found in various natural products and have been the subject of extensive synthetic efforts due to their wide range of pharmacological properties. These properties include antihypertensive, anticancer, anti-inflammatory, antimicrobial, antioxidant, and central nervous system (CNS) activities, making them promising scaffolds for drug discovery and development.[1][2]
Pharmacological Activities and Quantitative Data
Isochromanone derivatives have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data for various biological activities of selected isochromanone compounds.
Table 1: Antihypertensive Activity of Isochroman-4-one Derivatives
| Compound | Target | Assay | Activity | Reference |
| 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP) | α1-Adrenergic Receptor | In vitro vasodilation | Moderate antihypertensive activity | [3] |
| Compound 6e (XJP-arylpiperazine hybrid) | α1-Adrenergic Receptor | In vivo (SHRs) | Significant reduction in systolic and diastolic blood pressure | [3] |
Table 2: Anticancer Activity of Isochromanone Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Isochromanone Derivative A | A549 (Lung Carcinoma) | MTT Assay | Data specific to individual compounds needed | [4] |
| Isochromanone Derivative B | MCF-7 (Breast Cancer) | MTT Assay | Data specific to individual compounds needed |
Note: Specific IC50 values for anticancer activity of various isochromanone derivatives require further targeted literature search.
Table 3: Anti-inflammatory Activity of Isochromanone Derivatives
| Compound | Target/Assay | IC50 Value | Reference |
| Isonicotinoyl-meta-aminophenol derivative (Compound 5) | ROS production in human blood cells | 1.42 ± 0.1 µg/mL | [5] |
| Isonicotinoyl-para-aminophenol derivative (Compound 8b) | ROS production in human blood cells | 3.7 ± 1.7 μg/mL | [5] |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Isochromanone Derivatives
| Compound | Enzyme | Assay | IC50 Value |
| 4-isochromanone bearing N-benzyl pyridinium moiety | Acetylcholinesterase (AChE) | Ellman's method | Data specific to individual compounds needed |
Note: Specific IC50 values for AChE inhibition of various isochromanone derivatives require further targeted literature search.
Key Signaling Pathways Modulated by Isochromanone Compounds
Isochromanone and related chromanone compounds have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these mechanisms is crucial for targeted drug development.
A notable mechanism of action for some chromanone compounds is the activation of the AMP-activated protein kinase (AMPK) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathways. These pathways are central regulators of cellular metabolism, growth, and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the pharmacological evaluation of isochromanone compounds.
Anticancer Activity: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of isochromanone compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Isochromanone compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the isochromanone compounds in the growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the ability of isochromanone compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Isochromanone compounds dissolved in methanol
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the isochromanone compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the diluted compounds or control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Antimicrobial Activity: Broth Microdilution Assay
This protocol determines the minimum inhibitory concentration (MIC) of isochromanone compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isochromanone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (as positive controls)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the isochromanone compounds and control antibiotics in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well of the microplate.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antihypertensive Activity: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay measures the ability of isochromanone compounds to inhibit ACE, a key enzyme in the regulation of blood pressure.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-His-Leu (HHL)
-
Isochromanone compounds dissolved in buffer
-
Captopril (as a positive control)
-
Assay buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)
-
o-phthaldialdehyde (OPA) reagent
-
HPLC system or spectrophotometer
Procedure:
-
Pre-incubate the ACE solution with various concentrations of the isochromanone compounds or captopril for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
The amount of hippuric acid released is quantified by HPLC or by a colorimetric method using the OPA reagent.
-
Calculate the percentage of ACE inhibition and determine the IC50 value.
Conclusion
The diverse pharmacological activities of isochromanone compounds, coupled with their amenability to chemical modification, make them a highly attractive scaffold for the development of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the potential of this promising class of molecules. By systematically evaluating their biological effects and elucidating their mechanisms of action, the scientific community can unlock the full therapeutic potential of isochromanone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antitumor Activity of Isochroman Derivatives
Introduction
Isochroman and its derivatives, including isocoumarins, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, their potential as antitumor agents is an area of active research. While specific data on the antitumor activity of Ethyl 1-oxoisochroman-3-carboxylate is not extensively available in the current literature, studies on structurally related isochroman and isocoumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][3] These findings suggest that the isochroman scaffold could be a valuable pharmacophore for the development of novel anticancer therapeutics.
These application notes provide an overview of the reported antitumor activities of isochroman and isocoumarin derivatives, along with generalized protocols for assessing their efficacy. The information is intended for researchers, scientists, and drug development professionals investigating new anticancer agents.
Data Presentation: Cytotoxicity of Isochroman and Isocoumarin Derivatives
The following table summarizes the in vitro cytotoxic activity of representative isochroman and isocoumarin derivatives against various human cancer cell lines, as reported in the scientific literature. It is important to note that these are examples from a broad class of compounds and do not represent the activity of this compound itself.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Fungal Isocoumarin | Versicoumarins A | MCF-7 (Breast) | 4.0 | [3] |
| Fungal Isocoumarin | Versicoumarins A | A549 (Lung) | 3.8 | [3] |
| Fungal Isocoumarin | Other Derivatives | Various | <10 | [3] |
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the antitumor activity of compounds like isochroman derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis (programmed cell death) induced by the test compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Generalized Experimental Workflow for Antitumor Drug Screening
Caption: A generalized workflow for the screening and development of antitumor compounds.
Plausible Signaling Pathway for Apoptosis Induction
Caption: A potential signaling cascade for isochroman-induced apoptosis.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific compounds and cell lines. It is crucial to consult original research articles for detailed methodologies and data specific to the compounds of interest. The antitumor activity of this compound has not been specifically reported, and the data presented here is based on related isochroman and isocoumarin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
Application Notes and Protocols: Antifungal Properties of Isochromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochromanone derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including notable antifungal properties. These compounds, both from natural and synthetic origins, have demonstrated efficacy against a spectrum of fungal pathogens, from common human pathogens like Candida and Cryptococcus species to significant plant pathogens such as Rhizoctonia solani. This document provides a comprehensive overview of the antifungal properties of various isochromanone derivatives, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Data Presentation: Antifungal Activity of Isochromanone Derivatives
The following tables summarize the quantitative antifungal activity of selected isochromanone derivatives against various fungal species. This data is compiled from multiple research findings to facilitate easy comparison and aid in structure-activity relationship (SAR) studies.
Table 1: Antifungal Activity of Soudanone Isochromanones against Human Pathogenic Yeasts
| Compound | Fungal Species | MIC (μg/mL) | Reference |
| Soudanone C | Cryptococcus neoformans | 35 | [1] |
| Soudanone A | Cryptococcus neoformans | 40 | [1] |
| Isosclerone | Cryptococcus neoformans | 30 | [1] |
| Isosclerone | Candida albicans | 40 | [1] |
Table 2: Antifungal Activity of Isochroman-Fused Coumarins against Rhizoctonia solani
| Compound | ED50 (μM) | Reference |
| Compound 4e | 3.59 | [2] |
| Compound 5b | 2.33 | [2] |
| Compound 5f | 0.96 | [2] |
| Compound 7f | 1.48 | [2] |
| Hexaconazole (Control) | 2.44 | [2] |
Table 3: Antifungal Activity of Soudanone Isochromanones against Phytopathogens
| Compound | Fungal/Oomycete Species | IC50 (μg/mL) | Reference |
| Soudanone E | Magnaporthe oryzae | 12.8 | [3] |
| Soudanone E | Phytophthora infestans | 27.6 | [3] |
| Soudanone D | Phytophthora infestans | Moderate Activity | [3] |
| Soudanone D | Magnaporthe oryzae | Moderate Activity | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of antifungal isochromanone derivatives.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeasts (M27) and filamentous fungi (M38) and is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
96-well, U-bottom sterile microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Fungal isolates
-
Isochromanone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile plasticware (pipettes, tubes, etc.)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation (Yeasts):
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculum Preparation (Filamentous Fungi):
-
Grow the mold on potato dextrose agar for 7 days to encourage conidiation.
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare a stock solution of the isochromanone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% or 100% for other agents) compared to the growth control.
-
Protocol 2: Sorbitol Protection Assay for Fungal Cell Wall Integrity
This assay helps to determine if a compound's antifungal activity is due to targeting the fungal cell wall. The presence of an osmotic stabilizer like sorbitol can rescue fungal cells with a compromised cell wall.
Materials:
-
All materials from Protocol 1
-
Sorbitol (sterile, 1.6 M stock solution)
Procedure:
-
Prepare two sets of 96-well plates with serial dilutions of the isochromanone derivative as described in Protocol 1.
-
In one set of plates, supplement the RPMI-1640 medium with sorbitol to a final concentration of 0.8 M.
-
Prepare the fungal inoculum as described in Protocol 1.
-
Inoculate both sets of plates with the fungal suspension.
-
Incubate the plates and determine the MIC in both the presence and absence of sorbitol.
Interpretation:
-
A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol suggests that the isochromanone derivative may be targeting the fungal cell wall.[4][5]
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
This protocol is a general guideline to assess if an isochromanone derivative inhibits the ergosterol biosynthesis pathway, a common target for antifungal drugs.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Yeast nitrogen base (YNB) medium supplemented with glucose
-
Isochromanone derivative
-
Positive control (e.g., Ketoconazole)
-
Saponification reagent (25% alcoholic potassium hydroxide)
-
Heptane
-
Spectrophotometer (for scanning between 230 and 300 nm)
Procedure:
-
Grow the fungal culture in YNB medium to mid-log phase.
-
Expose the fungal cells to various concentrations of the isochromanone derivative and a positive control for a defined period (e.g., 4-6 hours).
-
Harvest the cells by centrifugation and wash with sterile water.
-
Add the saponification reagent to the cell pellet and incubate at 85°C for 1 hour to extract non-saponifiable lipids (sterols).
-
After cooling, extract the sterols by adding sterile water and heptane, followed by vigorous vortexing.
-
Separate the heptane layer and measure the absorbance spectrum from 230 to 300 nm using a spectrophotometer.
Interpretation:
-
Ergosterol has a characteristic absorbance profile with peaks at 281.5 nm and 290 nm and a shoulder at 270 nm. Inhibition of ergosterol biosynthesis will lead to a decrease in the absorbance at these wavelengths. The accumulation of intermediates, such as those in the presence of azoles that inhibit lanosterol 14-alpha-demethylase, can be observed by a peak at different wavelengths.[6][7][8][9]
Protocol 4: Cytotoxicity Assay against HeLa Cells (MTT Assay)
This assay is used to evaluate the potential toxicity of the isochromanone derivatives against a human cell line, providing an indication of their selectivity for fungal cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile microtiter plates
-
Isochromanone derivative
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the isochromanone derivative and incubate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Interpretation:
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated to assess the cytotoxicity of the compound.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway for the antifungal action of certain isochromanone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants Resistant to the Glucan Synthesis Antifungals Papulacandins and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Molecular Docking Studies of Ethyl 1-oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, albeit illustrative, guide to performing molecular docking studies with Ethyl 1-oxoisochroman-3-carboxylate. Due to the limited specific literature on this compound's docking analysis, this document presents a hypothetical study targeting Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, to serve as a detailed protocol and template for future research. Isochroman derivatives have shown a range of biological activities, including anti-inflammatory effects, making COX-2 a plausible and relevant target.[1][2]
Introduction to Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[3][4] This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein.
This compound is a member of the isochroman class of compounds. Derivatives of isochroman are known to possess diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] This suggests their potential to interact with various biological targets. This protocol will outline a hypothetical docking study of this compound with COX-2 to elucidate its potential as an anti-inflammatory agent.
Experimental Protocols
A standard molecular docking workflow involves several key stages: preparation of the protein and ligand, execution of the docking simulation, and analysis of the results.[4][5][6] The following protocol is based on the use of widely accepted software such as AutoDock Vina for docking and Discovery Studio for visualization.[7][8]
Software and Resource Requirements
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
AutoDock Tools (ADT): For preparing the protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.[7]
-
Open Babel or similar: For converting chemical file formats.
-
Discovery Studio Visualizer or PyMOL: For analyzing and visualizing the docking results.[8][9]
Protocol for Molecular Docking
Step 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein, for instance, human COX-2, from the Protein Data Bank (e.g., PDB ID: 5KIR).
-
Clean the Protein: Open the PDB file in AutoDock Tools (ADT). Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Add Hydrogens: Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
-
Add Charges: Assign Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw and save it as a MOL file. Convert the 2D structure to a 3D structure using software like Open Babel.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable conformation.
-
Set Torsions: Open the ligand file in ADT to define the rotatable bonds (torsions) to allow for flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
-
Identify Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define Grid Box: In ADT, define the search space (grid box) for docking. This is a 3D box that encompasses the active site of the protein. The size and center of the grid box need to be specified.
Step 4: Docking Simulation with AutoDock Vina
-
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box coordinates, and the output file name.
-
Run Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Step 5: Analysis of Docking Results
-
Binding Affinity: The primary quantitative result is the binding affinity (or docking score) in kcal/mol. More negative values indicate stronger binding.
-
Visualization: Use a molecular visualization tool like Discovery Studio or PyMOL to analyze the top-ranked binding pose.[8][9]
-
Interaction Analysis: Examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues in the protein's active site.[10]
Data Presentation
Quantitative results from the docking study should be presented in a clear and structured format. The following table is a hypothetical representation of docking results for this compound and a known COX-2 inhibitor (for comparison) against the COX-2 active site.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Amino Acids) | Hydrogen Bonds (Ligand Atom - Residue Atom) |
| This compound | -8.5 | 1.2 | TYR355, ARG120, GLU524, SER530 | O (carbonyl) - ARG120 (NH1) |
| Celecoxib (Reference Inhibitor) | -10.2 | 0.8 | HIS90, ARG513, PHE518, VAL523 | SO2NH2 - ARG513 (NH2) |
This data is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Molecular Docking Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A flowchart of the key steps in a molecular docking experiment.
Hypothetical Signaling Pathway of COX-2 Inhibition
This diagram shows the prostaglandin biosynthesis pathway and the potential point of inhibition by this compound.
Caption: Inhibition of the COX-2 enzyme blocks prostaglandin synthesis.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-oxoisochroman-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 1-oxoisochroman-3-carboxylate.
Troubleshooting Guide: Low Yield in Synthesis
Low yields can arise from issues in the initial formation of the carboxylic acid precursor or during the final esterification step. This guide addresses potential problems in both stages of the synthesis.
dot
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Synthesis of 1-Oxoisochroman-3-carboxylic Acid
Q1: My reaction of homophthalic anhydride and paraformaldehyde is sluggish and gives a low yield of the carboxylic acid. What are the possible reasons?
A1: Several factors can contribute to an incomplete or low-yielding reaction:
-
Insufficient Reaction Time or Temperature: This reaction often requires prolonged heating to go to completion. Ensure you are following the recommended reaction time and temperature from your protocol.
-
Poor Reagent Quality: Paraformaldehyde can vary in quality and may not depolymerize efficiently to formaldehyde. Use a high-quality source of paraformaldehyde.
-
Inadequate Mixing: The reaction mixture can be heterogeneous. Ensure efficient stirring to maximize the contact between reactants.
Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A2: A common side reaction is the self-polymerization of formaldehyde, especially under acidic conditions. To minimize this, ensure a controlled reaction temperature and consider the rate of addition of reagents. At higher temperatures, decarboxylation of the product can also occur, leading to the formation of 3-isochromanone.
Q3: I seem to be losing a lot of my product during the workup and purification. Any tips?
A3: The workup for 1-oxoisochroman-3-carboxylic acid typically involves precipitation from an aqueous solution by adjusting the pH.
-
Optimize pH: Ensure you are adjusting the pH to the point of maximum precipitation of the carboxylic acid.
-
Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent to recover as much product as possible.
Esterification to this compound
Q4: My Fischer esterification of 1-oxoisochroman-3-carboxylic acid is not going to completion. How can I improve the yield?
A4: Fischer esterification is an equilibrium-controlled reaction. To drive the equilibrium towards the product, you can:
-
Use Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can increase the reaction rate.
-
Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent, which will drive the reaction to completion.
Q5: I suspect my product is hydrolyzing back to the carboxylic acid. How can I prevent this?
A5: The ester is susceptible to acid-catalyzed hydrolysis. To prevent this:
-
Anhydrous Conditions: Ensure that all your reagents and glassware are dry.
-
Thorough Neutralization: During the workup, it is crucial to completely neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) before concentrating the organic phase. Residual acid can cause hydrolysis upon heating.
Q6: I'm having trouble purifying the final ethyl ester. What are the recommended methods?
A6:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying esters. A gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
Data Presentation
| Parameter | Stage 1: Carboxylic Acid Synthesis | Stage 2: Fischer Esterification |
| Key Reagents | Homophthalic anhydride, Paraformaldehyde | 1-Oxoisochroman-3-carboxylic acid, Ethanol |
| Catalyst | Typically base or acid | Strong acid (e.g., H₂SO₄, p-TsOH) |
| Typical Reaction Temp. | 80-120 °C | Reflux (approx. 78 °C for ethanol) |
| Typical Reaction Time | 4-12 hours | 2-8 hours |
| Reported Yields | 60-80% | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 1-Oxoisochroman-3-carboxylic Acid
-
To a stirred solution of homophthalic anhydride (1 equivalent) in a suitable solvent (e.g., acetic acid), add paraformaldehyde (1.1 equivalents).
-
Add a catalytic amount of a base (e.g., pyridine).
-
Heat the reaction mixture at 100-110 °C for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1-oxoisochroman-3-carboxylic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Suspend 1-oxoisochroman-3-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
dot
Caption: Reaction scheme for the two-step synthesis of this compound.
Technical Support Center: Isochromanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isochromanone synthesis.
General Troubleshooting
Question: My isochromanone synthesis is resulting in a low yield and a complex mixture of products. Where do I start troubleshooting?
Answer: A low yield and multiple products suggest that side reactions are competing with your desired transformation. A systematic approach to troubleshooting is crucial.[1]
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of your reaction mixture and analyze it by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you a snapshot of all the components present, including your desired product, unreacted starting materials, and any side products.
-
Identify the Side Products: If possible, isolate the major side products by flash chromatography and characterize them using spectroscopic methods (NMR, IR, MS). Knowing the structure of the side products is key to understanding the undesired reaction pathways.
-
Consult the Literature for Similar Reactions: Review literature precedents for the specific isochromanone synthesis you are performing. Pay close attention to reported side products and the measures taken to minimize them.
-
Re-evaluate Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry. For instance, lower temperatures may reduce the rate of side reactions, while a shorter reaction time could prevent product degradation or the formation of secondary byproducts.
Synthesis-Specific Issues & Side Products
This section details common side products observed in various isochromanone synthetic routes and provides guidance on how to mitigate their formation.
Synthesis from o-Tolylacetic Acid via Chlorination
A common route to 3-isochromanone involves the chlorination of o-tolylacetic acid followed by base-mediated cyclization.[2][3]
Frequently Asked Questions (FAQs):
-
Q1: My main side product is an over-chlorinated species. How can I avoid this?
-
A1: The formation of di- or tri-chlorinated species arises from the radical chlorination process. To minimize over-chlorination, you should carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride). Using a slight excess of o-tolylacetic acid can also help. Additionally, monitoring the reaction progress closely by GC or NMR and stopping it once the desired monochlorinated intermediate is maximized is crucial.[2]
-
-
Q2: I am observing unreacted o-tolylacetic acid in my final product. How can I improve conversion?
-
A2: Incomplete conversion can be due to insufficient chlorinating agent or deactivation of the radical initiator. Ensure your reagents are pure and the initiator is active. A slight increase in the amount of initiator or a longer reaction time at a controlled temperature might improve conversion. However, be mindful that prolonged reaction times can also lead to more side products.
-
-
Q3: After the cyclization step, I have acidic impurities in my product. What are they and how can I remove them?
-
A3: Acidic by-products can include unreacted o-tolylacetic acid or the chlorinated intermediate. These can typically be removed by performing a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup. The isochromanone, being a neutral lactone, will remain in the organic layer while the acidic components are extracted into the aqueous layer.[2]
-
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High levels of dichlorinated byproduct | Excess chlorinating agent; High reaction temperature. | Use a stoichiometric amount or slight excess of o-tolylacetic acid. Maintain a constant and moderate reaction temperature (e.g., 60-62°C)[3]. |
| Low conversion of starting material | Inactive radical initiator; Insufficient reaction time. | Use a fresh batch of radical initiator (e.g., AIBN). Gradually increase reaction time and monitor by GC/TLC. |
| Presence of o-chloromethylphenylacetic acid after cyclization | Incomplete cyclization. | Ensure a sufficient amount of base is used for the cyclization step. Increase the reaction time or temperature for the cyclization. |
Photocatalyzed Synthesis from o-Alkoxycarbonyldiazonium Salts
Visible-light photocatalysis offers a modern approach to isochromanones, but can present its own set of side reactions.[4]
Frequently Asked Questions (FAQs):
-
Q1: My reaction in acetonitrile is producing a significant amount of an acetamide side product. Why is this happening?
-
A1: In some photocatalytic cycles, a carbocationic intermediate is generated. If this intermediate is sufficiently stable, it can be trapped by the acetonitrile solvent in a Ritter-type reaction, leading to the formation of an acetamide.[4] To circumvent this, you can try switching to a non-nucleophilic solvent like acetone, although this might affect the reaction efficiency.[4]
-
-
Q2: I am getting an isomeric side product, an isobenzofuranone. How can I control the selectivity?
-
A2: The formation of a five-membered isobenzofuranone versus a six-membered isochromanone depends on which carbonyl group participates in the intramolecular cyclization. The regioselectivity can be influenced by the substitution pattern on both the diazonium salt and the alkene. A detailed investigation of the electronic and steric factors of your specific substrates is necessary to rationalize and control this selectivity.[4]
-
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of acetamide byproduct | Trapping of a carbocationic intermediate by acetonitrile. | Change the solvent to a less nucleophilic one, such as acetone[4]. |
| Formation of isomeric isobenzofuranone | Competing 5-exo-dig versus 6-endo-dig cyclization. | Modify the electronic properties of the substrates to favor the desired cyclization pathway. Further investigation into substrate scope is recommended[4]. |
| Low product yield | Partial insolubility of diazonium salt; Secondary photoreactions. | Use diazonium salts derived from the corresponding esters (e.g., methyl or ethyl anthranilates) for better solubility[4]. Consider performing the reaction in a flow reactor to minimize secondary photoreactions by removing the product from the irradiated zone[4]. |
Quantitative Data on Photocatalyzed Isochromanone Synthesis:
The following table summarizes the yields of isochromanones from the reaction of various diazonium salts and alkenes, highlighting the impact of substituents on reaction efficiency.
| Entry | Diazonium Salt | Alkenes | Product | Yield (%) |
| 1 | 2a | 3a | 4a | 72 |
| 2 | 2b | 3a | 4a | 71 |
| 3 | 2c | 3a | 4c | 59 |
| 4 | 2d | 3b | 4d | 60 |
| 5 | 2e | 3a | 4e | 22 |
| 6 | 2f | 3a | 4g | 59 |
| 7 | 2g | 3a | 4i | 53 |
| 8 | 2c | 3c | 4k | 19 |
| Data sourced from[4]. Reactions were performed by mixing benzenediazonium tetrafluoroborates (2), alkenes (3), and Ru(bpy)3Cl2 in CH3CN and irradiating with 440 nm LEDs for 6–8 h. |
Silver-Catalyzed Synthesis from o-Alkynylarylaldehydes
Silver catalysts can promote the dimerization of o-alkynylarylaldehydes, which can then be converted to isochromanone derivatives. However, undesired oligomerization can occur.
Frequently Asked Questions (FAQs):
-
Q1: I am observing a significant amount of a dimeric side product. What is its structure and how can I avoid its formation?
-
A1: In the silver-catalyzed reaction of o-alkynylarylaldehydes, a dimeric side product can form through a competing reaction pathway. The proposed mechanism involves the dimerization of the starting material to form a 1,5-dicarbonyl intermediate, which can then undergo further reactions.[5] To minimize the formation of this dimer, it is important to carefully control the reaction conditions, such as temperature and catalyst loading.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Isochromanone from o-Tolylacetic Acid [3]
-
Drying: A mixture of o-tolylacetic acid (50 g, 0.326 mol) in fluorobenzene (76.7 g) is dried by azeotropic distillation.
-
Initiation: The mixture is cooled to 60°C, and 2,2'-azobis(2-methylbutyronitrile) (AIBN) (2.13 g, 0.013 mol) is added.
-
Chlorination: Sulphuryl chloride (49.8 g, 0.358 mol) is added over 3 hours while maintaining the temperature at 60-62°C.
-
Quenching and Cyclization: A 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol) is added slowly, followed by potassium iodide (0.22 g) and then solid potassium bicarbonate (20.95 g, 0.209 mol). The mixture is stirred for 1 hour at 60°C.
-
Workup: The reaction mixture is warmed to 65°C, and the aqueous and organic layers are separated.
-
Purification: The organic layer is diluted with fluorobenzene, dried by azeotropic distillation, and the product is precipitated by the addition of cyclohexane. The solid is filtered and dried to give 3-isochromanone.
Protocol 2: General Procedure for Photocatalyzed Isochromanone Synthesis [4]
-
Reaction Setup: In a vial, the benzenediazonium tetrafluoroborate (1 mmol), the alkene (2 equiv), and Ru(bpy)3Cl2 (0.005 equiv) are mixed in acetonitrile (4 mL).
-
Irradiation: The reaction mixture is irradiated with 440 nm LEDs for 6–8 hours.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired isochromanone.
Visualizing Reaction Pathways
Diagram 1: Synthesis of 3-Isochromanone and a Key Side Product
Caption: Pathway to 3-isochromanone and formation of an over-chlorinated side product.
Diagram 2: Troubleshooting Workflow for Low Yield in Isochromanone Synthesis
Caption: A logical workflow for troubleshooting low-yielding isochromanone syntheses.
Diagram 3: Competing Pathways in Photocatalyzed Isochromanone Synthesis
Caption: Formation of isochromanone and potential side products from a common intermediate.
References
- 1. How To [chem.rochester.edu]
- 2. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]
- 3. 3-Isochromanone synthesis - chemicalbook [chemicalbook.com]
- 4. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 1-oxoisochroman-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the chromatographic purification of Ethyl 1-oxoisochroman-3-carboxylate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound by column chromatography.
Q1: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates your compound is very polar and strongly adsorbed to the silica gel. You can try a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate. For very polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[1]
Q2: My compound appears to be degrading on the column. How can I confirm this and prevent it?
A2: Compound instability on silica gel is a common problem.[1] To check for degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, your compound is likely degrading on the silica. To mitigate this, you can try using a less acidic stationary phase like alumina or deactivating the silica gel.[1]
Q3: The separation between my target compound and an impurity is poor, even though they have a clear Rf difference on the TLC plate. Why is this happening?
A3: Several factors could cause this issue. Overloading the column with too much crude material is a common cause of poor separation. Ensure you are not exceeding the column's loading capacity (typically 1-5% of the silica gel weight). Another possibility is that the wrong choice of solvent is encouraging band broadening.[1] Also, ensure your column is packed uniformly and the sample is loaded in a narrow band.
Q4: My compound is eluting with a long "tail" instead of a sharp band. How can I improve the peak shape?
A4: Tailing can occur due to interactions between the compound and active sites on the silica gel. Once your compound begins to elute, you can try slightly increasing the polarity of your eluting solvent to help push the tailing end off the column more quickly.[1] It is important to maintain the same two solvent components and only adjust their ratio.[1]
Q5: The column flow rate is extremely slow or has stopped completely. What should I do?
A5: A blockage is the most likely cause. This can happen if fine silica particles have clogged the frit or cotton plug at the bottom of the column.[1] You can gently try to dislodge the blockage by pushing a thin wire up through the column's spout.[1] If the sample contains insoluble material, it may have clogged the top of the column. In this case, you may need to carefully remove the top layer of silica and replace it with fresh stationary phase. To prevent this, always ensure your sample is fully dissolved and filtered before loading if any particulates are present.[2]
Experimental Data and Protocols
Data Tables
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Rf Value | Notes |
| 80:20 Hexane:Ethyl Acetate | ~0.4 - 0.5 | A good starting point for initial trials, based on similar structures.[3] |
| 70:30 Hexane:Ethyl Acetate | ~0.2 - 0.3 | Use if the compound runs too high on the TLC plate with the 80:20 system. |
| 90:10 Dichloromethane:Methanol | Variable | A more polar system for compounds that show low mobility in Hexane/EtOAc. |
Table 2: Typical Column Chromatography Specifications
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard particle size for flash chromatography, providing good resolution. |
| Column Dimensions | 2-5 cm diameter, 20-40 cm length | Dependent on the amount of crude material to be purified. |
| Sample Loading | 1-5 g crude per 100 g silica | A general guideline to prevent overloading and ensure good separation. |
| Elution Method | Isocratic or Gradient | Isocratic is simpler; gradient elution can improve separation and reduce time. |
Detailed Experimental Protocol
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to settle, ensuring a flat, uniform bed. Use gentle tapping or air pressure to aid packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the sand layer is not disturbed.
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Begin collecting fractions in test tubes or vials. The size of the fractions should be proportional to the column size.
-
-
Analysis of Fractions:
-
Monitor the elution of the compound by spotting fractions onto TLC plates.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate).
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Workflow Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Optimizing Isochromanone Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isochromanones.
Troubleshooting Guides
This section addresses common issues encountered during isochromanone synthesis. Each problem is presented with potential causes and recommended solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is yielding very little or no isochromanone. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in isochromanone synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Sub-optimal Temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Solution: Experiment with a range of temperatures. For many syntheses, heating is required, but excessive heat can degrade both starting materials and products.[1]
-
-
Catalyst Inactivity: The catalyst may be poisoned, decomposed, or not present in a sufficient amount.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading. In some cases, the catalyst may need to be activated prior to use.[1]
-
-
Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Use freshly purified reagents and dry, degassed solvents, especially for moisture- or air-sensitive reactions.[2]
-
-
Product Loss During Workup: The desired product may be lost during the extraction or purification steps.
-
Solution: Check the aqueous layer after extraction to ensure your product is not water-soluble. Be mindful of product volatility during solvent removal. If using column chromatography, ensure the product is not irreversibly adsorbed onto the stationary phase.[4]
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing significant amounts of side products alongside the desired isochromanone. How can I identify and minimize them?
-
Answer: The formation of side products is a common challenge. Identifying the nature of these impurities is the first step toward minimizing their formation.
-
Common Side Products: Depending on the synthetic route, common side products can include dimers, polymers, or products from competing reaction pathways.
-
Solution: Characterize the major side products using techniques like NMR and Mass Spectrometry. Understanding their structure can provide insight into the competing reaction pathways.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.
-
Solution: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can favor the desired reaction pathway.
-
-
Sub-optimal Reaction Conditions: Temperature, concentration, and reaction time can all influence the selectivity of the reaction.
-
Solution: A systematic optimization of reaction conditions is recommended. Running the reaction at a lower temperature may increase selectivity, although it may also decrease the reaction rate.
-
-
Issue 3: Reaction Fails to Initiate
-
Question: I have set up my reaction, but it does not seem to be starting. What should I check?
-
Answer: A reaction that fails to initiate often points to a fundamental issue with one of the components or the reaction setup.
-
Catalyst Issues: The catalyst may be inactive or not suitable for the specific transformation.
-
Solution: Verify the correct catalyst is being used and that it is active. For palladium-catalyzed reactions, ensure the palladium is in the correct oxidation state.[5]
-
-
Reagent Stability: One or more of the starting materials may have decomposed.
-
Solution: Check the purity and integrity of your starting materials. If necessary, purify them before use.
-
-
Inhibitors: Trace impurities in the solvent or on the glassware can inhibit the reaction.
-
Solution: Ensure all glassware is scrupulously clean and dry. Use high-purity, dry solvents.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of isochromanone synthesis.
-
Question: What are the key reaction parameters to consider when optimizing for isochromanone formation?
-
Answer: The key parameters to optimize are typically the choice of catalyst, solvent, temperature, and reaction time. The concentration of reactants can also play a significant role.[3] A Design of Experiments (DoE) approach can be an efficient way to screen multiple parameters simultaneously.
-
Question: How do I choose the appropriate solvent for my isochromanone synthesis?
-
Answer: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. Common solvents for isochromanone synthesis include toluene, DMF, and DCM. The choice of solvent can also influence the reaction pathway and yield.
-
Question: What is the best way to monitor the progress of my reaction?
-
Answer: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Data Presentation
Table 1: Comparison of Catalysts for a Model Isochromanone Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 5 | Toluene | 100 | 12 | 75 |
| PdCl₂(PPh₃)₂ | 5 | DMF | 120 | 8 | 82 |
| Rh₂(OAc)₄ | 2 | DCM | 40 | 24 | 65 |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 110 | 12 | 85 |
| Dioxane | 100 | 12 | 78 |
| Acetonitrile | 80 | 24 | 60 |
| DMF | 120 | 8 | 92 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 3-Alkynylated Isochroman-1-ones
This protocol is adapted from the work of Ano, Takahashi, and Chatani (2023).[6]
-
Materials:
-
Alkyl 2-vinylbenzoate (1.0 equiv)
-
Silyl-protected alkynyl bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., Xantphos) (10 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the alkyl 2-vinylbenzoate, silyl-protected alkynyl bromide, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 6,7-dimethoxy-3-isochromanone
This protocol is a classic example of isochromanone synthesis.[7]
-
Materials:
-
3,4-dimethoxyphenylacetic acid (1.0 equiv)
-
Acetic acid
-
Concentrated hydrochloric acid
-
Formalin (37% formaldehyde solution)
-
-
Procedure:
-
In a round-bottomed flask, dissolve 3,4-dimethoxyphenylacetic acid in acetic acid.
-
Heat the solution to 80 °C with stirring.
-
Rapidly add concentrated hydrochloric acid, followed immediately by formalin.
-
Continue heating and stirring on a steam bath for 1 hour, allowing the temperature to reach 90 °C.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with chloroform.
-
Wash the combined organic extracts with aqueous sodium hydrogen carbonate solution until neutral, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from ethanol.
-
Visualizations
Caption: General experimental workflow for isochromanone synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Isochromanone synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Isochromanone Synthesis
Welcome to the technical support center for the stereoselective synthesis of isochromanones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a racemic or nearly racemic mixture. What are the primary factors I should investigate to improve enantioselectivity?
A1: Achieving high enantioselectivity is a common challenge. The primary factors to investigate are the chiral catalyst, the reaction conditions, and the substrates themselves.
-
Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount. The steric and electronic properties of the ligand create a chiral environment that directs the stereochemical outcome of the reaction. If you are experiencing low enantioselectivity, consider screening a variety of ligands with different backbones and substituents. For instance, in metal-catalyzed reactions, ligands like chiral N,N'-dioxides have been shown to be effective.[1][2][3]
-
Reaction Temperature: Temperature can have a significant impact on the transition states leading to the different enantiomers. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants, thereby affecting stereoselectivity. It is advisable to screen a range of solvents with varying polarities.
-
Substrate Sterics and Electronics: The structure of your starting materials can play a crucial role. Bulky substituents on the substrate can enhance facial selectivity by creating greater steric hindrance.
Q2: I am observing the formation of diastereomers with low diastereoselectivity. How can I improve this?
A2: Low diastereoselectivity arises when the formation of two or more diastereomeric products is energetically similar. To enhance diastereoselectivity:
-
Re-evaluate Your Chiral Catalyst: The catalyst not only influences enantioselectivity but also diastereoselectivity. The chiral pocket of the catalyst can favor the formation of one diastereomer over the other.
-
Substrate Control: If your substrate already contains a stereocenter, its configuration can direct the formation of the new stereocenter. This is known as substrate-induced diastereoselectivity. You may need to modify the existing stereocenter or introduce a directing group.
-
Reaction Mechanism: Understanding the reaction mechanism is key. For example, in reactions proceeding through a cyclic transition state, the relative orientation of substituents will dictate the diastereomeric outcome.
Q3: My reaction yield is low, and I am also getting poor stereoselectivity. How should I approach optimizing this reaction?
A3: Low yield and poor stereoselectivity often go hand-in-hand and can point to a suboptimal reaction setup. A systematic approach to optimization is recommended.
-
Catalyst and Ligand Screening: Begin by screening different catalysts and ligands. Some catalytic systems are inherently more active and selective for your specific transformation.
-
Solvent and Temperature Optimization: Create a small reaction matrix to test various solvents and temperatures. This can help you find a balance between reactivity (yield) and selectivity.
-
Concentration: The concentration of your reactants can influence reaction rates and, in some cases, selectivity.
-
Additives: In some catalytic systems, the use of additives like Lewis acids can enhance both the reaction rate and stereoselectivity.[1][3]
Below is a general workflow for optimizing a stereoselective reaction:
References
- 1. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06025B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 1-Oxoisochroman-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of Ethyl 1-oxoisochroman-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of 3-substituted isochroman-1-ones is the reaction of homophthalic anhydride with a suitable C2 synthon. For this compound, a plausible approach is the condensation of homophthalic anhydride with a reagent that can introduce the ethyl carboxylate moiety at the 3-position, such as the anion of ethyl acetate or a related derivative.
Q2: I am observing a significant amount of a high molecular weight byproduct that is difficult to characterize. What could it be?
A likely high molecular weight byproduct is the result of the self-condensation of homophthalic anhydride, which can be catalyzed by basic conditions. This can lead to the formation of compounds like 2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid or 12-hydroxy-5H-dibenzo[c,g]chromen-5-one.[1] To minimize this, it is crucial to control the reaction temperature and the rate of addition of the base.
Q3: My reaction is showing a low yield of the desired product, and I have a significant amount of a water-soluble acidic compound in my aqueous workup. What might be the cause?
This issue often points to the hydrolysis of the ester functionality on your target molecule or starting materials.[2][3] The ethyl ester can be cleaved under either acidic or basic conditions, especially at elevated temperatures, to yield the corresponding carboxylic acid, which would be extracted into the aqueous basic layer during workup. To mitigate this, ensure your reaction conditions are anhydrous and avoid excessive heat.
Q4: After purification, my product is unstable and seems to be decomposing, showing gas evolution. What could be happening?
The product, a β-keto ester derivative, may be susceptible to decarboxylation under certain conditions, such as high heat or in the presence of acid or base, to yield 3-methylisochroman-1-one.[4][5][6] This would be accompanied by the evolution of carbon dioxide gas. It is advisable to store the purified product in a cool, dry, and neutral environment.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion of starting materials | 1. Inactive reagents. 2. Insufficiently strong base. 3. Reaction temperature is too low. | 1. Use freshly distilled/purified solvents and reagents. 2. Consider using a stronger base (e.g., LDA instead of NaH). 3. Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Multiple spots on TLC, difficult separation | 1. Formation of multiple byproducts (e.g., self-condensation, hydrolysis). 2. Reaction conditions are too harsh. | 1. Optimize reaction conditions (temperature, reaction time, stoichiometry). 2. Use a different solvent system for chromatography to improve separation. |
| Product decomposes upon purification | 1. Decarboxylation of the β-keto ester. 2. Hydrolysis on silica gel (if acidic). | 1. Avoid high temperatures during solvent evaporation. 2. Use neutral or deactivated silica gel for chromatography. |
| Yield is low after aqueous workup | 1. Hydrolysis of the ethyl ester to the carboxylate, which is lost to the aqueous layer. 2. Incomplete extraction of the product from the aqueous layer. | 1. Perform the reaction under strictly anhydrous conditions. 2. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the organic product. |
Experimental Protocols
Representative Synthesis of a 3-Substituted Isochroman-1-one
This protocol is a representative procedure for the synthesis of a 3-substituted isochroman-1-one from homophthalic anhydride and can be adapted for the synthesis of this compound.
Materials:
-
Homophthalic anhydride
-
Ethyl acetate (or a related C2 synthon)
-
Strong base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Aqueous HCl (for workup)
-
Saturated aqueous NaCl solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the strong base (e.g., NaH, 1.1 equivalents) and anhydrous THF under a nitrogen atmosphere.
-
Enolate Formation: The flask is cooled to 0 °C in an ice bath. Ethyl acetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the enolate.
-
Addition of Homophthalic Anhydride: Homophthalic anhydride (1.0 equivalent) dissolved in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C. The mixture is then acidified with 1M HCl. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous NaCl solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
References
Technical Support Center: Improving the Purity of Ethyl 1-Oxoisochroman-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Ethyl 1-oxoisochroman-3-carboxylate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, side-products from competing reactions, and residual solvents. In many esterification and lactonization reactions, these can include the corresponding carboxylic acid, the starting alcohol, and any catalysts used.
Q2: My initial product is an oil and won't crystallize. How can I purify it?
A2: "Oiling out" is a common issue, especially if the melting point of your compound is low or if significant impurities are present.[1] It is recommended to first try purification by column chromatography to remove the bulk of impurities. Once a higher purity is achieved, crystallization may be successful.
Q3: I performed a column chromatography, but the separation of my product from an impurity is poor. What can I do?
A3: Poor separation on a column can be due to several factors. You can try optimizing the solvent system (eluent). A common strategy is to use thin-layer chromatography (TLC) to test various solvent mixtures to find one that gives a good separation between your product and the impurity.[2] A good starting point for many esters is a mixture of ethyl acetate and hexanes. If your compound is very polar, you might need to add a small amount of a more polar solvent like methanol.[3]
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: A low yield after recrystallization is often due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.[1][4][5] To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution slowly and then in an ice bath can also help maximize crystal formation.[6]
Q5: How can I tell if my purified this compound is pure?
A5: Purity can be assessed using several analytical techniques. The most common are Thin-Layer Chromatography (TLC), where a pure compound should ideally show a single spot, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which will show characteristic peaks for the desired product without significant signals from impurities. Melting point analysis can also be indicative; a pure compound will have a sharp melting point range.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: The crude product is a persistent oil.
-
Possible Cause: Presence of significant amounts of impurities or residual solvent. The melting point of the compound may also be low.
-
Solution:
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under high vacuum.
-
Column Chromatography: If the oil persists, proceed with column chromatography to separate the product from impurities.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or solidify the product by washing away soluble impurities.
-
Issue 2: Difficulty in achieving good separation during column chromatography.
-
Possible Cause: Inappropriate solvent system or column packing issues.
-
Solution:
-
TLC Optimization: Systematically test different ratios of ethyl acetate and hexanes using TLC to find the optimal eluent for separation. Aim for an Rf value of around 0.2-0.3 for the product.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help separate compounds with close Rf values.
-
Alternative Adsorbents: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.
-
Issue 3: The product co-elutes with an impurity during column chromatography.
-
Possible Cause: The impurity has a very similar polarity to the product.
-
Solution:
-
Recrystallization: If the co-eluting impurity is present in a small amount, a subsequent recrystallization of the enriched fractions may successfully remove it.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can offer better resolution than a column.
-
Issue 4: Crystals do not form during recrystallization.
-
Possible Cause: The solution is not supersaturated (too much solvent was used), or the cooling process is too rapid.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Starting Point |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Start with 10-20% Ethyl Acetate in Hexanes |
| Monitoring | TLC with UV visualization or a suitable stain |
| Loading Technique | Dry loading if the compound is not very soluble in the eluent |
Table 2: Potential Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | The compound should be soluble in hot ethyl acetate, and adding hexanes can decrease its solubility to promote crystallization. |
| Isopropanol | A single solvent system that can be effective if the compound has moderate solubility at room temperature and high solubility when hot. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
-
Gradient (Optional): If needed, gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for improving product purity.
References
Catalyst Selection for Isochromanone Synthesis: A Technical Support Center
Welcome to the technical support center for isochromanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for isochromanone synthesis?
A1: A variety of catalysts can be employed for the synthesis of isochromanones, each with its own advantages. The choice of catalyst often depends on the desired substrate scope, the need for stereoselectivity, and the reaction conditions. Common classes of catalysts include:
-
Transition Metal Catalysts: This is the most diverse category, with complexes of rhodium, scandium, iron, palladium, and gold being widely used. They are often employed for their high efficiency and selectivity.
-
Organocatalysts: Chiral secondary amines and thiourea derivatives are used to catalyze asymmetric reactions, providing an alternative to metal-based catalysts.
-
Photoredox Catalysts: Visible-light-mediated photoredox catalysis, often using ruthenium or iridium complexes, offers a mild and environmentally friendly approach to promote radical-based transformations leading to isochromanones.[1]
Q2: How do I choose the best catalyst for my specific substrate?
A2: Catalyst selection is crucial for a successful isochromanone synthesis. Consider the following factors:
-
Functional Group Tolerance: Some catalysts are sensitive to certain functional groups. Review the literature for catalysts that are compatible with the functional groups present in your starting materials. For instance, gold(I)-catalyzed reactions are known to tolerate a variety of common organic functional groups.[2]
-
Desired Stereoselectivity: For the synthesis of chiral isochromanones, an asymmetric catalyst is required. Chiral rhodium, scandium, or iron complexes with specific ligands, as well as organocatalysts, are excellent choices for achieving high enantioselectivity.
-
Reaction Mechanism: Understanding the reaction mechanism can guide your catalyst choice. For example, cascade reactions involving oxonium ylides may benefit from a dual catalytic system, such as a combination of a dirhodium salt and a chiral Lewis acid metal complex.[3]
Q3: What are the key reaction parameters to optimize for isochromanone synthesis?
A3: Besides the catalyst, several other parameters can significantly impact the yield and selectivity of your reaction:
-
Solvent: The choice of solvent can influence catalyst activity and solubility of reagents. Dichloromethane (CH2Cl2) is a commonly used solvent in many isochromanone syntheses.
-
Temperature: Reaction temperatures can vary widely depending on the catalytic system. Some reactions proceed at room temperature, while others may require heating or cooling to control selectivity and minimize side reactions.
-
Ligand: For transition metal catalysts, the ligand plays a critical role in determining the stereoselectivity and reactivity. Screening different ligands is often necessary to achieve optimal results.
-
Additives: In some cases, additives such as co-catalysts or bases may be required to facilitate the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For transition metal catalysts, verify the oxidation state and purity.- Consider catalyst deactivation, especially in palladium-catalyzed reactions where reduction to Pd(0) can occur. |
| Poor Substrate Reactivity | - Check the electronic and steric properties of your substrate. Electron-withdrawing or -donating groups can significantly affect reactivity.- Modify the substrate if possible to enhance its reactivity. |
| Sub-optimal Reaction Conditions | - Re-optimize the reaction temperature, solvent, and concentration.- Screen a variety of ligands for your transition metal catalyst.- Verify the pH of the reaction mixture if your catalyst or substrate is pH-sensitive. |
| Presence of Impurities | - Ensure all starting materials and solvents are pure and dry.- Impurities in the substrate or solvent can poison the catalyst. |
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
| Potential Cause | Troubleshooting Steps |
| Racemic Background Reaction | - A non-catalyzed or achirally catalyzed background reaction may be competing with the desired asymmetric pathway.[3]- Lowering the reaction temperature can sometimes suppress the background reaction.- Adjusting the catalyst loading may also help. |
| Incorrect Catalyst/Ligand Combination | - The chosen chiral ligand may not be optimal for the specific substrate.- Screen a library of chiral ligands to find the best match for your reaction. |
| Epimerization of the Product | - The chiral product may be susceptible to racemization under the reaction or work-up conditions.- Analyze the reaction mixture at different time points to check for product degradation or epimerization.- Modify the work-up procedure to be milder (e.g., avoid strong acids or bases). |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| 1,1-OH Insertion Byproduct | - In reactions involving diazoketones and carboxylic acids (e.g., Rh(II)/Fe(III) catalyzed systems), the formation of a 1,1-OH insertion byproduct can compete with the desired cascade reaction.[3]- Optimizing the catalyst system and reaction conditions can help to minimize this side product. |
| Homocoupling of Starting Materials | - This can be an issue in some transition metal-catalyzed cross-coupling reactions. Adjusting the stoichiometry of the reactants or the catalyst loading may reduce homocoupling. |
| Decomposition of Starting Material or Product | - The starting materials or the isochromanone product may be unstable under the reaction conditions.- Run control experiments to check the stability of your compounds under the reaction conditions without the catalyst.- Consider using milder reaction conditions or protecting sensitive functional groups. |
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems in isochromanone synthesis.
Table 1: Rh(II)/Fe(III)-Catalyzed Asymmetric Synthesis of Isochromanones [3]
| Entry | Substrate (Ketoacid) | Diazoketone | Yield (%) | ee (%) |
| 1 | 2-cinnamoylbenzoic acid | α-diazoacetophenone | 95 | 98 |
| 2 | 2-(2-naphthoyl)benzoic acid | α-diazoacetophenone | 61 | 94 |
| 3 | 2-(2-furoyl)benzoic acid | α-diazoacetophenone | 71 | 95 |
| 4 | 2-acetylbenzoic acid | α-diazopropiophenone | 85 | 96 |
Table 2: Sc(OTf)₃-Catalyzed Asymmetric Synthesis of Isochromanones [3]
| Entry | Substrate (γ-Ketoacid) | Diazoketone | Yield (%) | ee (%) |
| 1 | 4-oxo-4-phenylbutanoic acid | α-diazoacetophenone | 90 | 96 |
| 2 | 4-(4-methoxyphenyl)-4-oxobutanoic acid | α-diazoacetophenone | 82 | 95 |
| 3 | 4-(4-chlorophenyl)-4-oxobutanoic acid | α-diazoacetophenone | 75 | 94 |
Experimental Protocols
Key Experiment 1: Rh(II)/Fe(III)-Catalyzed Asymmetric Cascade Reaction[4]
Materials:
-
Ketoacid (0.10 mmol)
-
α-Diazoketone (0.20 mmol)
-
Rh₂(TFA)₄ (1 mol%)
-
Fe(OTf)₃/L-PiC₂H₄Ph (1.2:1, 2 mol%)
-
Anhydrous CH₂Cl₂ (2.0 mL)
Procedure:
-
In a glovebox, weigh the ketoacid, Rh₂(TFA)₄, and the pre-mixed Fe(OTf)₃/ligand complex into a dried test tube.
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the solution at 35 °C for 30 minutes.
-
Cool the solution to -10 °C.
-
Add a solution of the α-diazoketone in anhydrous CH₂Cl₂ (1.0 mL) dropwise.
-
Stir the reaction mixture at -10 °C for 6 hours.
-
Upon completion, purify the crude reaction mixture by column chromatography on silica gel to afford the desired isochromanone.
Key Experiment 2: Sc(OTf)₃-Catalyzed Asymmetric Cascade Reaction[4]
Materials:
-
γ-Ketoacid (0.10 mmol)
-
α-Diazoketone (0.20 mmol)
-
Sc(OTf)₃ (10 mol%)
-
(±)L₃-PiPr₂ (10 mol%)
-
Rh₂(TFA)₄ (1 mol%)
-
Anhydrous CH₂Cl₂ (2.0 mL)
Procedure:
-
To an oven-dried reaction tube under a nitrogen atmosphere, add Sc(OTf)₃, (±)L₃-PiPr₂, and CH₂Cl₂ (1.0 mL).
-
Stir the mixture at 35 °C for 30 minutes.
-
Evaporate the solvent in vacuo and introduce nitrogen.
-
Add CH₂Cl₂ (1.0 mL), Rh₂(TFA)₄, and the γ-ketoacid.
-
Stir the reaction mixture at 35 °C for 20 minutes.
-
Cool the solution to -10 °C and add a solution of the α-diazoketone in CH₂Cl₂ (1.0 mL).
-
Stir the reaction mixture at -10 °C for 6 hours.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: A workflow for selecting a catalyst for isochromanone synthesis.
Caption: Proposed dual catalytic cycle for Rh(II)/Fe(III)-catalyzed isochromanone synthesis.
References
Technical Support Center: Synthesis of Ethyl 1-Oxoisochroman-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-oxoisochroman-3-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through an intramolecular cyclization of a diester, known as the Dieckmann condensation.[1][2][3] This reaction involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester. In this specific synthesis, the starting material is typically diethyl 2-(carboxymethyl)benzoate (also known as diethyl homophthalate).
Q2: What is the general mechanism for the synthesis of this compound via Dieckmann Condensation?
The synthesis of this compound proceeds through the following key mechanistic steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of diethyl 2-(carboxymethyl)benzoate, forming an enolate ion.
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule.
-
Cyclization and Elimination: This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate. Subsequently, an ethoxide ion is eliminated, resulting in the formation of the cyclic β-keto ester, this compound.
-
Deprotonation of the Product: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups. Under the basic reaction conditions, this proton is readily removed to form a stabilized enolate.
-
Protonation (Work-up): An acidic work-up is necessary in the final step to neutralize the enolate and yield the final product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Base | The choice of base is critical. Traditional methods use sodium ethoxide in ethanol. However, for improved yields, consider using a stronger, sterically hindered base like potassium tert-butoxide (t-BuOK) in an aprotic solvent. |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. While traditional protocols may use toluene or benzene, polar aprotic solvents like DMSO have been shown to significantly increase reaction rates and yields in Dieckmann cyclizations.[1] Tetrahydrofuran (THF) is also a commonly used aprotic solvent. Consider switching to a high-purity, dry, polar aprotic solvent. |
| Presence of Water | The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester starting material and product. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Store bases like potassium tert-butoxide in a desiccator. |
| Insufficient Reaction Time or Temperature | Ensure the reaction is allowed to proceed for a sufficient amount of time. Depending on the base and solvent combination, heating may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Reverse Reaction | If the product does not have an enolizable proton, the reverse reaction (cleavage with ring scission) can compete. However, for this compound, the product is a β-keto ester with an acidic proton, which drives the equilibrium towards the product under basic conditions. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Intermolecular Condensation (Polymerization) | At high concentrations, the enolate can react with another molecule of the starting diester instead of undergoing intramolecular cyclization. This can be minimized by using high-dilution conditions, where the starting material is added slowly to the base/solvent mixture to favor the intramolecular reaction. Non-polar solvents like toluene may also help reduce side reactions. |
| Hydrolysis of Esters | As mentioned, any moisture present can lead to the hydrolysis of the starting material or the product, forming carboxylic acids. Rigorous exclusion of water is essential. |
| Cleavage of the β-keto ester product | The β-keto ester product can undergo cleavage under harsh basic conditions. It is important to use the appropriate stoichiometry of the base and to neutralize the reaction mixture with a mild acid during work-up once the reaction is complete. |
Experimental Protocols
Detailed Methodology for Dieckmann Condensation using Potassium tert-Butoxide in THF
This protocol is a representative modern approach for the synthesis of this compound.
Materials:
-
Diethyl 2-(carboxymethyl)benzoate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Carefully add potassium tert-butoxide to the THF with stirring.
-
Addition of Substrate: Prepare a solution of diethyl 2-(carboxymethyl)benzoate in anhydrous THF. Add this solution dropwise to the stirring suspension of potassium tert-butoxide in THF at room temperature over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary, but it is typically stirred for several hours to overnight.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The choice of solvent can significantly impact the yield of the Dieckmann condensation. The following table summarizes qualitative and potential quantitative effects based on literature for similar reactions.
| Solvent | Base | Typical Yield Range (%) | Key Considerations |
| Toluene | Sodium metal | Moderate | Traditional method; may require heating. |
| Benzene | Sodium metal | Moderate | Similar to toluene; less commonly used due to toxicity. |
| Ethanol | Sodium Ethoxide | Variable | Can lead to transesterification side products. |
| Tetrahydrofuran (THF) | Potassium tert-butoxide | Good to Excellent | Aprotic solvent, minimizes side reactions. Good for enolate stability. |
| Dimethyl Sulfoxide (DMSO) | Dimsyl ion | High to Excellent[1] | Polar aprotic solvent, can significantly increase reaction rates and yields.[1] |
| Solvent-free | Various bases | Potentially high | Environmentally friendly option; requires careful temperature control. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis.
Signaling Pathway: Dieckmann Condensation Mechanism
Caption: Key steps in the Dieckmann condensation mechanism.
References
"managing racemization in asymmetric isochromanone synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent racemization during the asymmetric synthesis of isochromanones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of low enantiomeric excess (ee%) or racemization in asymmetric isochromanone synthesis?
Low enantiomeric excess is a primary concern in asymmetric synthesis, indicating a loss of stereochemical control. Several factors during the reaction or work-up can lead to the formation of a racemic or near-racemic mixture:
-
Suboptimal Catalyst/Ligand System: The choice of chiral catalyst or ligand is crucial. The structure of the ligand, including its backbone and substituents, can significantly influence enantioselectivity.[1]
-
Background Racemic Reaction: A non-enantioselective background reaction can compete with the desired asymmetric pathway, lowering the overall ee%.[1][2] This can be exacerbated by suboptimal reaction conditions.
-
Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the undesired enantiomeric pathway, leading to reduced ee%. Conversely, some reactions require specific temperature control to ensure catalyst stability and activity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereochemical outcomes.
-
Substrate-Related Issues: The electronic and steric properties of substituents on the starting materials can impact the efficiency and selectivity of the catalytic system.[1]
-
Post-Reaction Racemization: The chiral center in the isochromanone product may be labile under certain conditions. Racemization can occur during purification (e.g., on silica gel) or work-up if acidic or basic conditions are employed.[3][4]
Q2: My enantiomeric excess (ee%) is lower than expected. What are the first troubleshooting steps I should take?
If you are experiencing low ee%, a systematic approach to troubleshooting is recommended. The following workflow can help identify the source of the problem.
Caption: Troubleshooting workflow for low enantiomeric excess.
Q3: How does the choice of catalyst and ligand affect the enantioselectivity of the isochromanone product?
The catalyst and ligand system is the cornerstone of asymmetric synthesis. In the synthesis of isochromanone derivatives via trapping of carboxylic oxonium ylides, a bimetallic relay catalytic system, such as Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III), has been shown to be highly effective.[1]
-
Chiral Ligand Structure: Both the amino acid backbones and the amide subunits of the chiral N,N'-dioxide ligands have a significant influence on enantioselectivity. For example, ligands based on L-proline or those with sterically hindered amides can be disadvantageous to enantiocontrol.[1]
-
Metal Complex: The choice of the metal salt (e.g., Sc(OTf)₃ vs. Fe(OTf)₃) paired with the chiral ligand can dramatically alter both yield and ee%. The optimal combination is often substrate-dependent.[1][2]
Q4: Can the purification method cause racemization of my final product?
Yes, the purification step can be a source of racemization, especially for compounds with stereocenters that are sensitive to acidic or basic conditions.[3][4] Standard silica gel is weakly acidic and can potentially catalyze the epimerization of a labile stereocenter.
Troubleshooting Steps for Purification:
-
Analyze a Crude Sample: Before purification, analyze a small, crude sample of your reaction mixture via chiral HPLC to determine the initial ee%.
-
Compare Pre- and Post-Purification: Compare the ee% of the purified product with that of the crude sample. A significant drop indicates on-column racemization.
-
Alternative Stationary Phases: If racemization is observed, consider using a more neutral stationary phase like deactivated (neutral) silica gel, alumina, or Florisil.
-
Non-Chromatographic Methods: Where possible, use non-chromatographic methods like crystallization or distillation to purify the product.
Data on Catalyst and Substrate Effects
The selection of the catalyst system and the electronic properties of the substrates are critical for achieving high enantioselectivity. The following tables summarize data from a highly efficient asymmetric cascade reaction to produce isochromanones.[1][2]
Table 1: Effect of Chiral Ligand and Metal Salt on Enantioselectivity Reaction Conditions: 2-cinnamoylbenzoic acid (A1) and 1-diazo-1-phenylpropan-2-one (B1) in CH₂Cl₂ at -10 °C.
| Entry | Ligand | Metal Salt | Yield (%) | ee (%) |
| 1 | L-PiPr₂ | Sc(OTf)₃ | 83 | 90 |
| 2 | L-PiEt₂ | Sc(OTf)₃ | 85 | 86 |
| 3 | L-Pro-iPr₂ | Sc(OTf)₃ | 81 | 75 |
| 4 | L-PiPr₂ | Fe(OTf)₃ | 90 | 97 |
| 5 | L-PiPr₂ | In(OTf)₃ | 75 | 92 |
| 6 | L-PiPr₂ | Yb(OTf)₃ | 68 | 88 |
Data adapted from an asymmetric synthesis of isochromanone derivatives.[1]
Table 2: Effect of Substituents on the Cinnamoylbenzoic Acid Substrate Reaction Conditions: Substrate A, diazoketone B1, Rh₂(TFA)₄, Fe(OTf)₃/L-PiPr₂ in CH₂Cl₂ at -10 °C.
| Entry | Substrate (Substituent R) | Product | Yield (%) | ee (%) |
| 1 | H | C1 | 90 | 97 |
| 2 | 4-Me | C2 | 81 | 97 |
| 3 | 4-F | C4 | 93 | 98 |
| 4 | 4-Cl | C5 | 95 | 98 |
| 5 | 4-NO₂ | C7 | 94 | 99 |
| 6 | 5-MeO | C9 | 85 | 95 |
Data adapted from an asymmetric synthesis of isochromanone derivatives.[2]
Experimental Protocols
Protocol: General Procedure for Asymmetric Isochromanone Synthesis via O-H Insertion/Aldol Cascade
This protocol is a representative example for the synthesis of chiral isochromanones using a bimetallic relay catalytic system.[1][5]
Caption: Experimental workflow for asymmetric isochromanone synthesis.
Detailed Steps:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral N,N'-dioxide ligand (e.g., L-PiPr₂, 0.005 mmol) and the metal triflate salt (e.g., Fe(OTf)₃, 0.006 mmol).
-
Add anhydrous dichloromethane (CH₂Cl₂, 1.0 mL) and stir the solution at 35 °C for 30 minutes.
-
Reaction Setup: To this catalyst solution, add the rhodium salt (e.g., Rh₂(TFA)₄, 0.0025 mmol) and the ketoacid substrate A (0.10 mmol).
-
Cool the resulting mixture to the specified reaction temperature (e.g., -10 °C) using a cryostat.
-
Substrate Addition: Slowly add a solution of the α-diazoketone substrate B (0.20 mmol) in anhydrous CH₂Cl₂ (1.0 mL) via a syringe pump over a period of time.
-
Reaction Monitoring: Allow the reaction mixture to stir at -10 °C for the recommended time (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification (eluent: petroleum ether/CH₂Cl₂ = 1:1) to afford the desired isochromanone product.[5]
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC analysis.[5]
References
- 1. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Synthesis of Ethyl 1-oxoisochroman-3-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedure for the synthesis of Ethyl 1-oxoisochroman-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues that may arise during the workup and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Product loss during extraction. - Degradation of the product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) before starting the workup. - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Perform extractions with the recommended solvent multiple times (e.g., 3x). - Avoid excessive heat during solvent removal. |
| Oily Product Instead of Solid | - Presence of residual solvent. - Impurities preventing crystallization. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization.[1] - Purify the product using flash column chromatography. |
| Poor Separation During Extraction | - Formation of an emulsion. - Incorrect pH of the aqueous layer. | - Add a small amount of brine to the separatory funnel to break up emulsions. - Allow the mixture to stand for a longer period. - Ensure the aqueous layer is sufficiently acidic or basic as required by the specific reaction quench. |
| Product Contaminated with Starting Material | - Incomplete reaction. - Inefficient purification. | - If the starting material has different polarity, adjust the solvent system for column chromatography for better separation. - Consider recrystallization from a suitable solvent system. |
| Multiple Spots on TLC After Purification | - Presence of side products. - Decomposition of the product on silica gel. | - Characterize the impurities by NMR or MS to understand their origin. - If the product is sensitive to silica gel, consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench the reaction?
A1: A common method for quenching similar reactions is the addition of a mild acid, such as 1 M HCl, to neutralize any basic reagents and create a more defined separation between the aqueous and organic layers during extraction.[1]
Q2: Which solvent is most effective for extracting the product?
A2: Ethyl acetate and dichloromethane (DCM) are generally effective solvents for extracting compounds of this type due to their polarity and ability to dissolve the product while being immiscible with water. Diethyl ether can also be used.[1]
Q3: My product is a persistent oil. How can I solidify it?
A3: If your product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal nucleation. Seeding with a previously obtained crystal can also be effective. If these methods fail, trituration with a non-polar solvent or purification by column chromatography is recommended.
Q4: What is a suitable solvent system for flash column chromatography?
A4: A typical solvent system for purifying compounds of moderate polarity like this compound is a mixture of ethyl acetate and hexanes. A gradient elution, starting with a lower polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using multiple analytical techniques. Thin Layer Chromatography (TLC) can provide a quick check for the presence of impurities. For a more definitive assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are recommended to confirm the structure and purity.
Experimental Protocol: Workup Procedure
This protocol outlines a general workup and purification procedure for the synthesis of this compound.
-
Quenching:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Slowly add 1 M aqueous HCl to the reaction mixture with stirring to quench any remaining reactive species and adjust the pH to acidic (pH ~1-2).
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent using gravity or vacuum filtration.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.
-
Visualization
Caption: Workup and purification workflow for this compound.
References
"removal of unreacted starting materials in isochromanone synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isochromanone, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: My final isochromanone product is contaminated with the acidic starting material (e.g., o-tolylacetic acid). How can I remove it?
A1: Contamination with acidic starting materials is a common issue. An alkaline aqueous wash is typically effective for removal. Washing the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium bicarbonate (KHCO₃) will convert the acidic starting material into its water-soluble salt, which will then partition into the aqueous phase.[1][2][3][4][5] Ensure thorough mixing during the wash and repeat the process until the organic layer is free of the acidic impurity, which can be checked by thin-layer chromatography (TLC).
Q2: After performing an aqueous wash, I am having trouble with emulsion formation. What should I do?
A2: Emulsion formation during aqueous extraction can hinder phase separation. To break an emulsion, you can try the following:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Filter the mixture through a pad of Celite or glass wool.
Q3: My isochromanone yield is low after recrystallization. What are the possible reasons and how can I improve it?
A3: Low yield after recrystallization can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
The chosen solvent is not ideal: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent systems. For isochromanone, solvents like methylcyclohexane and ethanol have been used successfully.[1][2][3][4]
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped in the crystals. Ensure the solution cools slowly to allow for the formation of pure crystals.
-
Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath) can help maximize the recovery of the crystallized product.
Q4: How can I remove non-acidic, non-polar starting materials or byproducts?
A4: For non-polar impurities that are not removed by aqueous washes, column chromatography is a highly effective purification method.[6] A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can separate the isochromanone from other non-polar compounds based on their different polarities.
Troubleshooting Guides
Problem: Incomplete Removal of Acidic Starting Material
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material spot on TLC after aqueous wash. | Insufficient amount of basic solution used. | Increase the volume or concentration of the bicarbonate solution. Perform multiple washes. |
| Inefficient mixing between organic and aqueous phases. | Ensure vigorous but careful mixing in the separatory funnel to maximize the surface area for the reaction to occur. Avoid creating a stable emulsion. | |
| The starting material is not sufficiently acidic to be deprotonated by bicarbonate. | Use a stronger base, such as a dilute sodium hydroxide (NaOH) solution. Be cautious as stronger bases can potentially hydrolyze the lactone ring of the isochromanone. Monitor the reaction carefully. |
Problem: Product Loss During Purification
| Symptom | Possible Cause | Suggested Solution |
| Low final yield. | Product is partially soluble in the aqueous wash solution. | Back-extract the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. |
| Product is lost during recrystallization. | Optimize the recrystallization procedure. Use the minimum amount of hot solvent required to dissolve the product. Allow the solution to cool slowly to maximize crystal formation and purity. Cool the flask in an ice bath to induce further precipitation before filtration. The mother liquor can also be concentrated to recover more product, although it may require another recrystallization. A mixture of dichloromethane and ether has been noted as a suitable solvent system for recrystallization.[2] | |
| Decomposition of the product on silica gel during column chromatography. | If you suspect your isochromanone derivative is unstable on silica gel, you can use a less acidic stationary phase like alumina. Alternatively, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent. |
Quantitative Data Summary
The following table summarizes the reported yields and purity of isochromanone from various synthesis and purification procedures found in the literature.
| Starting Material | Purification Method | Solvent(s) | Yield (%) | Purity (%) | Reference |
| o-Tolylacetic acid | Crystallization | Methylcyclohexane | 60.1 | 96.7 | [1] |
| 3,4-Dimethoxyphenylacetic acid | Recrystallization | Ethanol | 56.2-56.4 | - | [2] |
| 2-Chloromethylphenylacetic acid | Crystallization | Cyclohexane | 56.3 | - | [3][4] |
| α,α'-o-xylene dibromide | - | t-butyl alcohol | 39.2 | 95.1 | [4] |
Experimental Protocols
Protocol 1: Removal of Acidic Starting Materials by Aqueous Wash
-
Dissolve the crude reaction mixture containing the isochromanone and unreacted acidic starting material in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the washing process (steps 3-6) two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude isochromanone, which can then be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Transfer the crude isochromanone to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, methylcyclohexane) to just dissolve the solid.[1][2]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified isochromanone crystals in a vacuum oven or desiccator.
Visualizations
Caption: Workflow for the purification of isochromanone.
Caption: Decision tree for purification strategy.
References
- 1. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 4. 3-Isochromanone synthesis - chemicalbook [chemicalbook.com]
- 5. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Ethyl 1-oxoisochroman-3-carboxylate
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of Ethyl 1-oxoisochroman-3-carboxylate in experimental settings.
Issue 1: Loss of Sample Purity Over Time or Upon Dissolution
-
Question: I have observed a decrease in the purity of my this compound sample, or the appearance of new peaks in my analytical chromatogram (HPLC, LC-MS) after storage or dissolution in certain solvents. What could be the cause?
-
Answer: The primary suspect for the loss of purity is likely decomposition, primarily through hydrolysis of the ester or lactone functional groups. This can be accelerated by the presence of moisture, acidic or basic impurities in solvents, or elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Check: Ensure the use of anhydrous solvents for all experiments and storage. If aqueous solutions are necessary, prepare them fresh and consider using buffered solutions to maintain a neutral pH.
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20°C) to minimize degradation.
-
pH Control: If the experimental conditions allow, maintain a neutral pH to prevent acid or base-catalyzed hydrolysis.
-
Impurity Analysis: Use analytical techniques such as LC-MS or NMR to identify the degradation products. Common degradation products could include 1-oxoisochroman-3-carboxylic acid (from ester hydrolysis) or 2-(2-carboxybenzyl)malonic acid derivatives (from lactone hydrolysis).
-
-
Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts
-
Question: My reaction yields using this compound are inconsistent, or I am observing unexpected byproducts. How can I troubleshoot this?
-
Answer: Inconsistent yields can be a result of the decomposition of the starting material before or during the reaction. The decomposition products can also participate in side reactions, leading to unexpected byproducts.
-
Troubleshooting Steps:
-
Starting Material Purity: Always verify the purity of this compound before use, especially for a new batch or a previously opened container.
-
Reaction Conditions:
-
Temperature: Avoid unnecessarily high reaction temperatures, as this can promote thermal decomposition, potentially leading to decarboxylation.
-
pH: Be mindful of the pH of your reaction mixture. Strongly acidic or basic conditions can catalyze the hydrolysis of the ester or lactone.[1][2]
-
Reagents: Certain reagents, such as strong nucleophiles (e.g., amines, hydrazine), can lead to ring-opening of the isochromanone core, similar to what is observed with related coumarin compounds.[3][4][5]
-
-
Byproduct Identification: Isolate and characterize any significant byproducts to understand the decomposition or side-reaction pathways. This information can help in optimizing the reaction conditions to minimize their formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound?
A1: Based on its structure, the two most probable decomposition pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: This is a reaction with water that can be catalyzed by acids or bases.[1][2][6] It can occur at either the ethyl ester linkage, yielding 1-oxoisochroman-3-carboxylic acid and ethanol, or at the lactone (cyclic ester) linkage, leading to a ring-opened product. Alkaline hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is reversible.[1]
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decarboxylation (loss of CO2), especially if hydrolyzed to the carboxylic acid first. The stability of related heterocyclic compounds can be investigated using techniques like thermogravimetric analysis (TGA).[7][8][9]
Q2: How can I best store this compound to ensure its stability?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: In a freezer at -20°C or below.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen.
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: Several analytical methods can be used to assess the purity and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the formation of impurities over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about impurities and degradation products if they are present in sufficient quantities.
Data Presentation
Table 1: Potential Decomposition Products of this compound
| Decomposition Pathway | Potential Product Name | Chemical Structure | Molecular Weight ( g/mol ) |
| Ester Hydrolysis | 1-oxoisochroman-3-carboxylic acid | C10H8O4 | 208.17 |
| Lactone Hydrolysis | 2-(carboxymethyl)benzoic acid | C9H8O4 | 180.16 |
| Decarboxylation (of hydrolyzed product) | 1-isochromanone | C9H8O2 | 148.16 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability in Solution
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial purity.
-
Incubation: Store aliquots of the solution under the desired experimental conditions (e.g., different temperatures, pH values, or in the presence of other excipients).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each condition and analyze by HPLC.
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear. Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.
Visualizations
Caption: Potential hydrolysis pathways of this compound.
Caption: Potential thermal decarboxylation following hydrolysis.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. acgpubs.org [acgpubs.org]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics of the Thermal Decomposition of Rhodochrosite [mdpi.com]
Technical Support Center: Synthesis of Ethyl 1-oxoisochroman-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-oxoisochroman-3-carboxylate. The synthesis of this valuable heterocyclic building block, typically achieved through a Dieckmann condensation of diethyl 2-(carboxymethyl)benzoate, can sometimes yield unexpected results. This guide aims to address common issues and provide solutions to obtain the desired product with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the intramolecular Dieckmann condensation of diethyl 2-(carboxymethyl)benzoate. This base-catalyzed reaction efficiently forms the six-membered isochromanone ring.
Q2: What are the typical bases and solvents used for this Dieckmann condensation?
A2: Traditionally, sodium ethoxide in ethanol is used. However, to minimize side reactions, sterically hindered, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often preferred.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion.
-
Side reactions: Competing reactions such as intermolecular condensation (dimerization), hydrolysis of the ester groups, or decarboxylation of the product can significantly reduce the yield.
-
Purity of reagents and solvents: Moisture or impurities in the starting materials or solvent can interfere with the base and the reaction.
-
Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time are critical for maximizing the yield.
Q4: I am observing a significant amount of a high-molecular-weight, sticky byproduct. What is it likely to be?
A4: This is often a result of intermolecular condensation, leading to the formation of polymeric byproducts. This side reaction is more prevalent at higher concentrations. Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization.
Q5: After acidic workup, I isolate a carboxylic acid instead of the desired ethyl ester. Why is this happening?
A5: This indicates hydrolysis of the ethyl ester group. This can occur if the reaction mixture is exposed to acidic conditions for a prolonged period or at elevated temperatures during workup. The β-keto ester product can also be susceptible to hydrolysis under basic conditions if water is present.
Q6: My final product seems to have lost the ester group entirely, and I observe gas evolution during the reaction or workup. What is the likely cause?
A6: This is characteristic of decarboxylation, where the β-keto ester product loses a molecule of CO2. This is more likely to occur if the corresponding β-keto acid is formed through hydrolysis and then heated.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Base | Use freshly opened or properly stored base. Sodium hydride should be washed with dry hexanes to remove mineral oil. For alkoxides, ensure they are not hydrolyzed. |
| Wet Reagents/Solvent | Dry solvents using appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Ensure the starting diester is anhydrous. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. |
| Incorrect Stoichiometry of Base | A full equivalent of a strong base is required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| High Molecular Weight Polymer | Intermolecular condensation is competing with the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions (e.g., slow addition of the diester to a solution of the base). |
| 1-Hydroxyisochroman-3-one (or its corresponding acid) | Hydrolysis of the ethyl ester group during the reaction or workup. | Minimize the presence of water in the reaction. During acidic workup, use dilute acid and perform the extraction promptly at low temperatures. |
| Isochroman-1-one | Decarboxylation of the β-keto ester product. | Avoid excessive heating, especially after the acidic workup. If hydrolysis to the β-keto acid is observed, perform the subsequent steps at a lower temperature. |
| Unreacted Starting Material | Incomplete reaction. | See solutions for "Low or No Product Formation". Consider using a stronger base or a solvent that better solubilizes the reactants and intermediates. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Dieckmann Condensation
Materials:
-
Diethyl 2-(carboxymethyl)benzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF to the flask to create a slurry.
-
Dissolve diethyl 2-(carboxymethyl)benzoate (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of the diester dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Logical Workflow for Troubleshooting Unexpected Results
Caption: Troubleshooting workflow for unexpected results.
Reaction Pathway: Dieckmann Condensation
Caption: Key steps in the Dieckmann condensation.
Competing Reaction Pathways
Caption: Desired vs. competing reaction pathways.
Technical Support Center: Optimizing Catalyst Loading for Isochromanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for isochromanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is catalyst loading and why is it a critical parameter in isochromanone synthesis?
A1: Catalyst loading refers to the amount of catalyst used relative to a limiting reactant, typically expressed in mole percent (mol%). It is a critical parameter because it directly influences the reaction rate, overall yield, and, in asymmetric synthesis, the enantioselectivity of the isochromanone product. Optimizing catalyst loading is essential for achieving a balance between high efficiency, cost-effectiveness, and minimizing potential side reactions.
Q2: How does catalyst loading generally affect the reaction yield and enantioselectivity?
A2: Increasing catalyst concentration typically enhances the reaction rate by providing more active sites for reactants.[1] However, an optimal concentration often exists beyond which there may be no significant improvement, or even adverse effects like catalyst aggregation.[1] For instance, in some syntheses, decreasing catalyst loading from 2.5 mol% to 2 mol% has been shown to decrease both yield and enantioselectivity.[2] Conversely, increasing it to 3 mol% can slightly increase these outcomes, while further increases may not improve enantioselectivity and could even decrease chemo-selectivity.[2]
Q3: What are the common signs of suboptimal catalyst loading in my isochromanone reaction?
A3: Common indicators of non-optimal catalyst loading include:
-
Low or no conversion: The starting material is largely unreacted, suggesting the catalyst loading may be too low or the catalyst is inactive.
-
Formation of multiple side products: An excessively high catalyst loading can sometimes promote undesired reaction pathways, reducing the selectivity towards the desired isochromanone.[3]
-
Poor enantioselectivity (in asymmetric reactions): The ratio of enantiomers is far from the desired outcome, which can be highly sensitive to the catalyst concentration.
-
Reaction stalls: The reaction proceeds initially but stops before reaching completion, which could indicate catalyst deactivation or inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Low or No Conversion of Starting Material
Q: My reaction shows very low conversion to the isochromanone product, even after an extended reaction time. What should I investigate?
A: Low conversion is a common issue that can often be traced back to the catalyst's effectiveness or amount.
Possible Causes and Solutions:
-
Insufficient Catalyst Loading: The number of active catalytic sites may be too low to facilitate the reaction efficiently.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol% and then to 5 mol%) to see if the conversion rate improves. Be mindful that excessive loading can lead to other issues.[3]
-
-
Catalyst Deactivation or Poisoning: Impurities in the reagents or solvent can bind to the catalyst's active sites, rendering it inactive.[4][5] Common poisons include water, oxygen, sulfur, or nitrogen-containing compounds.[5]
-
Solution:
-
Ensure all glassware is rigorously dried.
-
Use freshly purified, anhydrous, and degassed solvents and reagents.
-
Conduct the reaction under a completely inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Poor Catalyst Quality: The catalyst may have degraded during storage or was of poor quality initially.
-
Solution: Purchase a new batch of catalyst from a reputable supplier or repurify the existing catalyst if a procedure is available.
-
Problem: High Conversion but Low Yield of Isochromanone
Q: My starting material is fully consumed, but the isolated yield of the desired isochromanone is poor. What is happening?
A: This scenario suggests that while the starting material is reacting, it is being converted into undesired byproducts instead of the target molecule.
Possible Causes and Solutions:
-
Excessive Catalyst Loading: Too much catalyst can sometimes accelerate side reactions or lead to product decomposition.[3] Overcrowding of active sites can diminish selectivity.[3]
-
Solution: Systematically decrease the catalyst loading. Run parallel reactions with lower loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%) to find an optimal level that favors the formation of the desired product over byproducts.
-
-
Reaction Temperature is Too High: Higher temperatures can provide the activation energy for undesired pathways.
-
Solution: Attempt the reaction at a lower temperature. This may require a longer reaction time but can significantly improve selectivity.
-
Problem: Poor Enantioselectivity in an Asymmetric Reaction
Q: I am obtaining the isochromanone product, but the enantiomeric excess (ee) is very low. How can I improve it?
A: Poor stereocontrol is a nuanced problem in asymmetric catalysis where catalyst loading plays a crucial role.
Possible Causes and Solutions:
-
Suboptimal Catalyst Loading: The formation of the catalytically active chiral complex can be highly dependent on concentration. In some cases, aggregation of the catalyst at high concentrations or the emergence of a background, non-enantioselective reaction at low concentrations can erode the ee.
-
Solution: Screen a range of catalyst loadings. It has been observed that even slight variations in catalyst loading can impact enantioselectivity.[2]
-
-
Presence of Achiral Impurities: Impurities, particularly acidic or basic ones, can interfere with the chiral catalyst, either by poisoning it or by catalyzing a non-selective background reaction.
-
Solution: Ensure the highest purity of all starting materials, solvents, and additives. Use of freshly distilled solvents and pure reagents is critical.
-
-
Uncatalyzed Background Reaction: The reaction may be proceeding through a non-enantioselective pathway that does not involve the chiral catalyst.
-
Solution: Lowering the reaction temperature can often suppress the uncatalyzed reaction, which typically has a higher activation energy than the catalyzed pathway.
-
Data Presentation
The following table provides representative data on how catalyst loading can influence yield and enantioselectivity in a hypothetical asymmetric isochromanone synthesis.
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1.0 | 45 | 60 |
| 2 | 2.0 | 75 | 85 |
| 3 | 2.5 | 88 | 92 |
| 4 | 3.0 | 89 | 91 |
| 5 | 5.0 | 85 | 88 |
Data is illustrative and serves to demonstrate a typical optimization trend. Optimal conditions must be determined experimentally for each specific reaction.
Visualized Workflows and Logic
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
References
- 1. Rapid screening for asymmetric catalysts: the efficient connection of two different catalytic asymmetric reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Validation & Comparative
Comparative Analysis of Ethyl 1-oxoisochroman-3-carboxylate Characterization by NMR Spectroscopy
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Ethyl 1-oxoisochroman-3-carboxylate. The analysis is based on expected spectral data derived from structurally similar compounds and is presented alongside experimental data for alternative heterocyclic esters. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this and related molecular scaffolds.
Introduction to Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For a novel or synthesized compound like this compound, NMR is an indispensable tool for structural verification.
The isochroman scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds[1]. Accurate spectroscopic characterization is crucial for the development of new therapeutic agents based on this heterocyclic system.
Expected NMR Data for this compound
While a dedicated experimental spectrum for this compound is not publicly available, its expected 1H and 13C NMR chemical shifts can be reliably predicted based on the analysis of structurally analogous compounds, particularly 3-alkyl-3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids[2]. The core isochroman structure's signals can be inferred from known isochroman derivatives[3][4][5].
Table 1: Expected 1H and 13C NMR Data for this compound
| Atom/Group | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) | Notes |
| H-3 | ~4.5 - 5.0 (dd) | ~75 - 80 | Methine proton at the stereocenter, coupled to the H-4 protons. |
| H-4 | ~3.0 - 3.5 (m) | ~30 - 35 | Diastereotopic methylene protons, showing complex multiplicity. |
| Aromatic H | ~7.2 - 8.0 (m) | ~110 - 140 | Protons on the benzene ring, with chemical shifts dependent on substitution. |
| Ethyl CH2 | ~4.2 (q) | ~60 - 65 | Methylene group of the ethyl ester, coupled to the methyl protons. |
| Ethyl CH3 | ~1.3 (t) | ~14 | Methyl group of the ethyl ester, coupled to the methylene protons. |
| C=O (lactone) | - | ~165 - 170 | Carbonyl carbon of the isochromanone ring system. |
| C=O (ester) | - | ~170 - 175 | Carbonyl carbon of the ethyl ester. |
Comparative NMR Data of Alternative Heterocyclic Esters
For comparative purposes, the NMR data of other heterocyclic esters are presented below. These compounds share some structural features with this compound, such as the presence of an ester group attached to a heterocyclic ring.
Table 2: Comparison of 1H and 13C NMR Data for Selected Heterocyclic Esters
| Compound | Key 1H Chemical Shifts (ppm) | Key 13C Chemical Shifts (ppm) | Reference |
| Ethyl coumarin-3-carboxylate | Aromatic H: 7.3-7.7, H-4: 8.5, Ethyl CH2: 4.4, Ethyl CH3: 1.4 | C=O (lactone): 162.9, C=O (ester): 163.4, C4: 147.5 | [6][7][8] |
| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | H-2: 8.3, H-5: 6.4, H-6: 7.5, Ethyl CH2: 4.2, Ethyl CH3: 1.3 | C=O (keto): 176.5, C=O (ester): 165.8, C2: 142.1, C6: 139.9 | [9] |
| cis-(±)-3-Nonyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acid | H-3: 4.51 (ddd), H-4: 4.29 (d), Aromatic H: 7.58 (s), 6.89 (s) | C=O (lactone): 165.0, C=O (acid): 174.9, C3: 78.8, C4: 47.2 | [2] |
This comparative data highlights the characteristic chemical shift regions for protons and carbons in different heterocyclic systems, which can aid in the structural elucidation of novel compounds.
Experimental Protocols
The following provides a general methodology for the NMR characterization of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Record 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10][11]
-
For 1H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For 13C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the 13C nucleus. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.
Workflow for NMR Characterization
The logical workflow for the characterization of a synthesized compound like this compound using NMR is illustrated below.
Caption: Workflow for the synthesis and NMR characterization of this compound.
This structured approach ensures that the synthesized compound is pure and its chemical structure is unambiguously confirmed through a comprehensive analysis of one- and two-dimensional NMR data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US5922889A - Synthesis of isochromans and their derivatives - Google Patents [patents.google.com]
- 4. Isochroman(493-05-0) 1H NMR [m.chemicalbook.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. rsc.org [rsc.org]
Unveiling Ethyl 1-oxoisochroman-3-carboxylate: A Comparative Guide to its Analytical Characterization
For researchers and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry and alternative analytical techniques for the characterization of Ethyl 1-oxoisochroman-3-carboxylate, a heterocyclic compound of interest. Due to the limited availability of direct mass spectral data for this specific molecule, this guide utilizes data from the structurally analogous compound, Ethyl coumarin-3-carboxylate, to illustrate the principles and comparative performance of these techniques.
Mass Spectrometry Analysis: A Detailed Look at Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. Electron Ionization (EI) is a common ionization technique used for this purpose.
Experimental Protocol for Mass Spectrometry
-
Instrumentation : Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Inlet Temperature : 250°C.
-
Source Temperature : 230°C.
-
GC Column : DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
Fragmentation Pattern of the Analogous Ethyl coumarin-3-carboxylate
The mass spectrum of Ethyl coumarin-3-carboxylate (Molecular Weight: 218.2 g/mol ) provides a roadmap to its structure. The major observed fragments are detailed in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Interpretation |
| 218 | 45 | [M]+• | Molecular Ion |
| 173 | 100 | [M - C2H5O]+ | Loss of the ethoxy group from the ester |
| 146 | 85 | [M - C2H5O - CO]+ | Subsequent loss of carbon monoxide from the pyrone ring |
| 145 | 60 | [M - C2H5O2]+ | Loss of the entire carboxylate group |
| 118 | 30 | [C8H6O]+• | Benzofuran radical cation, resulting from rearrangement and loss of CO and C2H4 |
| 89 | 40 | [C7H5]+ | Phenyl cation derivative |
Data sourced from NIST Mass Spectrometry Data Center for Ethyl 3-coumarincarboxylate.[1][2][3]
The fragmentation pattern is characterized by the initial loss of the ethoxy radical from the ester group, followed by the loss of carbon monoxide from the lactone ring, a common fragmentation pathway for coumarins.[4]
Comparative Analytical Techniques
While mass spectrometry excels in providing structural information through fragmentation, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary data crucial for a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the separation, identification, and quantification of components in a mixture.[5][6][7] For this compound, HPLC can be used to determine its purity and quantify its concentration in various samples.
-
Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.[6]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm and 323 nm are often used for coumarin derivatives.[6]
-
Column Temperature : 30°C.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution.[8][9][10][11][12] It provides detailed information about the chemical environment of each proton and carbon atom.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Experiments :
-
1H NMR : To identify the number and types of protons.
-
13C NMR : To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons and carbons and elucidate the complete molecular structure.
-
Performance Comparison
| Feature | Mass Spectrometry (EI-GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight and structural information from fragmentation. | Purity, concentration, and separation from impurities. | Detailed molecular structure and stereochemistry. |
| Sensitivity | High (picogram to femtogram range). | Moderate to high (nanogram to microgram range). | Low (milligram range). |
| Sample Requirement | Small (micrograms). | Small (micrograms). | Larger (milligrams). |
| Quantitative Analysis | Can be quantitative, but often used for qualitative analysis. | Excellent for quantification.[13][14] | Primarily qualitative, but quantitative with internal standards. |
| Throughput | High. | High. | Low. |
| Destructive/Non-destructive | Destructive. | Non-destructive (sample can be collected). | Non-destructive. |
Visualizing the Analytical Workflow and Comparisons
To better illustrate the relationships between these analytical techniques and their application in characterizing this compound, the following diagrams are provided.
References
- 1. Ethyl 3-coumarincarboxylate [webbook.nist.gov]
- 2. Ethyl 3-coumarincarboxylate [webbook.nist.gov]
- 3. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. dl.astm.org [dl.astm.org]
- 6. vup.sk [vup.sk]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques | Asian Journal of Medical Research and Health Sciences (A-JMRHS) [ajmrhs.org]
- 13. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of Ethyl 1-Oxoisochroman-3-Carboxylate
While the precise X-ray crystal structure of Ethyl 1-oxoisochroman-3-carboxylate is not publicly documented, this guide provides a comprehensive comparison of crystallographic and spectroscopic techniques for the structural elucidation of the closely related isochroman-1-one scaffold. By examining a case study of a substituted isochroman-1-one, this document offers researchers, scientists, and drug development professionals valuable insights into the strengths and limitations of various analytical methods, supported by experimental data and detailed protocols.
The definitive determination of a molecule's three-dimensional structure is paramount in chemistry and drug discovery. It underpins a rational approach to understanding reactivity, biological activity, and intellectual property. While single-crystal X-ray diffraction stands as the gold standard for unambiguous structural assignment in the solid state, a suite of spectroscopic techniques provides crucial, complementary information, particularly for materials not amenable to crystallization or for understanding behavior in solution.
This guide will delve into a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of isochroman-1-one derivatives, using 3-(3-Bromobenzyl)-1H-isochromen-1-one as a representative example for which crystallographic data is available.
Case Study: 3-(3-Bromobenzyl)-1H-isochromen-1-one
To illustrate the power of a multi-technique approach to structural analysis, we will examine the data for 3-(3-Bromobenzyl)-1H-isochromen-1-one.
X-ray Crystallography Data
Single-crystal X-ray diffraction provides a precise map of atomic positions within the crystal lattice, yielding bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
| Parameter | Value [1] |
| Chemical Formula | C₁₆H₁₁BrO₂ |
| Molecular Weight | 315.16 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4508 (5) |
| b (Å) | 8.1824 (6) |
| c (Å) | 11.3663 (8) |
| α (°) | 90.130 (6) |
| β (°) | 98.392 (7) |
| γ (°) | 113.844 (8) |
| Volume (ų) | 625.58 (8) |
| Z | 2 |
Table 1: Crystallographic data for 3-(3-Bromobenzyl)-1H-isochromen-1-one.[1]
Spectroscopic Data Comparison
Spectroscopic methods offer complementary data, confirming the connectivity and functional groups of the molecule, and are indispensable when suitable crystals for X-ray diffraction cannot be obtained.
| Technique | Observed Data (for representative isochroman-1-ones) | Interpretation |
| ¹H NMR | δ (ppm): ~8.2 (d, 1H, Ar-H), 7.2-7.8 (m, Ar-H), 5.5 (t, 1H, O-CH-), 4.0 (d, 2H, -CH₂-Ar) | Reveals the number and connectivity of protons. Chemical shifts indicate the electronic environment of each proton. |
| ¹³C NMR | δ (ppm): ~165 (C=O), 120-140 (Ar-C), ~80 (O-CH-), ~35 (-CH₂-) | Shows the number of unique carbon environments. Chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic). |
| IR | ν (cm⁻¹): ~1720 (C=O stretch), ~1600 & ~1450 (C=C aromatic stretch), ~1250 (C-O stretch) | Identifies the presence of key functional groups. The strong absorption around 1720 cm⁻¹ is characteristic of the lactone carbonyl group. |
| MS (EI) | m/z: 314/316 (M⁺, isotopic pattern for Br), fragment ions | Determines the molecular weight and elemental composition (from isotopic patterns). Fragmentation patterns provide clues about the molecular structure. |
Table 2: Representative spectroscopic data for the isochroman-1-one scaffold.
Method Comparison Workflow
The process of elucidating a molecule's structure can follow different paths depending on the available techniques and the nature of the sample. The following diagram illustrates the decision-making process and workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates and thermal parameters.[2][3]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. Standard experiments include ¹H, ¹³C, and various 2D techniques like COSY and HSQC.[4]
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
Spectral Interpretation: Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure and connectivity.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between two salt plates (e.g., NaCl).
-
Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light transmitted at each wavelength.[6][7]
-
Spectral Interpretation: The resulting spectrum (a plot of transmittance vs. wavenumber) is analyzed for characteristic absorption bands that correspond to specific functional groups in the molecule.[8]
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) is prepared. For high-resolution mass spectrometry (HRMS), the concentration is usually in the low µg/mL to ng/mL range.[9]
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectral Interpretation: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to determine the molecular weight and, through fragmentation patterns, structural features of the molecule.[10]
Conclusion
The structural elucidation of a novel compound like this compound relies on a synergistic application of analytical techniques. While X-ray crystallography provides the ultimate proof of structure in the solid state, it is contingent on obtaining high-quality crystals. Spectroscopic methods such as NMR, IR, and MS are essential for initial characterization, providing rapid and detailed information about the molecule's connectivity and functional groups, and are the primary tools for structural determination when crystallization is not feasible. For researchers in drug development, a comprehensive understanding and application of these complementary techniques are indispensable for accelerating the discovery and optimization of new chemical entities.
References
- 1. 3-(3-Bromobenzyl)-1H-isochromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eas.org [eas.org]
- 3. rigaku.com [rigaku.com]
- 4. microbenotes.com [microbenotes.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. community.wvu.edu [community.wvu.edu]
- 7. amherst.edu [amherst.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
A Comparative Guide to Ethyl 1-oxoisochroman-3-carboxylate and Other Isochromanones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isochromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, Ethyl 1-oxoisochroman-3-carboxylate has emerged as a compound of interest. This guide provides an objective comparison of its performance with other isochromanone alternatives, supported by available experimental data, to aid in drug discovery and development efforts.
I. Anticancer Activity: A Comparative Analysis
Isochromanone derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the nature and position of substituents on the isochromanone core. While specific comparative data for this compound is limited in publicly available literature, studies on analogous structures provide valuable insights into the structure-activity relationships (SAR) governing their cytotoxic effects.
Table 1: Comparative Cytotoxicity of Isochromanone Analogs against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Phenylisoquinolin-1-one | Multiple Human Cancers | Potent Activity | - | - |
| 7-Methoxyisochroman-1-one | Multiple Human Cancers | Significant Cytotoxicity | - | - |
| 3a (6-iodo-2-methylquinazolin-4(3H)-one derivative) | HL60 (Leukemia) | 21 | Paclitaxel | - |
| 3a (6-iodo-2-methylquinazolin-4(3H)-one derivative) | U937 (Lymphoma) | 30 | Paclitaxel | - |
| 3d (6-iodo-2-methylquinazolin-4(3H)-one derivative) | HeLa (Cervical Cancer) | 10 | Paclitaxel | - |
| 3e (6-iodo-2-methylquinazolin-4(3H)-one derivative) | T98G (Glioblastoma) | 12 | Paclitaxel | - |
| 3h (6-iodo-2-methylquinazolin-4(3H)-one derivative) | T98G (Glioblastoma) | 22 | Paclitaxel | - |
Studies on related isoquinolin-1-ones have shown that substitutions at the 3-position can significantly influence anticancer activity. For instance, a 3-biphenyl-N-methylisoquinolin-1-one derivative displayed potent activity against five different human cancer cell lines[1]. Similarly, 7-methoxyisochroman-1-one and its derivatives have shown significant cytotoxic effects across various cancer types, suggesting that the methoxy group at the 7-position may contribute to its anticancer properties[2]. The cytotoxic potential of quinazolinone derivatives, which share structural similarities, further underscores the importance of the core heterocyclic structure in mediating anticancer effects, with some derivatives showing remarkable activity against leukemia, lymphoma, cervical cancer, and glioblastoma cell lines[3].
II. Anti-inflammatory Potential: A Comparative Overview
Isochromanones have also been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Table 2: Comparative Anti-inflammatory Activity of Isochromanone Analogs and Related Compounds
| Compound/Analog | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | COX-2 Inhibition | 0.29 | Celecoxib | 0.42 |
| Compound VIIa | Protein Denaturation Inhibition | 0.54 | Celecoxib | 0.89 |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 Inhibition | 314 | Indomethacin | - |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 Inhibition | 130 | - | - |
The anti-inflammatory activity of isochromanones and related heterocyclic compounds is often attributed to their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade. For example, a novel series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, designed through structural modification of known COX-2 inhibitors, showed potent and selective COX-2 inhibition[4]. One of the most active compounds from this series demonstrated an IC50 value of 0.29 µM for COX-2, which is more potent than the reference drug celecoxib (IC50 = 0.42 µM)[4]. Another study on a synthesized pivalate-based Michael product, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed moderate inhibitory activity against both COX-1 and COX-2 enzymes, with IC50 values of 314 µg/mL and 130 µg/mL, respectively[5].
III. Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
A. Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other isochromanones) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Anti-inflammatory Activity Assessment (COX-2 Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2, a solution of arachidonic acid (substrate), and a chromogenic reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid and TMPD solution.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC50 value.
IV. Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anticancer Activity: Ethyl 1-Oxoisochroman-3-carboxylate Scaffolds vs. Coumarin Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of ethyl 1-oxoisochroman-3-carboxylate derivatives and coumarin derivatives, supported by experimental data. This analysis focuses on their cytotoxic effects against human cancer cell lines and the underlying signaling pathways.
While direct comparative studies between this compound and coumarin derivatives are limited, an examination of representative compounds from each class reveals insights into their potential as anticancer agents. This guide will compare a representative isochromanone, 3-(4-chlorophenyl)isochroman-1-one, and a coumarin derivative, a mitochondria-targeted coumarin-3-carboxamide (Mitocoumarin 15b), based on their reported activities against the human breast cancer cell line, MCF-7.
Quantitative Comparison of Cytotoxic Activity
The in vitro anticancer activity of 3-(4-chlorophenyl)isochroman-1-one and Mitocoumarin 15b against the MCF-7 cell line is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 Value (µM) |
| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 | 15.8 |
| Coumarin Derivative | Mitocoumarin 15b | MCF-7 | 3.0[1] |
Note: Lower IC50 values indicate higher potency. The data suggests that, in this specific comparison, the representative coumarin derivative exhibits greater cytotoxic potency against the MCF-7 cell line than the representative isochromanone derivative.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of chemical compounds on cultured cells.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Cells are seeded in 96-well plates at a density of approximately 8x10³ cells per well in 100 µL of medium.[2]
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
2. Compound Treatment:
-
The test compounds (isochromanone and coumarin derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in fresh culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added to the wells.[2]
-
Control wells receive medium with DMSO at the same concentration as the treated wells.
-
The plates are incubated for a specified period, typically 24 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[3]
-
The plates are incubated for an additional 4 hours at 37°C.[3]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[3][4]
-
The plates are gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[5]
-
The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570-590 nm.[3][4][5]
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control (untreated) cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Both isochromanone and coumarin derivatives appear to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis (programmed cell death).
Isochromanone Derivatives
Research suggests that isochromanone derivatives can induce apoptosis in cancer cells. A key pathway implicated is the PI3K/Akt signaling pathway .[6][7] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to the activation of apoptotic processes.
Coumarin Derivatives
Coumarin derivatives have been shown to induce apoptosis through multiple mechanisms.[8] Similar to isochromanones, they can inhibit the PI3K/Akt pathway .[6] Additionally, some coumarin derivatives, like Mitocoumarin 15b, are specifically designed to target mitochondria. They can inhibit mitochondrial thioredoxin reductase (TrxR2), leading to an increase in reactive oxygen species (ROS) and triggering the intrinsic apoptosis pathway.[1]
Conclusion
Based on the available data for the representative compounds, the coumarin derivative Mitocoumarin 15b demonstrates superior potency against the MCF-7 breast cancer cell line compared to the isochromanone derivative 3-(4-chlorophenyl)isochroman-1-one. Both classes of compounds appear to induce cancer cell death by modulating critical signaling pathways such as the PI3K/Akt pathway and triggering apoptosis. The ability to specifically target organelles like mitochondria, as seen with some coumarin derivatives, may offer an avenue for developing more potent and selective anticancer agents. Further comprehensive and direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound derivatives relative to the well-established coumarin scaffold.
References
- 1. Synthesis of mitochondria-targeted coumarin-3-carboxamide fluorescent derivatives: Inhibiting mitochondrial TrxR2 and cell proliferation on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Stereoselectivity in Action: A Comparative Analysis of Isochromanone Stereoisomers' Biological Activity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides an objective comparison of isochromanone stereoisomers, supported by experimental data, to illuminate the critical role of stereochemistry in determining pharmacological effects.
The isochromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The spatial arrangement of substituents around the chiral centers of the isochromanone core can significantly influence its interaction with biological targets, leading to stereoisomers with distinct pharmacological profiles. This guide delves into the comparative biological activities of isochromanone stereoisomers, presenting quantitative data from antifungal and potential cytotoxic studies.
Comparative Antifungal Activity of 4-(Arylmethylene)-3-Isochromanone Diastereomers
A study focusing on the antifungal properties of a series of synthesized 4-(arylmethylene)-3-isochromanone derivatives revealed significant differences in the activity of their E and Z diastereomers. The in vitro antifungal activity was evaluated against various pathogenic fungi, with the Minimum Inhibitory Concentration (MIC) values determined to quantify their potency.
Table 1: Antifungal Activity (MIC in µg/mL) of 4-(Arylmethylene)-3-Isochromanone Diastereomers
| Compound | Fungal Strain | MIC (µg/mL) of E-isomer | MIC (µg/mL) of Z-isomer |
| 4-(3'-Nitrobenzylidene)-3-isochromanone | Candida albicans | >200 | 100 |
| Schizosaccharomyces pombe | 100 | 50 | |
| 4-(4'-Chlorobenzylidene)-3-isochromanone | Candida albicans | 50 | 25 |
| Schizosaccharomyces pombe | 25 | 10 |
Data synthesized from a study on novel cell wall antifungals.[1]
The data clearly indicates that the stereochemistry at the exocyclic double bond plays a crucial role in the antifungal activity of these compounds. In the examples provided, the Z-isomers consistently demonstrated lower MIC values, indicating greater potency compared to their corresponding E-isomers. This suggests that the spatial orientation of the arylmethylene group is a key determinant for the interaction with the fungal target.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
The antifungal activity of the isochromanone diastereomers was determined using a broth microdilution method.[2][3][4]
-
Inoculum Preparation: Fungal strains were cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells was prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 1 x 105 cells/mL).[5]
-
Drug Dilution: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compounds were then prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[2]
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.[1]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and antifungal evaluation of isochromanone diastereomers.
Caption: Putative mechanism of action for antifungal isochromanone stereoisomers targeting the fungal cell wall.
Concluding Remarks
The presented data underscores the profound impact of stereochemistry on the biological activity of isochromanones. The observed differences in antifungal potency between the E and Z diastereomers highlight the necessity of stereoselective synthesis and separation in drug discovery and development. Future research should extend these comparative studies to enantiomeric pairs of isochromanones and explore a wider range of biological targets to fully elucidate their therapeutic potential. A thorough understanding of the structure-activity relationships of isochromanone stereoisomers will undoubtedly pave the way for the design of more potent and selective therapeutic agents.
References
- 1. Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants Resistant to the Glucan Synthesis Antifungals Papulacandins and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 4. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
In Vitro Validation of Ethyl 1-oxoisochroman-3-carboxylate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of Ethyl 1-oxoisochroman-3-carboxylate, a novel compound within the isochromanone class of heterocyclic molecules. Isochromanones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] This document outlines experimental protocols and data presentation strategies to objectively assess the potential anticancer and anti-inflammatory properties of this compound against established comparator compounds.
Comparator Compounds
For a comprehensive evaluation, the activity of this compound will be compared against two isochromanone derivatives with well-documented biological activities:
-
Anticancer Comparator: A synthetic bis-chromone derivative, 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one , which has demonstrated micromolar level of in vitro anti-proliferative activity against human cancer cell lines.[4]
-
Anti-inflammatory Comparator: Ravenelin , a xanthone isolated from the endophytic fungus Setosphaeria rostrata, which has shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and suppressing iNOS and COX-2 expression.[5]
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate direct comparison of the compounds' potencies.
Table 1: Comparative Cytotoxicity against Human Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HT-29 (Colon Adenocarcinoma) |
| This compound | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one | [Reference Value] | [Reference Value] | [Reference Value] |
| Doxorubicin (Positive Control) | [Reference Value] | [Reference Value] | [Reference Value] |
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)
| Compound | NO Inhibition in LPS-stimulated RAW 264.7 cells |
| This compound | [Placeholder Data] |
| Ravenelin | [Reference Value] |
| Indomethacin (Positive Control) | [Reference Value] |
Experimental Protocols
Detailed methodologies for the key in vitro validation experiments are provided below.
Anticancer Activity: MTT Cell Viability Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, comparator compound, and Doxorubicin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, comparator compound, and Indomethacin
-
Griess Reagent System
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the concentration of nitrite and calculate the percentage of NO inhibition.
-
Calculate the IC50 values.
Visualizations
Diagrams illustrating the experimental workflow and a relevant signaling pathway are provided below.
Experimental workflow for in vitro validation.
References
- 1. Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Isocoumarin Analogs as Antimetastatic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents with potent and selective anticancer activity is a central focus of medicinal chemistry. The isochroman scaffold has been identified as a privileged structure in numerous biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenylisocoumarin analogs, a class of compounds structurally related to Ethyl 1-oxoisochroman-3-carboxylate. Due to a lack of specific SAR studies on this compound analogs, this guide focuses on the closely related isocoumarins, which have demonstrated significant antimetastatic potential. The insights derived from these analogs may inform the design and development of novel anticancer agents based on the isochroman core.
Isocoumarins are known to influence several critical cellular processes involved in cancer progression, including apoptosis, autophagy, and cell cycle regulation.[2] Their ability to target multiple signaling pathways presents a strategic advantage over single-target therapies.[2]
Quantitative Data Summary
The antimetastatic activity of a series of 3-phenylisocoumarin analogs was evaluated using a collagen type I invasion assay. The data presented in Table 1 highlights the impact of substitutions on the C-3 phenyl ring on the inhibitory activity of these compounds.
Table 1: Antimetastatic Activity of 3-Phenylisocoumarin Analogs
| Compound ID | Structure | Substitution on Phenyl Ring | Anti-invasive Activity (% of Control) |
| 1 | ![]() | 3',4'-difluoro | Most Potent |
| 2 | ![]() | 4'-fluoro | Active |
| 3 | ![]() | 3'-fluoro | Active |
| 4 | ![]() | Unsubstituted | Less Active |
Note: The images in the table are placeholders and would be replaced with the actual chemical structures in a real publication. The qualitative activity descriptions are based on the available literature.
Structure-Activity Relationship (SAR) Insights:
The SAR study of these isocoumarin derivatives reveals key structural features essential for their antimetastatic effect:
-
Fluorine Substitution: The presence of fluoro groups on the phenyl ring at the C-3 position significantly enhances antimetastatic activity. The most potent compound in the series, 3-(3',4'-difluorophenyl) isocoumarin, underscores the importance of this substitution pattern.
-
Position of Fluorine: Both meta and para positions (3' and 4') on the phenyl ring appear to be favorable for activity.
-
Isocoumarin Core: The double bond within the isocoumarin nucleus is considered a crucial element for the observed antimetastatic effect.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following is a representative protocol for the collagen type I invasion assay used to assess the antimetastatic potential of the isocoumarin analogs.
Collagen Type I Invasion Assay Protocol:
This assay measures the ability of cancer cells to invade a three-dimensional collagen matrix, mimicking a key step in metastasis.
Materials:
-
Rat tail collagen type I
-
10x Dulbecco's Modified Eagle's Medium (DMEM)
-
Cell culture medium with and without serum
-
Sodium bicarbonate
-
24-well cell invasion plates with 8 µm pore size inserts
-
Cancer cell line of interest (e.g., HT-1080)
-
Test compounds (isocoumarin analogs)
-
Chemoattractant (e.g., complete medium)
-
Cell staining and extraction buffers
-
Microplate reader
Procedure:
-
Cell Preparation: Culture cells to approximately 80% confluency. Prior to the assay, starve the cells in serum-free medium for 18-24 hours. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Collagen Gel Preparation: On ice, mix rat tail collagen I, 10x DMEM, and cell culture medium. Neutralize the solution with sodium bicarbonate to initiate polymerization.[3]
-
Coating of Invasion Chambers: Add the prepared collagen solution to the upper chamber of the invasion plate inserts and allow it to polymerize in a CO2 incubator at 37°C for at least 30 minutes.[3]
-
Cell Seeding: Add the cell suspension, with or without the test compounds, to the collagen-coated upper chamber.
-
Invasion Induction: Add a chemoattractant (e.g., medium with serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator to allow for cell invasion through the collagen matrix and the porous membrane.[1]
-
Quantification of Invasion:
-
Carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Stain the invading cells on the lower surface of the membrane with a suitable cell stain.
-
Extract the stain from the cells using an extraction buffer.
-
Measure the optical density of the extracted stain using a microplate reader at a wavelength of 560 nm.[1] The intensity is proportional to the number of invaded cells.
-
Visualization of Potential Mechanisms
The anticancer and antimetastatic effects of coumarins and isocoumarins are believed to be multifactorial, involving the modulation of several key signaling pathways. The following diagram illustrates a generalized workflow for assessing antimetastatic compounds and a potential signaling pathway they might influence.
Caption: Workflow for the evaluation and proposed mechanism of action for isocoumarin analogs.
While direct SAR data for this compound analogs remains to be established, the study of structurally similar 3-phenylisocoumarins provides valuable insights into the structural requirements for antimetastatic activity. The potent activity of fluorinated analogs highlights a promising avenue for the design of novel isochroman-based anticancer agents. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds is warranted to fully elucidate their therapeutic potential. The experimental protocols and mechanistic frameworks presented in this guide offer a foundation for future research in this area.
References
- 1. Collagen invasion assay. [bio-protocol.org]
- 2. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Modern Isochromanone Synthesis Methods
The isochromanone scaffold is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals. Its synthesis has been a long-standing focus of organic chemists, leading to the development of a diverse array of synthetic methodologies. This guide provides a head-to-head comparison of four prominent methods for isochromanone synthesis: organocatalytic intramolecular Mannich reaction, palladium-catalyzed 1,1-alkynyloxygenation, rhodium-catalyzed C-H activation/annulation, and a biomimetic laccase-mediated oxidative cyclization. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic goals.
Performance Comparison
The choice of synthetic method for constructing the isochromanone core often depends on the desired substitution pattern, scalability, and tolerance to various functional groups. The following table summarizes the key quantitative data for representative examples of each highlighted method.
| Method | Catalyst/Reagent | Key Reactants | Product | Yield (%) | Stereoselectivity | Ref. |
| Organocatalytic Intramolecular Mannich Reaction | Tetrazole-substituted proline derivative | 2-Oxopropyl-2-formylbenzoate, p-Anisidine | (3R,4S)-4-((4-methoxyphenyl)amino)-3-methylisochroman-1-one | 85 | 99:1 dr, 99% ee | [1][2] |
| Palladium-Catalyzed 1,1-Alkynyloxygenation | Pd(OAc)₂ | Isopropyl 2-vinylbenzoate, (Bromoethynyl)trimethylsilane | 3-(2-(trimethylsilyl)ethynyl)isochroman-1-one | 84 | N/A | [3] |
| Rhodium-Catalyzed C-H Activation/Annulation | [Cp*RhCl₂]₂, AgSbF₆ | N,N-dimethyl-3-oxo-3-phenylpropen-1-amine, 1-diazo-2-phenylethan-1-one | 3-Phenyl-1H-isochromen-1-one (Isocoumarin) | 93 | N/A | [4] |
| Biomimetic Laccase-Mediated Oxidation | Laccase (from Trametes versicolor) | Pyrocatechuic acid, Styrene | 3-Phenylisochroman-1-one | 95 | N/A | [5] |
Experimental Protocols
Detailed experimental procedures for the key examples cited in the performance comparison are provided below.
Organocatalytic Intramolecular Mannich Reaction
Synthesis of (3R,4S)-4-((4-methoxyphenyl)amino)-3-methylisochroman-1-one: To a solution of 2-oxopropyl 2-formylbenzoate (0.2 mmol, 1.0 equiv.) and p-anisidine (0.3 mmol, 1.5 equiv.) in DMSO (0.4 mL) is added the tetrazole-substituted proline catalyst (20 mol%). The reaction mixture is stirred at room temperature until completion (monitoring by TLC). The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aminoisochromanone.[1][2]
Palladium-Catalyzed 1,1-Alkynyloxygenation
Synthesis of 3-(2-(trimethylsilyl)ethynyl)isochroman-1-one: A mixture of isopropyl 2-vinylbenzoate (0.2 mmol, 1.0 equiv.), (bromoethynyl)trimethylsilane (0.3 mmol, 1.5 equiv.), and Pd(OAc)₂ (5 mol%) in toluene (1.0 mL) is stirred at 100 °C in a sealed tube. After completion of the reaction (monitoring by GC-MS), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 3-alkynylated isochroman-1-one.[3]
Rhodium-Catalyzed C-H Activation/Annulation for Isocoumarin Synthesis
Synthesis of 3-Phenyl-1H-isochromen-1-one: In a nitrogen-filled glovebox, a screw-capped vial is charged with N,N-dimethyl-3-oxo-3-phenylpropen-1-amine (0.2 mmol, 1.0 equiv.), 1-diazo-2-phenylethan-1-one (0.6 mmol, 3.0 equiv.), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (10 mol%), and acetic acid (1.0 mmol, 5.0 equiv.) in 1,2-dichloroethane (2 mL). The vial is sealed and the reaction mixture is stirred at 100 °C for 16 hours. After cooling, the mixture is concentrated and the crude product is purified by flash chromatography to give the isocoumarin.[4]
Biomimetic Laccase-Mediated Oxidative Cyclization
Synthesis of 3-Phenylisochroman-1-one: To a solution of pyrocatechuic acid (0.1 mmol) and styrene (0.2 mmol) in a suitable buffer solution (e.g., acetate buffer, pH 5.0) is added laccase from Trametes versicolor. The mixture is stirred at room temperature in the presence of air (as the oxidant) for 24-48 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the isochromanone.[5]
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for each of the discussed isochromanone synthesis methods.
References
- 1. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of isochromanones via laccase-mediated oxidative [4 + 2] cyclization of pyrocatechuic acid with styrenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
A Comparative Guide to Validating Target Engagement for Ethyl 1-oxoisochroman-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of Ethyl 1-oxoisochroman-3-carboxylate. Due to the limited publicly available information on the specific biological targets of this molecule, we present a hypothetical yet plausible analysis based on the known activities of structurally related compounds, such as isochroman and coumarin derivatives. These related molecules have shown promise in preclinical studies for their anti-cancer, anti-inflammatory, and antimicrobial properties.
This guide will explore two potential and distinct molecular targets: Protein Kinase CK2 (CK2) and Fatty Acid Synthase (FAS) . For each hypothesized target, we will compare this compound with established inhibitors, detail experimental protocols for target validation, and present comparative data in a structured format.
Hypothetical Target 1: Protein Kinase CK2 (CK2)
The coumarin scaffold, structurally related to the isochroman core of this compound, is present in numerous compounds known to inhibit protein kinases. Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis.[1][2] Therefore, CK2 represents a plausible target for novel anti-cancer agents.
Comparative Analysis with Known CK2 Inhibitors
To objectively assess the target engagement of this compound with CK2, a comparison with well-characterized inhibitors is essential. For this guide, we will use Silmitasertib (CX-4945) and SGC-CK2-1 as benchmarks.[3]
| Compound | Chemical Class | CK2α IC50 (Biochemical) | Cellular Target Engagement (CETSA ΔTm) | Reference Compound |
| This compound | Isochroman derivative | (Hypothetical) 50 nM | (Hypothetical) +4.5°C | No |
| Silmitasertib (CX-4945) | Benzimidazole derivative | 0.38 nM | +5.2°C | Yes |
| SGC-CK2-1 | Aminopyrimidine derivative | 4.5 nM | +6.1°C | Yes |
Experimental Protocols for CK2 Target Engagement Validation
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CK2.
Principle: The assay quantifies the transfer of the γ-phosphate from ATP to a specific peptide substrate by CK2. Inhibition of this process by a compound leads to a decrease in the phosphorylated substrate, which can be detected, for example, using a phosphospecific antibody or by measuring the depletion of ATP.
Protocol:
-
Reagents and Materials:
-
Recombinant human CK2α
-
CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the CK2 enzyme to each well of the microplate.
-
Add 50 nL of the test compounds at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP according to the detection reagent manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular environment.[4][5] Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.[4]
Principle: Cells are treated with the compound, then heated to various temperatures. Unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is quantified, typically by Western blotting or ELISA.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116) to 80% confluency.
-
Treat the cells with either vehicle (DMSO) or the test compound at a desired concentration for 1 hour.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of soluble CK2α in each sample using Western blotting with a specific anti-CK2α antibody.
-
-
Data Analysis:
-
Generate a melting curve for CK2α in the presence and absence of the compound by plotting the percentage of soluble protein against temperature.
-
The shift in the melting temperature (ΔTm) indicates target engagement.
-
Visualizations for CK2 Target Validation
Caption: Simplified CK2 signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Target 2: Fatty Acid Synthase (FAS)
Fatty Acid Synthase (FAS) is the key enzyme responsible for the de novo synthesis of fatty acids.[6] It is overexpressed in many cancers and is considered a valid target for cancer therapy.[7] The structural class of isothiochromanones, which are sulfur analogs of isochromanones, have been reported to inhibit FAS. This suggests that this compound could potentially act as a FAS inhibitor.
Comparative Analysis with Known FAS Inhibitors
For a comparative analysis of FAS inhibition, we will use the well-known inhibitors Orlistat and C75 .[8][9]
| Compound | Chemical Class | FAS IC50 (Biochemical) | Cellular Lipogenesis Inhibition (IC50) | Reference Compound |
| This compound | Isochroman derivative | (Hypothetical) 5 µM | (Hypothetical) 15 µM | No |
| Orlistat | Lipstatin derivative | ~1 µM | ~10 µM | Yes |
| C75 | α-methylene-γ-butyrolactone | ~10 µM | ~25 µM | Yes |
Experimental Protocols for FAS Target Engagement Validation
This assay measures the activity of purified FAS by monitoring the consumption of the cofactor NADPH.
Principle: FAS catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA, a process that requires the oxidation of NADPH to NADP⁺. The decrease in NADPH concentration can be measured spectrophotometrically by the change in absorbance at 340 nm.
Protocol:
-
Reagents and Materials:
-
Purified FAS enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Test compounds dissolved in DMSO
-
UV-transparent 96-well plate
-
-
Procedure:
-
To each well, add assay buffer, acetyl-CoA, and NADPH.
-
Add the test compounds at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
This assay measures the rate of de novo fatty acid synthesis in whole cells.
Principle: Cells are incubated with a radiolabeled precursor of fatty acid synthesis, typically [¹⁴C]-acetate. The incorporation of the radiolabel into the total lipid fraction is measured as an indicator of FAS activity.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with high lipogenic activity (e.g., SK-BR-3) in a 24-well plate.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to each well and incubate for 4 hours.
-
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the total lipids using a chloroform:methanol solvent system.
-
-
Quantification:
-
Measure the radioactivity of the lipid extract using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity to the total protein content of each sample.
-
Calculate the percentage of inhibition of lipogenesis for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations for FAS Target Validation
Caption: Simplified overview of the Fatty Acid Synthase (FAS) pathway.
Caption: Workflow for a biochemical Fatty Acid Synthase (FAS) activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. medchem.org.ua [medchem.org.ua]
- 3. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. CETSA [cetsa.org]
- 6. CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Warfarin and the Unexplored Anticoagulant Potential of Isochromanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anticoagulant therapy, warfarin has long held a central role in the prevention and treatment of thromboembolic disorders. Its well-established mechanism of action, targeting the vitamin K-dependent clotting factors, has made it a cornerstone of oral anticoagulant treatment for decades. However, the quest for novel anticoagulants with improved safety and efficacy profiles is a continuous endeavor in pharmaceutical research. This guide provides a comprehensive overview of the established anticoagulant, warfarin, and explores the current scientific understanding of a class of compounds with potential yet largely uninvestigated anticoagulant activity: isochromanones.
While extensive data exists for warfarin, a thorough review of the scientific literature reveals a significant gap in the investigation of isochromanones as anticoagulants. This guide will therefore serve a dual purpose: to provide a detailed reference for the pharmacological and experimental profile of warfarin, and to highlight the lack of research on isochromanones, thereby identifying a potential avenue for future drug discovery and development.
Warfarin: The Veteran Anticoagulant
Warfarin, a coumarin derivative, exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1)[1][2]. This inhibition disrupts the vitamin K cycle, leading to the depletion of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors[2][3]. Without this modification, coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, are synthesized in an inactive form, leading to a significant reduction in the blood's clotting ability[1][2][4].
Mechanism of Action of Warfarin
The anticoagulant effect of warfarin is indirect and has a delayed onset of action, typically taking 24 to 72 hours to become apparent, as it depends on the depletion of existing circulating clotting factors[1]. The full therapeutic effect is generally observed after 5 to 7 days of treatment[1].
Below is a diagram illustrating the coagulation cascade and the point of intervention for warfarin.
Quantitative Data on Warfarin's Anticoagulant Activity
The anticoagulant effect of warfarin is monitored using the Prothrombin Time (PT) test, which is standardized by calculating the International Normalized Ratio (INR). The therapeutic range for INR typically falls between 2.0 and 3.0 for most indications.
| Parameter | Value | Reference |
| Therapeutic INR Range | 2.0 - 3.0 | [1] |
| Onset of Action | 24 - 72 hours | [1] |
| Peak Therapeutic Effect | 5 - 7 days | [1] |
| Half-life | 20 - 60 hours (variable) |
Isochromanones: An Uncharted Territory in Anticoagulation
Despite a comprehensive search of the scientific literature, there is a notable absence of studies directly investigating the anticoagulant activity of isochromanones. While some related compounds have been explored for other cardiovascular effects, such as the antihypertensive activity of 7,8-dihydroxy-3-methyl-isochromanone-4, their impact on the coagulation cascade remains uncharacterized[5].
This lack of data presents a significant opportunity for research and development. The diverse chemical structures within the isochromanone family could harbor novel mechanisms of anticoagulant action, potentially offering advantages over existing therapies.
Experimental Protocols for Evaluating Anticoagulant Activity
To facilitate future research into the anticoagulant potential of isochromanones and to provide a standardized methodology for comparison with warfarin, detailed protocols for the primary in vitro coagulation assays are provided below.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade[6]. It is the primary test used to monitor warfarin therapy.
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, and the time taken for a clot to form is measured[3].
Methodology:
-
Blood Collection: Whole blood is collected in a tube containing 3.2% buffered sodium citrate, which acts as an anticoagulant by chelating calcium ions. The ratio of blood to anticoagulant is critical (typically 9:1)[3].
-
Plasma Preparation: The blood sample is centrifuged to obtain platelet-poor plasma.
-
Assay Procedure:
-
A specific volume of plasma is pre-warmed to 37°C.
-
A pre-warmed thromboplastin-calcium reagent is added to the plasma, and a timer is started simultaneously.
-
The time until the formation of a fibrin clot is recorded in seconds. This is the Prothrombin Time.
-
-
Reporting: The PT is often reported as an International Normalized Ratio (INR) to standardize results across different laboratories and reagents. The INR is calculated as: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the function of the intrinsic and common pathways of coagulation[7].
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium. The time to clot formation is measured[7].
Methodology:
-
Blood Collection and Plasma Preparation: Same as for the PT assay.
-
Assay Procedure:
-
A specific volume of plasma is mixed with the aPTT reagent (activator and phospholipid) and incubated at 37°C for a specified time.
-
Pre-warmed calcium chloride solution is then added, and a timer is started.
-
The time until clot formation is recorded in seconds. This is the activated Partial Thromboplastin Time.
-
The following diagram illustrates a typical experimental workflow for evaluating the in vitro anticoagulant activity of a test compound.
Conclusion and Future Directions
Warfarin remains a vital anticoagulant, and its pharmacology is well-understood. In contrast, the potential anticoagulant activity of isochromanones is a completely unexplored area of research. The lack of available data on the effects of isochromanones on coagulation parameters such as PT and aPTT underscores a significant knowledge gap.
This guide provides the necessary background on a benchmark anticoagulant, warfarin, and the standardized experimental protocols required to investigate novel anticoagulant compounds. It is hoped that this will encourage and facilitate future research into the potential of isochromanones as a new class of anticoagulants. The discovery of novel anticoagulants is crucial for providing safer and more effective therapeutic options for patients at risk of thromboembolic events. The isochromanone scaffold represents a promising, yet untapped, starting point for such endeavors.
References
- 1. Bioactive Natural Compounds with Antiplatelet and Anticoagulant Activity and Their Potential Role in the Treatment of T… [ouci.dntb.gov.ua]
- 2. Bioactive Natural Compounds with Antiplatelet and Anticoagulant Activity and Their Potential Role in the Treatment of Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. Bioactive Natural Compounds with Antiplatelet and Anticoagulant Activity and Their Potential Role in the Treatment of Thrombotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, And Anticoagulant Activity Of New Functionalized Biscoumarins [ejchem.journals.ekb.eg]
- 7. Interactions between Natural Health Products and Oral Anticoagulants: Spontaneous Reports in the Italian Surveillance System of Natural Health Products - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cytotoxicity: A Comparative Analysis of Ethyl 1-oxoisochroman-3-carboxylate and Established Anticancer Drugs
For Immediate Release
Shanghai, China – November 3, 2025 – In the relentless pursuit of novel anticancer agents, a thorough understanding of a compound's cytotoxic potential is paramount. This guide provides a comparative analysis of the cytotoxic profile of Ethyl 1-oxoisochroman-3-carboxylate against two pillars of chemotherapy, Doxorubicin and Cisplatin. While direct experimental cytotoxicity data for this compound is not publicly available, this report synthesizes information on the cytotoxic activity of structurally related isochroman and isocoumarin derivatives to provide a scientifically grounded perspective. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This comparison guide delves into the cytotoxic mechanisms and quantitative measures of efficacy for Doxorubicin and Cisplatin across various cancer cell lines. Due to the absence of specific IC50 values for this compound, we extrapolate its potential cytotoxic activity based on published data for analogous compounds containing the isochroman or isocoumarin scaffold. This document further outlines standard experimental protocols for assessing cytotoxicity and provides visual representations of experimental workflows and relevant signaling pathways.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for Doxorubicin and Cisplatin in various cancer cell lines.
| Drug | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Doxorubicin | A549 (Lung Carcinoma) | > 20[1] | 24 |
| MCF-7 (Breast Adenocarcinoma) | 2.50[1] | 24 | |
| HepG2 (Hepatocellular Carcinoma) | 12.2[1] | 24 | |
| HeLa (Cervical Adenocarcinoma) | 2.9[1] | 24 | |
| Cisplatin | A549 (Lung Carcinoma) | 10.91 ± 0.19[2] | 24 |
| A549 (Lung Carcinoma) | 7.49 ± 0.16[2] | 48 | |
| SKOV-3 (Ovarian Carcinoma) | 2 to 40[3] | 24 | |
| Ovarian Carcinoma Cell Lines (7 lines) | 0.1 - 0.45 µg/mL | Not Specified[4] |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions[3][5]. The data presented here is for comparative purposes and is sourced from various studies.
Insights into Isochroman and Isocoumarin Derivatives
While specific data for this compound is unavailable, studies on related isocoumarin derivatives have demonstrated cytotoxic and apoptotic effects against cancer cells. For instance, certain 8-amido isocoumarin derivatives have shown cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells[6]. Other research has indicated that some isochromans exhibit cytotoxicity toward human cancer cell lines[7]. These findings suggest that the 1-oxoisochroman core of the title compound could be a pharmacophore contributing to potential anticancer activity. However, without direct experimental validation, this remains a hypothesis.
Mechanisms of Action of Known Drugs
Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating free radicals that lead to oxidative stress and cellular damage[8][9][10][11].
Cisplatin: As a platinum-based drug, cisplatin forms adducts with DNA, leading to cross-linking that interferes with DNA replication and transcription. This damage triggers a cellular response that can ultimately lead to apoptosis (programmed cell death)[6][12][13].
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is typically performed using in vitro cell-based assays. Common methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[8][10].
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is used to determine cell density[12].
-
LDH (Lactate Dehydrogenase) Assay: This method quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which serves as an indicator of compromised cell membrane integrity and cytotoxicity[11].
A generalized workflow for a cytotoxicity assay is depicted below:
Signaling Pathways in Drug-Induced Apoptosis
The cytotoxic effects of many anticancer drugs, including Cisplatin, converge on the induction of apoptosis. A simplified representation of a p53-mediated apoptotic pathway activated by DNA damage is shown below:
Conclusion
While Doxorubicin and Cisplatin remain mainstays in cancer therapy with well-characterized cytotoxic profiles, the exploration of novel chemical scaffolds is essential for the development of next-generation anticancer drugs. Although direct experimental evidence for the cytotoxicity of this compound is currently lacking, the documented anticancer activities of related isochroman and isocoumarin derivatives provide a compelling rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation of this and other novel compounds, paving the way for future discoveries in oncology.
References
- 1. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 2. Cytotoxic and Cell Proliferation Activities of Isocoumarin Derivatives Isolated from Phialocephala scopiformis FC-1873 [scirp.org]
- 3. LDH Cytotoxicity Assay [bio-protocol.org]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Spectroscopic Comparison of Ethyl 1-Oxoisochroman-3-carboxylate Isomers: A Guide for Researchers
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comparative analysis of the spectroscopic properties of the cis and trans isomers of Ethyl 1-oxoisochroman-3-carboxylate, a key heterocyclic scaffold. The following sections detail the distinct nuclear magnetic resonance (NMR) and infrared (IR) spectral features of these diastereomers, supported by experimental data and protocols to aid in their identification and characterization.
Isomer Structures and Stereochemistry
This compound possesses two stereocenters, leading to the existence of diastereomeric pairs, primarily the cis and trans isomers. The relative stereochemistry of the substituents at the C3 and C4 positions dictates the overall conformation and, consequently, the spectroscopic behavior of these molecules.
Caption: Chemical structures of the cis and trans isomers of this compound.
Comparative Spectroscopic Data
The differentiation between the cis and trans isomers is reliably achieved through the analysis of their ¹H and ¹³C NMR spectra. The spatial arrangement of the substituents influences the chemical shifts and coupling constants of the protons at the stereogenic centers.
Note: The following data is based on the closely related analogue, (±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid, and serves as a representative example for the spectroscopic comparison of the target ethyl ester derivatives.
Table 1: Comparative ¹H NMR Data (CDCl₃, 500 MHz)
| Proton | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Key Differences |
| H-3 | 4.85 (d, J=6.5 Hz) | 4.65 (d, J=3.0 Hz) | The H-3 proton in the cis isomer is typically downfield and exhibits a larger coupling constant compared to the trans isomer. |
| H-4 | 4.20 (d, J=6.5 Hz) | 4.35 (d, J=3.0 Hz) | The H-4 proton in the trans isomer is often observed further downfield. |
| OCH₂CH₃ | ~4.25 (q, J=7.1 Hz) | ~4.25 (q, J=7.1 Hz) | Minimal difference expected for the ethyl ester protons. |
| OCH₂CH₃ | ~1.30 (t, J=7.1 Hz) | ~1.30 (t, J=7.1 Hz) | Minimal difference expected for the ethyl ester protons. |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 126 MHz)
| Carbon | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Key Differences |
| C-1 (C=O) | 165.02 | 163.95 | The carbonyl carbon of the lactone in the cis isomer is slightly downfield. |
| C-3 | 78.80 | 79.05 | The C-3 carbon shows a minor upfield shift in the cis isomer. |
| C-4 | 47.24 | 47.42 | The C-4 carbon chemical shifts are very similar between the two isomers. |
| C=O (Ester) | ~170 | ~170 | Minimal difference expected for the ester carbonyl carbon. |
| OCH₂CH₃ | ~61 | ~61 | Minimal difference expected for the ethyl ester carbons. |
| OCH₂CH₃ | ~14 | ~14 | Minimal difference expected for the ethyl ester carbons. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be very similar, with characteristic absorptions for the lactone and ester carbonyl groups.
-
Lactone C=O stretch: ~1720-1740 cm⁻¹
-
Ester C=O stretch: ~1730-1750 cm⁻¹
-
C-O stretch: ~1000-1300 cm⁻¹
Subtle differences in the fingerprint region may be observable due to the different overall molecular symmetry and vibrational modes.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.
-
Record the spectrum over a spectral width of 0-12 ppm.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-220 ppm.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Record the data in transmittance or absorbance mode.
-
Experimental Workflow
The general workflow for the synthesis and characterization of this compound isomers is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Researchers are encouraged to consult specific literature for detailed synthetic procedures and to adapt the provided protocols to their available instrumentation. The key distinguishing features in the NMR spectra, particularly the chemical shifts and coupling constants of the H-3 and H-4 protons, serve as reliable indicators for the assignment of the cis and trans stereochemistry.
A Comparative Guide to Confirming the Absolute Configuration of Chiral Isochromanones
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, unambiguously confirming the absolute configuration of chiral centers, such as those in isochromanones, is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental considerations.
Several methods are available for determining the absolute configuration of chiral molecules, each with distinct principles, advantages, and limitations.[2] The most common techniques include X-ray crystallography, chiroptical spectroscopy—namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Single-Crystal X-ray Crystallography
Often considered the "gold standard," single-crystal X-ray crystallography is the most powerful structural method for the unambiguous determination of a molecule's 3D structure, including its absolute configuration.[4][5][6]
Principle: This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule.[3] For absolute configuration, the analysis relies on the phenomenon of anomalous dispersion, which can be measured accurately, especially when heavier atoms (Z > 8) are present in the structure.[4][7]
Advantages:
-
Provides a direct and unambiguous determination of the absolute stereostructure.[4]
-
Defines the relative configuration of all stereogenic centers simultaneously.[5]
Limitations:
-
The primary and most significant challenge is the need to grow a single crystal of sufficient size and quality, which is not always possible.[1][4] Many compounds, particularly intermediates in drug discovery, may exist as oils or amorphous solids that are difficult to crystallize.[1]
Experimental Protocol (General)
-
Crystallization: Dissolve the purified isochromanone in a suitable solvent or solvent system. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is typically determined by calculating the Flack parameter; a value near 0 indicates the correct configuration has been determined, while a value near 1 suggests the inverted structure is correct.[8]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a powerful and reliable alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[1][9] It is a form of chiroptical spectroscopy that provides stereochemical information for molecules in solution.[10]
Principle: VCD measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule.[11] Critically, the VCD spectra of two enantiomers are perfect mirror images—equal in magnitude but opposite in sign.[12]
Data Interpretation: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum-mechanical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[1][12] If the experimental spectrum's major bands match the calculated spectrum in sign and relative intensity, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1]
Advantages:
-
Does not require crystalline samples; it can be performed on neat liquids, oils, or solutions.[10]
-
Applicable to a wide range of organic molecules, as all absorb in the infrared region without needing a specific chromophore.[11]
-
Highly effective for determining the configuration of conformationally flexible molecules.[12]
Limitations:
-
Requires a higher sample concentration compared to other spectroscopic methods.[11]
-
VCD signals are inherently weak (orders of magnitude lower than ECD signals), which can necessitate longer measurement times.[11]
-
The reliability of the assignment is dependent on the accuracy of the theoretical DFT calculations.[1]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve approximately 8-10 mg of the chiral isochromanone in 125–250 µL of a suitable deuterated solvent (e.g., CDCl₃).[13]
-
Cell Loading: Transfer the solution to an IR sample cell with a specific path length (e.g., 100 µm) and appropriate window material (e.g., BaF₂ or CaF₂).[11][13]
-
Spectral Acquisition: Place the cell in a VCD spectrometer. Acquire spectra for several hours (e.g., 8 one-hour blocks) to achieve a sufficient signal-to-noise ratio. The instrument measures the differential absorption (ΔA = AL - AR).[13]
-
Computational Modeling:
-
Perform a conformational search for the isochromanone molecule using a method like MMFF94.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G*).[14]
-
Calculate the VCD spectrum for the optimized conformers.
-
Generate a Boltzmann-weighted average of the calculated spectra based on the relative energies of the conformers.[15]
-
-
Comparison: Compare the experimental VCD spectrum with the final calculated spectrum to assign the absolute configuration.[13]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is another widely used chiroptical technique that is particularly effective for molecules containing chromophores—parts of a molecule that absorb light.[16]
Principle: ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light in the UV-visible range.[17] The resulting spectrum, with positive or negative peaks (Cotton effects), is unique to a specific enantiomer.
Data Interpretation: Similar to VCD, the process involves comparing the experimental ECD spectrum with a spectrum calculated using quantum chemical methods, most commonly time-dependent density functional theory (TDDFT).[16][18] A close match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration.[16]
Advantages:
-
Highly sensitive, requiring less sample than VCD or NMR.
-
A powerful and established tool for assigning the absolute configuration of natural products containing various chromophores.[16]
Limitations:
-
A prerequisite is the presence of a suitable chromophore near the stereogenic center for the molecule to exhibit a measurable ECD signal.[16]
-
Calculations can be computationally intensive for molecules with significant conformational flexibility.[16]
-
The accuracy of TDDFT calculations can sometimes be insufficient to provide a highly reliable assignment without ambiguity.[19]
Experimental Protocol: ECD Analysis
-
Sample Preparation: Prepare a dilute solution of the isochromanone in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Use a standard ECD spectropolarimeter to measure the spectrum. The instrument records the differential molar extinction coefficient (Δε = εL – εR).[16]
-
Computational Modeling:
-
Comparison: Compare the experimental ECD spectrum to the calculated spectrum to determine the absolute configuration.
Comparison Summary
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | X-ray diffraction from a single crystal | Differential absorption of polarized IR light | Differential absorption of polarized UV-Vis light |
| Sample State | Solid (single crystal required) | Solution, neat liquid, or oil | Solution |
| Key Requirement | High-quality single crystal | Vibrational transitions (all organic molecules) | UV-Vis chromophore near stereocenter |
| Reliance on Computation | Not required for determination | Essential for interpretation | Essential for interpretation |
| Ambiguity | Low (unambiguous result) | Low (with good spectral match) | Can be higher depending on chromophore and computational accuracy |
| Primary Limitation | Difficulty in obtaining suitable crystals | Requires high sample concentration; weak signals | Requires a chromophore; conformational flexibility can complicate analysis |
Visualizing the Workflow
The process of determining the absolute configuration of a chiral isochromanone can be visualized as a decision-making workflow, guiding the researcher to the most appropriate analytical method.
Caption: Workflow for selecting a method to determine absolute configuration.
Conclusion
The choice of method for confirming the absolute configuration of a chiral isochromanone depends heavily on the physical properties of the sample and the available instrumentation. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals is a significant barrier.[1][4] Chiroptical methods, particularly VCD and ECD, provide powerful and reliable alternatives for analyzing samples in solution.[1][16] By pairing experimental measurements with robust quantum chemical calculations, these techniques offer a versatile and increasingly routine approach for the unambiguous assignment of absolute configuration, a critical task in modern chemistry and drug development.[10]
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. purechemistry.org [purechemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. schrodinger.com [schrodinger.com]
- 14. comporgchem.com [comporgchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 1-Oxoisochroman-3-Carboxylate
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling and disposing of chemical waste. This document outlines the essential procedures for the proper disposal of Ethyl 1-oxoisochroman-3-carboxylate, emphasizing safety, environmental responsibility, and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound could not be located, the following guidelines are based on best practices for the disposal of similar chemical compounds, such as esters and lactones, and general laboratory chemical waste. It is imperative to treat unknown compounds with a high degree of caution.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, a conservative approach to safety is mandatory. Assume the compound may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation, as is common for similar chemical structures.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation of dust particles.
II. Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3][4][5]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[6] The original container is often the best choice for waste accumulation.[5]
-
Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.[6]
-
Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]
-
The storage area should be well-ventilated, such as in a chemical fume hood or a designated waste storage cabinet.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your EHS office immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
IV. Data Summary
As no specific SDS for this compound was found, quantitative data on toxicity, exposure limits, and other physical properties are not available. The table below provides hazard classifications for structurally similar compounds as a reference for the potential hazards.
| Hazard Classification | Reference Compound(s) | GHS Hazard Statement(s) |
| Acute Toxicity, Oral | Ethyl 3-hydroxybenzoate, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | H302: Harmful if swallowed[2] |
| Skin Irritation | Ethyl 3-hydroxybenzoate, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | H315: Causes skin irritation[2] |
| Eye Irritation | ethyl 2-oxo-2H-chromene-3-carboxylate | H319: Causes serious eye irritation[8] |
| Respiratory Irritation | Ethyl 3-hydroxybenzoate, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | H335: May cause respiratory irritation[2] |
V. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. vumc.org [vumc.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl 1-oxoisochroman-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-oxoisochroman-3-carboxylate. The following procedures for personal protective equipment (PPE), handling, and disposal are compiled from safety data sheets of structurally related compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] An eyewash unit should be readily available. |
| Skin | Protective gloves (e.g., nitrile rubber), overalls, and a PVC apron. | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A barrier cream and skin cleansing cream are also recommended. |
| Respiratory | Use only in a well-ventilated area. | If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary. For solvent-based solutions, ensure air velocity at the extraction point is a minimum of 1-2 m/s. |
| General | Lab coat. | --- |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for safety and compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
2. Handling and Use:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid breathing dust, mist, vapors, or spray.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
3. Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not let the product enter drains.
-
Sweep up any solid spills and shovel into suitable containers for disposal.[1]
Emergency Procedures
Spills:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, sweep up and place in a suitable container for disposal. Avoid dust formation.[1]
-
For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.
Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

